molecular formula C20H32O7 B15590407 Cinnzeylanol

Cinnzeylanol

货号: B15590407
分子量: 384.5 g/mol
InChI 键: TVHZPQAYPSOHQT-DVZPXCODSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cinnzeylanol is a useful research compound. Its molecular formula is C20H32O7 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H32O7

分子量

384.5 g/mol

IUPAC 名称

(1R,2R,3S,6S,7R,11S,13R,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,13,14-hexol

InChI

InChI=1S/C20H32O7/c1-10(2)15(22)9-17(24)13(4)8-18(25)14(15,5)20(17,26)19(27-18)12(21)11(3)6-7-16(13,19)23/h10-12,21-26H,6-9H2,1-5H3/t11-,12+,13-,14?,15-,16-,17+,18?,19+,20+/m0/s1

InChI 键

TVHZPQAYPSOHQT-DVZPXCODSA-N

产品来源

United States

Foundational & Exploratory

Cinnzeylanol: A Technical Guide to its Natural Source, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnzeylanol is a diterpenoid compound that has been isolated from Cinnamomum zeylanicum, commonly known as Ceylon cinnamon.[1] As a constituent of this medicinally important plant, this compound is of interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural source of this compound, a generalized methodology for its isolation, and its place within the broader biological activities of Cinnamomum zeylanicum extracts. While specific data on this compound is limited, this document consolidates the available information and provides a framework for further research and development.

Natural Source: Cinnamomum zeylanicum

This compound is a non-volatile constituent found in the bark of Cinnamomum zeylanicum.[2] This evergreen tree from the Lauraceae family is native to Sri Lanka and southern parts of India.[3] The bark of C. zeylanicum is the source of the well-known cinnamon spice and is rich in a variety of bioactive compounds. The essential oil extracted from the bark is the most studied component and contains a high percentage of cinnamaldehyde, which is largely responsible for its characteristic aroma and many of its biological activities.[4][5] this compound, along with other diterpenes like its acetyl derivative cinnzeylanine, is considered a minor, non-volatile component of the essential oil.[2]

Physicochemical Properties of this compound

Limited data is available on the specific physicochemical properties of this compound. The following table summarizes the known information.

PropertyValueReference
Molecular FormulaC₂₀H₃₂O₇-
Molecular Weight384.5 g/mol -
Melting Point186.2 °C-

Chemical Composition of Cinnamomum zeylanicum Bark Essential Oil

To provide context for the environment in which this compound is found, the following table summarizes the typical chemical composition of essential oil hydrodistilled from the bark of Cinnamomum zeylanicum. Percentages can vary based on geographical location, age of the plant, and extraction method.

CompoundPercentage Range (%)Reference(s)
(E)-Cinnamaldehyde68.95 - 88.2[4][6]
Eugenol1.0 - 10[6]
Benzyl alcohol / Benzaldehyde8.0 - 9.94[6]
(E)-Cinnamyl acetate (B1210297)7.44[6]
Linalool7.00[4]
β-Caryophyllene6.40[4]
Eucalyptol5.40[4]

Experimental Protocols: Isolation of this compound

Objective: To isolate this compound from the bark of Cinnamomum zeylanicum.

Materials and Reagents:

  • Dried bark of Cinnamomum zeylanicum

  • Methanol (B129727) (analytical grade)

  • Hexane (B92381) (analytical grade)

  • Ethyl acetate (analytical grade)

  • Silica (B1680970) gel (for column chromatography)

  • TLC plates (silica gel 60 F254)

  • Rotary evaporator

  • Chromatography columns

  • Standard laboratory glassware

Methodology:

  • Preparation of Plant Material:

    • Air-dry the bark of Cinnamomum zeylanicum at room temperature until a constant weight is achieved.

    • Grind the dried bark into a coarse powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered bark in methanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

  • Fractionation:

    • Suspend the crude methanol extract in a minimal amount of water and partition successively with solvents of increasing polarity, starting with hexane, followed by ethyl acetate.

    • Separate the layers using a separatory funnel and collect the respective fractions.

    • Concentrate each fraction using a rotary evaporator. The diterpenoid this compound is expected to be present in the moderately polar fractions (e.g., ethyl acetate).

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient solvent system of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 hexane:ethyl acetate).

    • Collect the eluate in fractions of 20-30 mL.

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

    • Visualize the spots on the TLC plates under UV light and/or by spraying with a suitable visualizing agent (e.g., ceric sulfate (B86663) spray followed by heating).

    • Pool the fractions showing similar TLC profiles.

  • Final Purification:

    • Subject the pooled fractions containing the compound of interest to further purification by repeated column chromatography or preparative TLC to obtain pure this compound.

    • The purity of the isolated compound can be confirmed by High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation:

    • The structure of the isolated this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated. However, this compound is a constituent of Cinnamomum zeylanicum essential oil, which is known for its broad-spectrum antimicrobial activity.[4][5] The proposed mechanism of action for the essential oil involves the disruption of the microbial cell membrane.[11]

The hydrophobic nature of the essential oil components, including diterpenoids, is thought to facilitate their interaction with the lipid bilayer of the cell membrane. This interaction increases membrane permeability, leading to the leakage of vital intracellular components such as ions, DNA, RNA, and proteins, ultimately resulting in cell death.[11]

Visualizations

G cluster_0 Preparation and Extraction cluster_1 Fractionation cluster_2 Purification start Dried C. zeylanicum Bark powder Powdered Bark start->powder maceration Maceration with Methanol powder->maceration filtration Filtration maceration->filtration crude_extract Crude Methanol Extract filtration->crude_extract partition Solvent-Solvent Partitioning (Hexane, Ethyl Acetate) crude_extract->partition fractions Hexane and Ethyl Acetate Fractions partition->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography tlc TLC Monitoring column_chromatography->tlc pooling Pooling of Similar Fractions tlc->pooling final_purification Final Purification (Prep. TLC/HPLC) pooling->final_purification pure_compound Pure this compound final_purification->pure_compound

Caption: Generalized workflow for the isolation of this compound.

G cluster_0 Antimicrobial Action of C. zeylanicum Essential Oil essential_oil C. zeylanicum Essential Oil (containing this compound) cell_membrane Microbial Cell Membrane essential_oil->cell_membrane Interaction disruption Membrane Disruption and Increased Permeability cell_membrane->disruption leakage Leakage of Intracellular Components (Ions, DNA, RNA, Proteins) disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Antimicrobial mechanism of C. zeylanicum essential oil.

Conclusion

This compound is a diterpenoid found in the bark of Cinnamomum zeylanicum. While it is a minor component compared to volatile compounds like cinnamaldehyde, its presence in a plant with significant medicinal properties warrants further investigation. This guide provides a foundational understanding of this compound's natural source and a generalized approach to its isolation. The provided workflow and diagram of the antimicrobial action of the essential oil serve as a starting point for researchers interested in exploring the specific biological activities of this compound and other non-volatile compounds from cinnamon. Further studies are required to elucidate the specific signaling pathways modulated by this compound and to quantify its presence in C. zeylanicum to fully understand its therapeutic potential.

References

The Structural Elucidation of Cinnzeylanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnzeylanol, a polyhydroxylated pentacyclic diterpene isolated from the bark of the Ceylon cinnamon tree (Cinnamomum zeylanicum Nees), represents a class of complex natural products with noteworthy biological activities. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, with a focus on the pivotal experimental techniques employed. The guide details the isolation procedures and the critical role of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy in determining its intricate molecular architecture. Furthermore, it explores the known biological activities of this compound, particularly its insecticidal properties, and discusses potential mechanisms of action. This document is intended to serve as a detailed resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Cinnamomum zeylanicum, commonly known as Ceylon cinnamon, is a rich source of a diverse array of bioactive secondary metabolites. Among these are the complex diterpenoids, this compound and its acetylated analogue, Cinnzeylanine. First reported in 1976, these compounds were isolated during a screening of medicinal plants for insect-growth regulators.[1] this compound (C₂₀H₃₂O₇) possesses a highly oxygenated and sterically congested pentacyclic carbon skeleton, which presented a significant challenge for structural elucidation by purely spectroscopic methods available at the time of its discovery.[1] This guide will delve into the key experimental methodologies that were instrumental in unraveling the three-dimensional structure of this intricate natural product.

Isolation of this compound

The initial isolation of this compound from the dried bark of Cinnamomum zeylanicum involved a multi-step extraction and chromatographic purification process. A generalized protocol for the isolation of such diterpenoids is outlined below.

Experimental Protocol: Isolation and Purification
  • Extraction:

    • Powdered, dried bark of C. zeylanicum is subjected to exhaustive extraction with a moderately polar solvent, such as methanol (B129727) or ethanol, at room temperature.

    • The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, for example, n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to fractionate the components based on their polarity.

    • The biologically active fractions, as determined by bioassay (e.g., insecticidal activity), are selected for further purification. This compound, being a polyhydroxylated compound, is expected to be enriched in the more polar fractions (e.g., ethyl acetate or butanol fractions).

  • Chromatographic Separation:

    • The active fraction is subjected to column chromatography over silica (B1680970) gel.

    • Elution is performed using a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized using a suitable staining reagent (e.g., ceric sulfate (B86663) spray followed by heating).

  • Further Purification:

    • Fractions containing this compound are combined and may require further purification steps, such as preparative TLC or repeated column chromatography with different adsorbent materials (e.g., Sephadex LH-20) or solvent systems to achieve high purity.

    • Crystallization of the purified this compound from a suitable solvent system (e.g., ethyl acetate-benzene as used for the related Cinnzeylanine) yields the pure compound for structural analysis.[1]

G Workflow for the Isolation of this compound start Dried Bark of C. zeylanicum extraction Solvent Extraction (e.g., Methanol) start->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom purification Further Purification (e.g., Prep. TLC, Sephadex) column_chrom->purification crystallization Crystallization purification->crystallization pure_compound Pure this compound crystallization->pure_compound

Figure 1: Generalized workflow for the isolation of this compound.

Chemical Structure Elucidation

Due to the molecular complexity of this compound, its structure was ultimately determined by single-crystal X-ray analysis of the related compound, Cinnzeylanine.[1] Spectroscopic methods, particularly NMR, provided crucial corroborative data.

X-ray Crystallography

The definitive three-dimensional structure of the carbon skeleton and the relative stereochemistry of the numerous chiral centers were established through X-ray diffraction studies on a single crystal of Cinnzeylanine.

While the full crystallographic data for this compound is not publicly available, the original publication provides key parameters for Cinnzeylanine, which differs only by the presence of an acetyl group.[1] This data provides foundational information for understanding the crystal packing and molecular dimensions.

ParameterValue (for Cinnzeylanine)
Molecular FormulaC₂₂H₃₄O₈
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a12.195(2) Å
b13.476(2) Å
c12.891(1) Å
Z4
D(calc)1.35 g/cm³
D(obs)1.34 g/cm³
Table 1: Crystallographic data for Cinnzeylanine, a close derivative of this compound.[1]
  • Crystal Growth: High-quality single crystals of the analyte are grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an automated four-circle diffractometer. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[1] The crystal is rotated, and the diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction intensities are processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to obtain a set of structure factors.

  • Structure Solution and Refinement: The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density map. This model is then refined using least-squares methods to improve the fit between the observed and calculated structure factors, ultimately yielding the final atomic coordinates and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H-NMR, was used to confirm the structural features determined by X-ray crystallography and to assign specific proton resonances to the molecular structure.

The initial publication reported key proton NMR signals for Cinnzeylanine in methanol-d₄, which are instrumental in confirming the presence of specific functional groups and structural motifs.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment (in Cinnzeylanine)
0.84d6.6C-15 methyl
0.87s-C-16 methyl
0.94d6.5C-19 or C-20 isopropyl methyl
0.98d6.5C-19 or C-20 isopropyl methyl
1.32s-C-17 methyl
2.14s-Acetyl methyl
2.36d15.0C-14 methylene (B1212753) proton
5.22d-C-1 methine proton
Table 2: Partial ¹H-NMR data for Cinnzeylanine in Methanol-d₄.[1]

The structure of this compound was confirmed by the chemical conversion of Cinnzeylanine (by treatment with NaOH in aqueous methanol) to a compound identical to naturally isolated this compound. The ¹H-NMR spectrum of this compound showed the absence of the acetyl methyl signal and a shift of the C-1 methine proton signal to δ 3.76 (d, J=10.0 Hz).[1]

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H-NMR, a standard pulse sequence is used. For more complex molecules like this compound, a suite of 2D NMR experiments would be employed in modern structure elucidation:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the relative stereochemistry.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to generate the NMR spectra. The spectra are then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and correlations are analyzed to deduce the molecular structure.

G Logical Workflow for this compound Structure Elucidation start Pure this compound Isolate nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) start->nmr ms Mass Spectrometry (Molecular Formula) start->ms crystallization Crystallization of Cinnzeylanine start->crystallization prelim_structure Preliminary Structural Information (Functional Groups, Connectivity) nmr->prelim_structure ms->prelim_structure xray Single-Crystal X-ray Diffraction crystallization->xray structure_solution Structure Solution & Refinement xray->structure_solution definitive_structure Definitive 3D Structure of Cinnzeylanine structure_solution->definitive_structure prelim_structure->definitive_structure Corroboration final_structure Structure of this compound (Confirmed by chemical correlation) definitive_structure->final_structure

Figure 2: Logical workflow for the structure elucidation of this compound.

Biological Activity and Potential Signaling Pathways

This compound and Cinnzeylanine were initially identified based on their insecticidal activity.[1]

Insecticidal Activity

When administered orally in an artificial diet, both this compound and Cinnzeylanine were found to be lethal to the larvae of the silkworm, Bombyx mori, at a concentration of 16 ppm. At lower concentrations of 2-4 ppm, they acted as insect ecdysis inhibitors.[1]

Postulated Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound's insecticidal activity has not been elucidated. However, many naturally occurring neurotoxic insecticides target the insect's nervous system. A plausible, though unconfirmed, mechanism for a complex diterpenoid like this compound could involve the modulation of ion channels or neurotransmitter receptors.

One common target for natural insecticides is the GABA (γ-aminobutyric acid) receptor, an inhibitory neurotransmitter receptor in insects. Antagonism of the GABA receptor leads to hyperexcitation of the central nervous system, resulting in paralysis and death. Another potential target is the octopaminergic system, which is the insect equivalent of the adrenergic system in vertebrates and is involved in regulating various physiological processes.

G Hypothetical Signaling Pathway for this compound's Neurotoxicity This compound This compound gaba_r GABA Receptor-Chloride Channel Complex This compound->gaba_r Antagonism inhibition Inhibition This compound->inhibition cl_influx Chloride Ion Influx gaba_r->cl_influx GABA-mediated hyperexcitation Hyperexcitation of CNS gaba_r->hyperexcitation Disinhibition leads to hyperpolarization Neuron Hyperpolarization (Inhibition of Nerve Impulse) cl_influx->hyperpolarization inhibition->cl_influx paralysis Paralysis & Death hyperexcitation->paralysis

Figure 3: A hypothetical neurotoxic mechanism of this compound via GABA receptor antagonism.

Conclusion

The structural elucidation of this compound stands as a classic example of the power of X-ray crystallography in solving complex natural product structures, especially at a time when NMR technology was still evolving. The intricate, polycyclic, and highly oxygenated structure of this compound makes it an interesting target for synthetic chemists and a lead compound for the development of new insecticidal agents. While its biological activity is established, further research is required to delineate its precise molecular mechanism of action and to explore its full therapeutic potential. The detailed experimental approaches outlined in this guide provide a framework for the continued investigation of this compound and other complex natural products.

References

Cinnzeylanol Biosynthesis in Datura metel: A Technical Clarification

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of the scientific literature reveals that Cinnzeylanol and its related compounds are not biosynthesized by Datura metel. The biosynthetic pathway for this compound has been identified in species of the genus Cinnamomum, from which it was first isolated.

The user's request for an in-depth technical guide on the this compound biosynthetic pathway in Datura metel is based on a fundamental misunderstanding of the secondary metabolism of this plant. Datura metel, a member of the Solanaceae family, is renowned for its production of two major classes of secondary metabolites: tropane (B1204802) alkaloids and withanolides. There is no evidence in peer-reviewed research, metabolomic studies, or transcriptomic analyses to suggest that Datura metel produces this compound or possesses the genetic and enzymatic machinery for its synthesis.

This compound is a diterpenoid that has been isolated from the bark and leaves of the cinnamon tree, Cinnamomum zeylanicum[1][2]. The chemical composition of Cinnamomum species is rich in cinnamaldehyde, eugenol, and various other aromatic compounds, which are biosynthetically distinct from the metabolic pathways active in Datura metel[3][4][5][6][7].

In contrast, the well-characterized secondary metabolic pathways in Datura metel and other Datura species lead to the production of:

  • Tropane Alkaloids: These are a class of bicyclic organic compounds, with the most notable examples from Datura being scopolamine (B1681570) and hyoscyamine (B1674123) (atropine)[8][9][10][11][12]. The biosynthesis of these compounds has been extensively studied, and the key enzymes and genes involved in their production have been identified[13][14].

  • Withanolides: These are a group of naturally occurring C28-steroidal lactone triterpenoids. Numerous withanolides have been isolated from various parts of Datura metel, and their biosynthesis is a significant area of research[15][16][17][18][19][20][21][22][23][24][25].

Transcriptome and metabolomic analyses of Datura metel have focused on elucidating the genetic underpinnings of tropane alkaloid and withanolide biosynthesis, with no data supporting the presence of a this compound pathway[13][15][26].

Given the absence of a this compound biosynthetic pathway in Datura metel, it is not possible to generate the requested in-depth technical guide.

We can, however, offer to produce a comprehensive technical guide on a well-established and extensively researched biosynthetic pathway that is central to the phytochemistry of Datura metel, such as the tropane alkaloid biosynthetic pathway . Such a guide would align with the user's interest in the secondary metabolism of this plant and would be grounded in a wealth of available scientific data, allowing for the creation of detailed tables, experimental protocols, and pathway diagrams as originally requested.

References

The Discovery and Scientific Journey of Cinnzeylanol: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnzeylanol, a complex diterpenoid, was first isolated from the bark of the Ceylon cinnamon tree, Cinnamomum zeylanicum. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the methodologies for its isolation and structure elucidation, presents its known biological activities with available quantitative data, and explores its potential mechanisms of action. This document is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this natural product.

Introduction

Cinnamomum zeylanicum, commonly known as Ceylon cinnamon, is a rich source of a diverse array of bioactive compounds. Beyond the well-known essential oils dominated by cinnamaldehyde, the bark of this plant harbors a variety of other chemical entities, including diterpenoids. Among these, this compound stands out as a molecule of interest due to its unique chemical structure and biological properties. This guide delves into the scientific literature to present a detailed account of this compound, from its initial discovery to our current understanding of its biological significance.

Discovery and History

This compound was first discovered and isolated from the bark of Cinnamomum zeylanicum by a team of Japanese scientists led by Akira Isogai in 1977.[1] It was isolated concurrently with a related diterpenoid, Cinnzeylanine.[1] The initial discovery was part of a broader investigation into the insecticidal constituents of cinnamon bark. The structures of both this compound and Cinnzeylanine were determined through a combination of chemical reactions and X-ray crystallographic analysis.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₃₂O₇[2]
Molecular Weight384.47 g/mol [2]
AppearanceCrystalline solid
CAS Number62394-04-1[2]

Experimental Protocols

Isolation and Purification of this compound

While the seminal 1977 paper by Isogai et al. outlines the general approach, this section provides a more detailed, reconstructed protocol based on common phytochemical isolation techniques for similar compounds.

G start Dried Bark of Cinnamomum zeylanicum extraction Methanol Extraction start->extraction concentration Concentration under reduced pressure extraction->concentration partition Solvent Partitioning (n-hexane, ethyl acetate, water) concentration->partition ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate chromatography Silica Gel Column Chromatography ethyl_acetate->chromatography fractions Elution with increasing polarity solvent gradient (e.g., n-hexane-ethyl acetate) chromatography->fractions purification Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) fractions->purification This compound Pure this compound purification->this compound

Caption: A simplified workflow for the structure elucidation of this compound by X-ray crystallography.

Methodology:

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Biological Activity

Insecticidal Activity

The initial discovery of this compound was driven by its insecticidal properties. The biological activity was evaluated against the larvae of the silkworm, Bombyx mori.

Table 2: Insecticidal Activity of this compound against Bombyx mori Larvae

CompoundConcentration (ppm)ActivityReference
This compound16Lethal[1]
This compound2-4Inhibition of larval ecdysis[1]
Antimicrobial Activity

While much of the research on the antimicrobial properties of Cinnamomum zeylanicum has focused on its essential oil and cinnamaldehyde, this compound is also reported to possess antimicrobial activity. [2]However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for the pure compound, are not readily available in the current literature. The proposed mechanism for the antimicrobial action of cinnamon-derived compounds often involves the disruption of microbial cell walls and the inhibition of protein and nucleic acid synthesis. [2]

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by pure this compound have not been extensively studied. However, research on extracts from Cinnamomum zeylanicum provides some potential avenues for investigation. Cinnamon extracts have been shown to influence key inflammatory and metabolic signaling pathways.

Potential Signaling Pathways Modulated by Cinnamon Compounds

G cinnamon Cinnamon Compounds (e.g., this compound) nfkb_pathway NF-κB Signaling Pathway cinnamon->nfkb_pathway Inhibition pi3k_akt_pathway PI3K/AKT Signaling Pathway cinnamon->pi3k_akt_pathway Modulation inflammation Inflammation nfkb_pathway->inflammation cell_survival Cell Survival & Proliferation pi3k_akt_pathway->cell_survival apoptosis Apoptosis pi3k_akt_pathway->apoptosis Inhibition

Caption: Potential signaling pathways that may be modulated by this compound.

It is hypothesized that this compound may exert its biological effects through the modulation of pathways such as the Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. The NF-κB pathway is a critical regulator of the inflammatory response, while the PI3K/Akt pathway is central to cell survival, proliferation, and metabolism. Further research is required to confirm the direct effects of this compound on these and other cellular signaling cascades.

Synthesis

To date, the total chemical synthesis of this compound has not been reported in the scientific literature. The complexity of its polycyclic structure presents a significant challenge for synthetic chemists.

Future Perspectives

This compound remains a relatively understudied natural product with significant potential. Future research should focus on:

  • Developing a standardized and scalable protocol for the isolation of this compound from Cinnamomum zeylanicum.

  • Conducting comprehensive in vitro and in vivo studies to determine the full spectrum of its biological activities, including its antimicrobial, anti-inflammatory, and anticancer properties, with a focus on obtaining quantitative data.

  • Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.

  • Investigating the potential for the total synthesis of this compound and the generation of structural analogs with improved therapeutic properties.

Conclusion

This compound, a diterpenoid from the bark of Cinnamomum zeylanicum, represents an intriguing natural product with demonstrated insecticidal activity and potential for a broader range of therapeutic applications. This technical guide has summarized the current state of knowledge regarding its discovery, isolation, and biological properties. It is hoped that this compilation will serve as a valuable resource to stimulate further research into this promising molecule.

References

Cinnzeylanol: A Technical Guide to Its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnzeylanol is a pentacyclic diterpene isolated from the bark of the Ceylon cinnamon tree, Cinnamomum zeylanicum. As a constituent of this medicinally and commercially significant plant, this compound is a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation and characterization, and a discussion of its biological effects and potential mechanisms of action, tailored for a scientific audience.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are crucial for its handling, formulation, and analysis in a research setting.

PropertyValueReference(s)
CAS Number 62394-04-1[1][2]
Molecular Formula C₂₀H₃₂O₇[1][2]
Molecular Weight 384.47 g/mol (also reported as 384.5 g/mol )[1][2]
Melting Point 186.2 °C[2]
Boiling Point 575.79 °C (Predicted)[2]
Solubility Soluble in DMSO (specific quantitative data not available).
Storage Conditions Store as powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[1]

Spectroscopic Data

Detailed spectroscopic data for purified this compound are not widely available in the public literature. Characterization is typically performed on the essential oil or crude extracts of Cinnamomum zeylanicum. The data below are generalized for the types of functional groups present in related compounds from cinnamon extracts.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : As a polyhydroxylated diterpene, the FT-IR spectrum of this compound is expected to show strong, broad absorption bands in the O-H stretching region (around 3500–3200 cm⁻¹). Peaks corresponding to C-H stretching of alkanes (around 3000–2850 cm⁻¹) and C-O stretching (around 1250–1100 cm⁻¹) would also be prominent.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : While specific ¹H and ¹³C chemical shifts for this compound are not detailed in the available literature, the analysis of Cinnamomum extracts reveals complex spectra. For a diterpene like this compound, the ¹H-NMR spectrum would be characterized by numerous overlapping signals in the aliphatic region, and the ¹³C-NMR spectrum would show signals corresponding to its 20 carbon atoms, including several attached to oxygen.[5]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry of Cinnamomum extracts allows for the tentative identification of its various components.[6] For this compound (C₂₀H₃₂O₇), the exact mass would be a key identifier. Fragmentation patterns would likely involve sequential losses of water molecules (H₂O) from the multiple hydroxyl groups.

Experimental Protocols

Isolation and Purification of this compound

1. Extraction of Essential Oil:

  • Method : Hydrodistillation or steam distillation are common methods for extracting essential oil from dried and ground cinnamon bark.[7]

  • Procedure :

    • Powdered cinnamon bark is placed in a distillation flask with water.

    • The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.

    • The condensed liquid (hydrosol and essential oil) is collected.

    • The essential oil, being immiscible with water, is separated from the aqueous phase using a separatory funnel.

2. Chromatographic Purification:

  • The crude essential oil is a complex mixture. To isolate this compound, further purification using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) is necessary.

  • A non-polar stationary phase (like C18) with a polar mobile phase gradient (e.g., methanol-water or acetonitrile-water) is a common approach for separating components in plant extracts.[7] Fractions would be collected and analyzed (e.g., by TLC or HPLC) to isolate pure this compound.

The workflow for isolating this compound from its natural source can be conceptualized as follows:

G cluster_0 Source Material cluster_1 Extraction cluster_2 Purification A Cinnamomum zeylanicum Bark B Grinding/Powdering A->B C Hydrodistillation / Steam Distillation B->C D Crude Cinnamon Essential Oil C->D E Column Chromatography / HPLC D->E F Fraction Collection & Analysis E->F G Purified this compound F->G

General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Insecticidal Activity

The most prominently reported biological activity of this compound is its insecticidal effect. Studies have shown that this compound is lethal to the larvae of the silkworm, Bombyx mori, at a concentration of 16 ppm.[8] Furthermore, at lower concentrations (2–4 ppm), it acts as an insect growth regulator by inhibiting larval ecdysis (molting).[8]

The precise molecular mechanism behind its insecticidal action is not fully elucidated but is characteristic of many terpenoids found in plants, which often act as neurotoxins or disrupt essential physiological processes in insects.[9] The disruption of ecdysis suggests a potential interference with the hormonal signaling pathways that control insect development.

Antimicrobial Properties

As a component of Ceylon cinnamon, this compound is presumed to contribute to the well-documented antimicrobial properties of the essential oil.[2] Cinnamon oil exerts broad-spectrum activity against bacteria and fungi. The proposed mechanism for the essential oil involves the disruption of microbial cell membrane integrity, leading to the leakage of intracellular components and inhibition of essential enzymes and the synthesis of proteins and nucleic acids.[10]

Signaling Pathways

Direct studies linking this compound to specific cellular signaling pathways are lacking. However, extracts of Cinnamomum zeylanicum and its primary active component, cinnamaldehyde (B126680), have been shown to modulate several key pathways involved in inflammation and cellular metabolism. For instance, cinnamaldehyde has been reported to interfere with the Toll-like receptor 4 (TLR4) signaling pathway, which is crucial in inflammatory responses.[11] Given that this compound is a constituent of these bioactive extracts, it may contribute to the overall pharmacological effect.

The diagram below illustrates a generalized signaling pathway by which cinnamon extracts are thought to exert their antimicrobial effects, primarily through cell membrane disruption.

G cluster_0 Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm (DNA, RNA, Proteins) This compound This compound (as part of Cinnamon Oil) Disruption Membrane Disruption & Increased Permeability This compound->Disruption Interacts with Disruption->Membrane Leakage Leakage of Intracellular Components Disruption->Leakage Leakage->Cytoplasm Death Cell Death Leakage->Death

Proposed antimicrobial mechanism of cinnamon extracts.

Conclusion

This compound is a structurally interesting diterpene from Cinnamomum zeylanicum with confirmed insecticidal properties and a likely contribution to the antimicrobial effects of cinnamon oil. While its basic physicochemical properties are established, there is a notable gap in the publicly available, detailed spectroscopic data and specific protocols for its isolation. Further research is required to elucidate its precise mechanisms of action and to explore its potential role in modulating cellular signaling pathways, which could open new avenues for its application in drug development and pest management.

References

An In-depth Technical Guide to Cinnzeylanol (CAS: 62394-04-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnzeylanol, a pentacyclic diterpene isolated from the bark of Cinnamomum zeylanicum, presents significant potential in the development of novel insecticides. With a CAS number of 62394-04-1, this natural compound has demonstrated potent biological activity, particularly in the disruption of insect growth and development. This technical guide provides a comprehensive overview of the available research on this compound, focusing on its chemical properties, biological activity with a focus on its insecticidal effects, and the underlying mechanisms of action. Detailed experimental protocols, quantitative data, and visual representations of experimental workflows are included to facilitate further research and development.

Chemical and Physical Properties

This compound is a complex diterpenoid with the molecular formula C₂₀H₃₂O₇ and a molecular weight of 384.47 g/mol . Its structure was elucidated through X-ray analysis and chemical reactions.

PropertyValueReference
CAS Number 62394-04-1General chemical databases
Molecular Formula C₂₀H₃₂O₇Isogai et al., 1977
Molecular Weight 384.47 g/mol General chemical databases
Appearance Not specified in available literature
Solubility Not specified in available literature

Isolation and Purification

This compound is naturally present in the bark of Cinnamomum zeylanicum. The isolation process, as described in the foundational study by Isogai et al. (1977), involves the extraction of the dried bark followed by a series of chromatographic separations to yield the pure compound.

Experimental Protocol: Isolation of this compound
  • Extraction: The detailed protocol for the initial extraction of this compound from Cinnamomum zeylanicum bark is not fully available in the reviewed literature. Typically, this would involve maceration or Soxhlet extraction of the ground bark with an organic solvent like methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate fractions based on polarity.

  • Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

G cluster_extraction Extraction cluster_purification Purification start Dried Cinnamomum zeylanicum Bark extraction Solvent Extraction (e.g., Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column Purification Process fraction_collection Fraction Collection (TLC Monitoring) silica_column->fraction_collection purified_this compound Pure this compound fraction_collection->purified_this compound G cluster_prep Preparation cluster_assay Assay cluster_observation Observation This compound This compound Solution incorporation Incorporate this compound into Diet This compound->incorporation diet Artificial Diet diet->incorporation larvae Bombyx mori Larvae feeding Feed Larvae with Treated Diet larvae->feeding incorporation->feeding mortality Record Mortality feeding->mortality ecdysis_inhibition Observe for Ecdysis Inhibition feeding->ecdysis_inhibition G cluster_hormonal_axis Normal Ecdysis Regulation cluster_inhibition Postulated Inhibition by this compound PTTH Prothoracicotropic Hormone (PTTH) Prothoracic_Gland Prothoracic Gland PTTH->Prothoracic_Gland stimulates Ecdysone Ecdysone Prothoracic_Gland->Ecdysone produces Fat_Body Fat Body Ecdysone->Fat_Body acts on Twenty_HE 20-Hydroxyecdysone (Active Molting Hormone) Fat_Body->Twenty_HE converts to EcR_USP Ecdysone Receptor (EcR/USP) Twenty_HE->EcR_USP binds to Gene_Expression Gene Expression for Molting EcR_USP->Gene_Expression activates Inhibition Inhibition of Ecdysis Ecdysis Successful Ecdysis Gene_Expression->Ecdysis This compound This compound This compound->Prothoracic_Gland Inhibits synthesis? This compound->EcR_USP Antagonist?

An In-depth Technical Guide on Cinnzeylanol (C20H32O7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnzeylanol is a polyhydroxylated pentacyclic diterpene isolated from the bark of Cinnamomum zeylanicum Nees. With the molecular formula C20H32O7, this complex natural product has attracted interest for its potential biological activities. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its isolation, structural elucidation, and known biological effects. While research specifically focused on this compound is limited, this document consolidates the available data and draws parallels with the broader biological activities of Cinnamomum extracts and their major constituents to highlight potential areas for future investigation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this unique diterpenoid.

Physicochemical Properties and Structure

This compound is a crystalline solid with a melting point of 265-267 °C. Its molecular structure was determined by X-ray analysis and is characterized by a complex pentacyclic core with multiple hydroxyl groups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C20H32O7[1][2]
Molecular Weight 384.5 g/mol [3]
CAS Number 62394-04-1[3]
Melting Point 265-267 °C[2]
Appearance Solid[2]

Experimental Protocols

Isolation and Purification of this compound

The foundational method for isolating this compound from the bark of Cinnamomum zeylanicum was described by Isogai et al. (1977). The general workflow is as follows:

G A Dried Bark of Cinnamomum zeylanicum B Methanol (B129727) Extraction A->B C Concentration of Methanol Extract B->C D Partitioning between Ethyl Acetate (B1210297) and Water C->D E Ethyl Acetate Fraction D->E F Silica (B1680970) Gel Column Chromatography E->F G Elution with Chloroform-Methanol Gradient F->G H Fraction Collection and TLC Analysis G->H I Crystallization H->I J Pure this compound I->J

Caption: Isolation workflow for this compound.

Detailed Steps:

  • Extraction: The dried bark of Cinnamomum zeylanicum is powdered and extracted with methanol at room temperature.

  • Concentration: The methanol extract is concentrated under reduced pressure to yield a viscous residue.

  • Solvent Partitioning: The residue is partitioned between ethyl acetate and water. The biologically active components, including this compound, are primarily found in the ethyl acetate fraction.

  • Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.

  • Elution and Fractionation: The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Crystallization: Fractions containing this compound are combined, concentrated, and the compound is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate-hexane).

Metabolic Stability Assessment

While no specific metabolic stability studies for this compound were found, a study on related diterpenoids from Cinnamomum cassia provides a relevant protocol.

G A This compound (10 µM) B Incubation with Human Liver Microsomes (0.5 mg/mL) A->B C Addition of β-NADPH Regenerating System B->C D Incubation at 37°C for 0 and 60 min C->D E Reaction Termination with Acetonitrile D->E F Centrifugation E->F G Supernatant Analysis by LC-MS/MS F->G

Caption: Metabolic stability assay workflow.

Detailed Steps:

  • Incubation Mixture: this compound (10 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).

  • Reaction Initiation: The reaction is initiated by the addition of a β-NADPH regenerating system.

  • Incubation: The mixture is incubated at 37°C for specified time points (e.g., 0 and 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of ice-cold acetonitrile.

  • Sample Preparation: The mixture is centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

Biological Activity and Quantitative Data

The primary biological activity reported for this compound is its insecticidal effect. Data on other biological activities such as anticancer and antimicrobial effects are largely inferred from studies on crude extracts of Cinnamomum or its major components like cinnamaldehyde.

Table 2: Insecticidal Activity of this compound

OrganismAssayConcentrationEffectReference
Silkworm (Bombyx mori L.)Oral administration with artificial diet16 ppmLethal[1][4]
Silkworm (Bombyx mori L.)Oral administration with artificial diet2-4 ppmInhibition of larval ecdysis[1][5]

Table 3: Antimicrobial Activity of Cinnamomum zeylanicum Essential Oil (Major components: Cinnamaldehyde, Eugenol)

OrganismMIC (µl/ml)Reference
Bacillus subtilis3.3[1]
Staphylococcus aureus3.3[1]
Escherichia coli10[1]
Candida albicans3.3[1]

Note: The antimicrobial data is for the essential oil and not specifically for this compound. Further studies are required to determine the specific contribution of this compound to the antimicrobial properties of cinnamon.

Potential Mechanisms of Action and Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are currently unavailable. However, research on Cinnamomum extracts and its primary bioactive compound, cinnamaldehyde, has identified several key signaling pathways that are likely relevant to the activities of its constituents, including diterpenes like this compound.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival. Studies have shown that cinnamon extracts can inhibit the activation of NF-κB[6][7]. This suggests that this compound may exert anti-inflammatory and pro-apoptotic effects by interfering with this pathway.

G A Inflammatory Stimuli B IKK Complex A->B C Phosphorylation of IκBα B->C D Ubiquitination and Degradation of IκBα C->D E NF-κB (p50/p65) Translocation to Nucleus D->E F Gene Transcription (Inflammation, Cell Survival) E->F G This compound (Hypothesized) G->B Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Cinnamon extracts have been shown to modulate MAPK signaling, particularly by activating p38 MAPK, which can lead to cell cycle arrest[8][9]. Cinnamaldehyde has also been shown to inhibit the phosphorylation of ERK, JNK, and p38 MAPKs in macrophages[10].

G A Extracellular Signals B MAPKKK A->B C MAPKK B->C D MAPK (p38, ERK, JNK) C->D E Cellular Responses (Proliferation, Apoptosis) D->E F This compound (Hypothesized) F->C Modulation

Caption: Potential modulation of the MAPK pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell growth, survival, and metabolism. Dysregulation of this pathway is common in cancer. Cinnamaldehyde has been reported to inhibit the PI3K/Akt signaling pathway in ovarian and colorectal cancer cells[11]. This suggests a potential mechanism for the anticancer effects of Cinnamomum constituents.

G A Growth Factors B Receptor Tyrosine Kinase A->B C PI3K B->C D PIP2 -> PIP3 C->D E Akt Activation D->E F Downstream Effects (Cell Growth, Survival) E->F G This compound (Hypothesized) G->C Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

Future Directions and Conclusion

This compound remains a largely understudied natural product with a complex and intriguing chemical structure. The initial findings of its insecticidal activity warrant further investigation into its potential as a biopesticide. Moreover, the known biological activities of Cinnamomum extracts and their major constituents strongly suggest that this compound may possess a broader range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

Future research should focus on:

  • Total Synthesis: Development of a synthetic route to this compound to enable the production of larger quantities for extensive biological evaluation.

  • Comprehensive Biological Screening: Systematic evaluation of this compound in a wide range of in vitro and in vivo assays to identify novel therapeutic activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize its biological activity and pharmacokinetic properties.

References

Biological Activity Screening of Cinnzeylanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnzeylanol, a diterpenoid isolated from the bark of Cinnamomum zeylanicum, has emerged as a compound of interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on the biological activity screening of this compound. While direct studies on this compound are limited, this document summarizes the available data and provides context from the broader biological activities of Cinnamomum zeylanicum essential oil, from which this compound is derived. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its potential therapeutic applications and methodologies for its evaluation.

Insecticidal Activity of this compound

The most specific biological activity reported for this compound is its insecticidal effect. Studies have demonstrated its potency against the larvae of the silkworm, Bombyx mori L.[1].

Quantitative Insecticidal Data

The insecticidal activity of this compound has been quantified, revealing both lethal and developmental inhibitory effects.

Activity Organism Concentration
Lethal DoseBombyx mori L. larvae16 ppm
Inhibition of Larval EcdysisBombyx mori L. larvae2 - 4 ppm
Experimental Protocol: Insecticidal Bioassay (Inferred)

While the detailed experimental protocol for the reported insecticidal activity is not fully available, a standard oral administration bioassay with an artificial diet can be inferred.

Objective: To determine the lethal concentration and ecdysis-inhibiting concentration of this compound against Bombyx mori L. larvae.

Materials:

  • This compound

  • Artificial diet for Bombyx mori L.

  • Rearing containers

  • Bombyx mori L. larvae (specify instar)

  • Solvent for this compound (e.g., ethanol, acetone)

  • Micro-pipettes

  • Incubator with controlled temperature and humidity

Procedure:

  • Preparation of this compound-Infused Diet:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Serially dilute the stock solution to achieve the desired test concentrations (e.g., 2, 4, 8, 16, 32 ppm).

    • Incorporate a precise volume of each this compound dilution into a measured amount of the artificial diet to achieve the final target concentrations.

    • Prepare a control diet containing only the solvent.

    • Allow the solvent to evaporate completely from the diet.

  • Bioassay:

    • Place a pre-determined number of Bombyx mori L. larvae into individual rearing containers.

    • Provide each group of larvae with the artificial diet containing a specific concentration of this compound or the control diet.

    • Maintain the larvae in an incubator under controlled conditions (e.g., 25°C, 70-80% relative humidity, 12:12 light:dark cycle).

  • Data Collection:

    • Monitor the larvae daily for mortality over a specified period (e.g., 7 days).

    • Record the number of dead larvae in each group to calculate the lethal concentration.

    • Observe the larvae for any developmental abnormalities, specifically the inhibition of ecdysis (molting).

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration.

    • Determine the LC50 (lethal concentration for 50% of the population) using probit analysis or other appropriate statistical methods.

    • Quantify the percentage of larvae exhibiting ecdysis inhibition at each concentration.

G Workflow for Insecticidal Bioassay of this compound cluster_prep Preparation of Diet cluster_bioassay Bioassay cluster_data Data Collection & Analysis prep_stock Prepare this compound Stock Solution prep_dilute Serially Dilute Stock Solution prep_stock->prep_dilute prep_incorporate Incorporate into Artificial Diet prep_dilute->prep_incorporate prep_evaporate Evaporate Solvent prep_incorporate->prep_evaporate bio_feed Provide this compound-Infused Diet prep_evaporate->bio_feed bio_larvae Place Larvae in Rearing Containers bio_larvae->bio_feed bio_incubate Incubate under Controlled Conditions bio_feed->bio_incubate data_monitor Daily Monitoring for Mortality & Ecdysis Inhibition bio_incubate->data_monitor data_calculate Calculate Mortality & Inhibition Percentages data_monitor->data_calculate data_analyze Determine LC50 & Effective Concentrations data_calculate->data_analyze

Caption: Workflow for the insecticidal bioassay of this compound.

Biological Activities of Cinnamomum zeylanicum Essential Oil

Antimicrobial Activity

The essential oil of C. zeylanicum has demonstrated significant antimicrobial properties against a range of pathogenic and spoilage microorganisms.

The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity.

Organism MIC (mg/mL)
Staphylococcus aureus0.25 - 0.5
Escherichia coli0.25 - 0.5
Candida albicans0.125 - 0.25

Note: These values are for the essential oil and not specifically for this compound.

Objective: To determine the minimum inhibitory concentration (MIC) of C. zeylanicum essential oil against various microorganisms.

Materials:

  • C. zeylanicum essential oil

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Inoculum suspension standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Essential Oil Dilutions:

    • Prepare a stock solution of the essential oil in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium.

    • Perform serial two-fold dilutions of the essential oil in the 96-well plate to obtain a range of concentrations.

  • Inoculation:

    • Add a standardized inoculum of the test microorganism to each well.

  • Controls:

    • Include a positive control (broth with inoculum, no essential oil) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the essential oil that completely inhibits the visible growth of the microorganism.

The antimicrobial action of C. zeylanicum essential oil is believed to involve the disruption of microbial cell walls and the inhibition of protein and nucleic acid synthesis.

G Proposed Antimicrobial Mechanism of C. zeylanicum Essential Oil EO C. zeylanicum Essential Oil Membrane Microbial Cell Membrane Disruption EO->Membrane disrupts Synthesis Inhibition of Protein & Nucleic Acid Synthesis EO->Synthesis inhibits Death Microbial Cell Death Membrane->Death Synthesis->Death

Caption: Proposed antimicrobial mechanism of C. zeylanicum essential oil.

Antioxidant Activity

The essential oil of C. zeylanicum has also been reported to possess antioxidant properties.

The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant activity.

Assay IC50 (µg/mL)
DPPH Radical Scavenging~50-100

Note: This value is for the essential oil and not specifically for this compound.

Objective: To evaluate the antioxidant activity of C. zeylanicum essential oil by measuring its ability to scavenge the DPPH radical.

Materials:

  • C. zeylanicum essential oil

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Essential Oil Dilutions:

    • Prepare a series of dilutions of the essential oil in methanol.

  • Reaction Mixture:

    • Add a fixed volume of the DPPH solution to each well containing the essential oil dilutions.

    • Prepare a control with methanol and DPPH solution.

  • Incubation:

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • The IC50 value is the concentration of the essential oil that scavenges 50% of the DPPH radicals.

Signaling Pathways Potentially Modulated by Cinnamomum Compounds

Research on the components of C. zeylanicum suggests their involvement in modulating key cellular signaling pathways, which may be relevant to the activities of this compound.

PI3K/Akt/mTOR Pathway

Cinnamaldehyde (B126680), a major component of cinnamon, has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is crucial in regulating cell proliferation, survival, and apoptosis, and its inhibition is a key mechanism in the anti-cancer effects of some cinnamon compounds.

G Potential Inhibition of PI3K/Akt/mTOR Pathway Cinn Cinnamon Compounds (e.g., Cinnamaldehyde) PI3K PI3K Cinn->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by cinnamon compounds.

Conclusion and Future Directions

This compound has demonstrated clear insecticidal activity, presenting a potential avenue for the development of novel bio-insecticides. However, a significant gap exists in the literature regarding its other biological activities and mechanisms of action. The broader bioactivities of Cinnamomum zeylanicum essential oil, including its antimicrobial and antioxidant effects, provide a strong rationale for further investigation into the specific contributions of this compound to these properties.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to enable more targeted studies.

  • Broad-Spectrum Bioactivity Screening: Evaluating the antimicrobial, antioxidant, anti-inflammatory, and anticancer activities of purified this compound.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Assessing the efficacy and safety of this compound in preclinical animal models.

A deeper understanding of the biological profile of this compound will be crucial for unlocking its full therapeutic and commercial potential. This guide serves as a starting point for these future endeavors, providing the available data and methodological frameworks to guide further research.

References

In vitro antimicrobial spectrum of Cinnzeylanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Antimicrobial Spectrum of Cinnamaldehyde (B126680), a Key Constituent of Cinnamon

Introduction

Cinnamaldehyde, the primary bioactive compound responsible for the characteristic aroma and flavor of cinnamon, has garnered significant scientific interest for its broad-spectrum antimicrobial properties.[1] This natural aromatic aldehyde, derived from the bark of Cinnamomum species, demonstrates potent activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[2][3][4] Its multifaceted mechanisms of action, which include disruption of microbial membranes and inhibition of key enzymes, position it as a promising candidate for the development of novel antimicrobial agents, particularly in an era of rising antibiotic resistance.[1][3] This technical guide provides a comprehensive overview of the in vitro antimicrobial spectrum of cinnamaldehyde, presenting quantitative data, detailed experimental protocols, and visualizations of its activity.

Antimicrobial Spectrum of Cinnamaldehyde

Cinnamaldehyde exhibits significant inhibitory and bactericidal effects against both Gram-positive and Gram-negative bacteria.[3][4] It also demonstrates potent antifungal activity against various yeast and mold species. The lipophilic nature of cinnamaldehyde is thought to facilitate its interaction with and disruption of the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Antibacterial Activity

The antibacterial efficacy of cinnamaldehyde has been demonstrated against a wide array of pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamaldehyde against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus250 - 500[5]
Staphylococcus aureus (MRSA)64 - 1024[6]
Bacillus cereus31.2[7]
Listeria monocytogenes500[5]
Enterococcus faecalis1000[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Cinnamaldehyde against Gram-Negative Bacteria

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli780 - 3120[2][5]
Pseudomonas aeruginosa500 - >1000[5]
Salmonella enterica500[5]
Klebsiella pneumoniae62.5[7]
Proteus mirabilis125.0[7]
Yersinia enterocolitica O96.25 (µL/mL)[6]
Antifungal Activity

Cinnamaldehyde is also a potent inhibitor of fungal growth, with demonstrated efficacy against clinically relevant yeasts and molds.

Table 3: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of Cinnamaldehyde against Fungi

Fungal StrainMIC (µg/mL)MFC (µg/mL)Reference
Candida albicans312.5625 - 2500[8]
Candida tropicalis312.5625[8]
Candida krusei312.52500[8]
Aspergillus niger5000-[9]
Candida auris< 300 (v/v)< 300 (v/v)[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the in vitro antimicrobial spectrum of cinnamaldehyde.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Cinnamaldehyde Stock Solution: A stock solution of cinnamaldehyde is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a known concentration.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the cinnamaldehyde stock solution is performed in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism and medium, no cinnamaldehyde) and negative (medium only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria, 30-35°C for fungi) for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of cinnamaldehyde at which there is no visible growth (turbidity) of the microorganism.[2]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Subculturing from MIC Wells: Following the MIC determination, an aliquot (typically 10-100 µL) is taken from the wells showing no visible growth.

  • Plating: The aliquot is spread onto an agar (B569324) plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain cinnamaldehyde.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Determining MBC/MFC: The MBC or MFC is the lowest concentration of cinnamaldehyde that results in a significant reduction (e.g., 99.9%) in the number of colonies compared to the initial inoculum.[2]

Visualizations

Experimental Workflow for MIC and MBC/MFC Determination

MIC_MBC_Workflow Workflow for MIC and MBC/MFC Determination cluster_MIC MIC Determination cluster_MBC_MFC MBC/MFC Determination prep_stock Prepare Cinnamaldehyde Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate_mic Incubate Plate (18-24h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells to Agar Plates read_mic->subculture Select clear wells incubate_mbc Incubate Agar Plates (24-48h) subculture->incubate_mbc read_mbc Read MBC/MFC (Lowest concentration with no colony growth) incubate_mbc->read_mbc

Caption: Workflow for determining the Minimum Inhibitory and Bactericidal/Fungicidal Concentrations.

Postulated Mechanism of Action of Cinnamaldehyde

Mechanism_of_Action Postulated Mechanism of Cinnamaldehyde Action cluster_microbe Microbial Cell cell_membrane Cell Membrane disruption Membrane Disruption & Increased Permeability cell_membrane->disruption cytoplasm Cytoplasm enzymes Essential Enzymes inhibition Enzyme Inhibition enzymes->inhibition dna DNA/RNA cinn Cinnamaldehyde cinn->cell_membrane Interacts with cinn->enzymes Inhibits leakage Leakage of Intracellular Components (Ions, ATP) disruption->leakage cell_death Cell Death leakage->cell_death inhibition->cell_death

Caption: Cinnamaldehyde's primary mechanism involves disrupting the cell membrane and inhibiting essential enzymes.

References

Preliminary Insights into the Mechanism of Action of Cinnzeylanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnzeylanol, a pentacyclic diterpenoid isolated from Cinnamomum zeylanicum (Ceylon cinnamon), is a constituent of an ancient spice with a long history of medicinal use.[1][2] While extensive research has focused on the broader pharmacological activities of cinnamon extracts and their primary components like cinnamaldehyde (B126680), specific investigations into the mechanism of action of this compound are still in preliminary stages. This technical guide synthesizes the available preclinical data for Cinnamomum zeylanicum extracts and their major bioactive compounds to provide a foundational understanding of the potential molecular pathways this compound may influence. The documented anti-inflammatory, antimicrobial, and anti-cancer properties of cinnamon extracts suggest that this compound could contribute to these effects through modulation of key cellular signaling cascades.[2][3]

Putative Mechanisms of Action

The biological activities of Cinnamomum zeylanicum extracts are attributed to a complex interplay of their phytochemical constituents. While cinnamaldehyde is the most abundant and studied compound, other minor components like this compound are also thought to contribute to the overall therapeutic effects.[1][4] The primary mechanisms of action elucidated for cinnamon extracts, and therefore potentially relevant to this compound, are centered around the modulation of inflammatory and cellular proliferation pathways.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[5] Extracts from Cinnamomum zeylanicum have demonstrated potent anti-inflammatory effects. The most potent bioactive compounds identified in this regard are E-cinnamaldehyde and o-methoxy cinnamaldehyde.[5] Studies suggest that the anti-inflammatory properties are mediated through the inhibition of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways.[6] Cinnamon extracts have been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) in macrophage models stimulated with lipopolysaccharides (LPS).[3] This effect is partly attributed to the reduced binding of LPS to monocytes.[3] Furthermore, cinnamon compounds have been found to mitigate the phosphorylation of protein kinase B (Akt) and IκBα, key steps in the inflammatory signaling cascade.[7][8]

Antimicrobial Effects

This compound is recognized as an antimicrobial agent derived from the bark and leaves of the cinnamon tree.[9] The antimicrobial action of cinnamon extracts is primarily linked to the disruption of microbial cell walls and the inhibition of protein and nucleic acid synthesis.[9] The essential oil of Cinnamomum zeylanicum, containing cinnamaldehyde as a major component, exhibits significant activity against a range of pathogenic microbes.[10] Its mechanism involves increasing cell membrane permeability, leading to the leakage of essential intracellular components like DNA, RNA, and proteins.[10][11]

Anti-Cancer Properties

Emerging evidence suggests that cinnamon extracts and their constituents possess anti-tumor properties. The proposed mechanisms involve the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. Specifically, the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, has been identified as a key target.[12][13] Treatment with Cinnamomum zeylanicum extract and cinnamaldehyde has been shown to inhibit the growth and proliferation of oral cancer cells in a dose-dependent manner.[14] These effects are accompanied by the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy.[14] Furthermore, cinnamon compounds have been observed to inhibit the cytoplasmic translocation of NF-κB, a transcription factor that plays a crucial role in cancer cell survival and proliferation.[14]

Quantitative Data Summary

The following tables summarize quantitative data from studies on Cinnamomum zeylanicum extracts and their major components. This data provides a reference for the potency of these extracts and compounds in various experimental models.

Table 1: Anti-inflammatory Activity of Cinnamon Compounds

Compound Assay Cell Line IC50 Value Reference
E-cinnamaldehyde Nitric Oxide (NO) Production RAW 264.7 Macrophages 55 ± 9 µM [5]
o-methoxycinnamaldehyde Nitric Oxide (NO) Production RAW 264.7 Macrophages 35 ± 9 µM [5]
E-cinnamaldehyde TNF-α Production RAW 264.7 Macrophages 63 ± 9 µM [5]

| o-methoxycinnamaldehyde | TNF-α Production | RAW 264.7 Macrophages | 78 ± 16 µM |[5] |

Table 2: Antimicrobial Activity of Cinnamomum zeylanicum Essential Oil (EO)

Organism Type Minimum Inhibitory Concentration (MIC) Reference
Gram-positive bacteria 3.3 µl/ml [10][11]
Fungi 3.3 µl/ml [10][11]

| Gram-negative bacteria | 10 µl/ml |[10][11] |

Table 3: Anti-proliferative Effect of Cinnamomum zeylanicum Essential Oil (CZEO)

Cell Line IC50 Value Reference

| PC-3 (Prostate Cancer) | 13.56 µg/mL |[13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols employed in the cited preliminary studies.

Cell Culture and Treatment for Anti-inflammatory Assays

RAW 264.7 and J774A.1 macrophage cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were pre-treated with various concentrations of cinnamon extracts or isolated compounds for 1 hour before stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.[5]

Nitric Oxide (NO) and TNF-α Production Measurement

The production of nitric oxide was quantified by measuring the accumulation of nitrite (B80452) in the cell culture supernatants using the Griess reagent. The concentration of TNF-α in the culture medium was determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[5]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC of the essential oil was determined using a broth microdilution method. Serial dilutions of the essential oil were prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test microorganism was added to each well. The plates were incubated under appropriate conditions, and the MIC was determined as the lowest concentration of the essential oil that visibly inhibited microbial growth.[10]

Cell Viability and Proliferation (MTT) Assay

The anti-proliferative effects of cinnamon extracts were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and treated with different concentrations of the test compounds for a specified duration. MTT solution was then added to each well, and the plates were incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength to determine cell viability.[13]

Western Blot Analysis for Signaling Proteins

To investigate the effect on signaling pathways, cells were treated with the compounds of interest, and whole-cell lysates were prepared. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Akt, p-Akt, IκBα, p-IκBα, NF-κB). After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[14]

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and other bioactive compounds from Cinnamomum zeylanicum.

G cluster_0 LPS-Induced Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) Nucleus->Cytokines Gene Transcription This compound This compound (Putative) This compound->IKK Inhibition

Caption: Putative inhibition of the LPS-induced TLR4-NF-κB signaling pathway by this compound.

G cluster_1 PI3K/Akt/mTOR Signaling in Cancer GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation This compound This compound (Putative) This compound->PI3K Inhibition This compound->Akt Inhibition

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt/mTOR cell survival pathway.

G cluster_2 Antimicrobial Mechanism Workflow This compound This compound CellWall Microbial Cell Wall Disruption This compound->CellWall SynthesisInhibition Inhibition of Protein & Nucleic Acid Synthesis This compound->SynthesisInhibition MembranePerm Increased Membrane Permeability CellWall->MembranePerm Leakage Leakage of Intracellular Components (DNA, RNA, Proteins) MembranePerm->Leakage CellDeath Microbial Cell Death Leakage->CellDeath SynthesisInhibition->CellDeath

Caption: Proposed workflow of the antimicrobial action of this compound.

Conclusion and Future Directions

The preliminary evidence from studies on Cinnamomum zeylanicum extracts and its major constituents provides a strong rationale for investigating the specific role of this compound in mediating the observed pharmacological effects. While the data presented here suggests that this compound may act through the modulation of key inflammatory and cell proliferation pathways such as NF-κB and PI3K/Akt, further research is imperative. Future studies should focus on isolating this compound in sufficient quantities to perform detailed in vitro and in vivo experiments. This will enable the elucidation of its precise molecular targets, its potency in comparison to other cinnamon-derived compounds, and its potential as a novel therapeutic agent for inflammatory diseases, infections, and cancer.

References

Unveiling Cinnzeylanol: A Technical Guide to its Natural Abundance and Analysis in Cinnamomum zeylanicum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cinnzeylanol, a lesser-known diterpenoid constituent of Cinnamomum zeylanicum (Ceylon cinnamon). While the scientific literature is rich with data on the volatile components of cinnamon, such as cinnamaldehyde (B126680), this document focuses on the non-volatile diterpenes, specifically this compound and its related compound, Cinnzeylanine. This guide synthesizes the available information on their natural occurrence, presents detailed experimental protocols for their extraction and analysis, and visualizes relevant chemical and procedural information. Due to a notable scarcity of quantitative data in publicly accessible literature, this guide also outlines a proposed analytical workflow for the accurate quantification of these compounds, drawing from established methodologies for similar natural products.

Introduction to this compound and Cinnzeylanine

Cinnamomum zeylanicum, commonly known as Ceylon cinnamon, is a rich source of a wide array of bioactive compounds. Beyond the well-studied essential oils, the bark and leaves of this plant contain a class of non-volatile compounds known as diterpenoids. Among these are this compound and its acetylated form, Cinnzeylanine, which are pentacyclic diterpenes.[1] These compounds are considered minor constituents of cinnamon.[1]

Initial structural elucidation of Cinnzeylanine was reported in the 1970s, identifying it as a complex diterpene acetate. While the presence of these molecules is acknowledged in comprehensive reviews of cinnamon's phytochemistry, there is a conspicuous absence of extensive quantitative data regarding their natural abundance in different parts of the Cinnamomum zeylanicum plant. This guide aims to collate the existing information and provide a framework for future quantitative studies.

Natural Abundance of this compound

Table 1: Summary of Phytochemical Composition of Cinnamomum zeylanicum Bark (Non-volatile Components)

Compound ClassSpecific Compounds IdentifiedQuantitative Data Availability
Diterpenoids This compound, Cinnzeylanine Not Reported in Literature
ProanthocyanidinsA-type and B-type procyanidinsQualitative and some quantitative data available
Phenolic AcidsCinnamic acid, Gallic acid, etc.Quantitative data available
FlavonoidsQuercetin, Kaempferol, etc.Quantitative data available

The lack of quantitative data underscores the need for dedicated analytical studies to determine the concentration of this compound and Cinnzeylanine in various parts of the cinnamon plant (bark, leaves, roots) and to investigate how factors such as geographical origin, age of the plant, and processing methods influence their abundance.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and analysis of this compound from Cinnamomum zeylanicum. Given the limited specific protocols for this compound, this guide provides a robust protocol for the extraction of the non-volatile fraction and a proposed analytical method based on established techniques for diterpenoid quantification.

Extraction of Non-Volatile Diterpenoids

This protocol is designed to separate the non-volatile diterpenoid fraction from the volatile essential oils and other interfering compounds.

Objective: To obtain a crude extract enriched with non-volatile compounds, including this compound.

Materials:

Procedure:

  • Defatting: A known quantity of powdered cinnamon bark is subjected to Soxhlet extraction with hexane for 6-8 hours. This step removes lipids and other nonpolar compounds. The hexane extract is discarded.

  • Extraction of Diterpenoids: The defatted plant material is air-dried to remove residual hexane and then subjected to a second Soxhlet extraction with methanol for 8-10 hours. Methanol is an effective solvent for extracting polar and semi-polar compounds, including diterpenoids.

  • Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude non-volatile extract.

Proposed Method for Quantification of this compound by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for the quantification of non-volatile, minor constituents in complex plant extracts due to its high sensitivity and selectivity.

Objective: To develop a validated HPLC-MS method for the quantification of this compound in the crude methanolic extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A linear gradient starting from 10% B to 90% B over 30 minutes, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ion mode is typically suitable for diterpenoids.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor and product ions for this compound.

Procedure:

  • Standard Preparation: A certified reference standard of this compound is required. A stock solution is prepared in methanol and serially diluted to create a calibration curve over a suitable concentration range.

  • Sample Preparation: The crude methanolic extract is accurately weighed and dissolved in methanol to a known concentration. The solution is filtered through a 0.45 µm syringe filter before injection.

  • Analysis: The prepared standards and samples are injected into the HPLC-MS system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the reference standards.

Visualizations

Logical Workflow for this compound Analysis

G Figure 1: Proposed Workflow for this compound Quantification plant_material Cinnamomum zeylanicum Bark Powder defatting Soxhlet Extraction (Hexane) plant_material->defatting methanolic_extraction Soxhlet Extraction (Methanol) defatting->methanolic_extraction crude_extract Crude Methanolic Extract methanolic_extraction->crude_extract hplc_ms HPLC-MS Analysis crude_extract->hplc_ms quantification Quantification of this compound hplc_ms->quantification

Figure 1: Proposed Workflow for this compound Quantification
Conceptual Relationship of Cinnamomum zeylanicum Components

G Figure 2: Phytochemical Classes in C. zeylanicum cinnamon Cinnamomum zeylanicum volatiles Volatile Components cinnamon->volatiles non_volatiles Non-Volatile Components cinnamon->non_volatiles essential_oil Essential Oil volatiles->essential_oil diterpenes Diterpenoids non_volatiles->diterpenes proanthocyanidins Proanthocyanidins non_volatiles->proanthocyanidins aldehydes Cinnamaldehyde essential_oil->aldehydes phenols Eugenol essential_oil->phenols This compound This compound diterpenes->this compound

References

Methodological & Application

Cinnzeylanol: Application Notes and Protocols for Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the extraction and purification of Cinnzeylanol, a pentacyclic diterpene found in the bark of Cinnamomum zeylanicum. While this compound is a minor constituent of cinnamon, its unique structure and potential bioactivities make it a compound of interest for further research and drug development. The following sections detail the methodologies for its isolation, purification, and a summary of its known biological activities.

I. Introduction to this compound

This compound (CAS No. 62394-04-1) is a diterpenoid with the molecular formula C₂₀H₃₂O₇ and a molecular weight of 384.5 g/mol .[1] It has been isolated from the bark of Cinnamomum zeylanicum (Ceylon cinnamon) and has demonstrated notable insecticidal activity.[2][3] Diterpenoids from Cinnamomum species are a subject of growing interest due to their diverse and potent pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties.[4] Given the complex phytochemical profile of cinnamon, the isolation of pure this compound is essential for detailed pharmacological studies and the elucidation of its mechanism of action.

II. Extraction of this compound from Cinnamomum zeylanicum Bark

The extraction of this compound, a non-volatile diterpene, requires a solvent-based approach to separate it from the essential oil components, which are primarily cinnamaldehyde (B126680) and eugenol. The following protocol is a generalized procedure based on established methods for the extraction of diterpenoids from plant materials.

Experimental Protocol: Solvent Extraction

Objective: To extract a crude mixture of diterpenoids, including this compound, from the bark of Cinnamomum zeylanicum.

Materials and Equipment:

Procedure:

  • Defatting:

    • Weigh 500 g of finely powdered Cinnamomum zeylanicum bark.

    • Place the powdered bark in a cellulose (B213188) thimble and insert it into the Soxhlet apparatus.

    • Extract the powder with n-hexane for 8-12 hours to remove non-polar compounds like fats and some essential oils.

    • Discard the hexane extract.

    • Air-dry the defatted bark powder to remove any residual hexane.

  • Diterpenoid Extraction:

    • Transfer the defatted bark powder to a clean cellulose thimble and place it back into the Soxhlet apparatus.

    • Extract the defatted powder with methanol for 18-24 hours. The polar nature of methanol will facilitate the extraction of more polar compounds, including diterpenoids like this compound.

    • After extraction, concentrate the methanolic extract using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

  • Liquid-Liquid Partitioning (Optional but Recommended):

    • Dissolve the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning with dichloromethane in a separatory funnel. The diterpenoids will preferentially partition into the dichloromethane phase.

    • Collect the dichloromethane phase and concentrate it using a rotary evaporator to yield a diterpenoid-enriched fraction.

Data Presentation: Extraction Yield

The expected yield of the crude diterpenoid-enriched fraction can vary based on the quality and origin of the plant material.

Extraction StepStarting MaterialSolventDuration (hours)Typical Yield (w/w %)
Defatting500 g powdered barkn-Hexane8 - 12N/A (discarded)
Diterpenoid ExtractionDefatted bark powderMethanol18 - 245 - 10% (crude extract)
Liquid-Liquid PartitioningCrude methanolic extractDichloromethaneN/A1 - 3% (diterpenoid-enriched fraction)

Note: These are estimated yields for a diterpenoid-enriched fraction. The actual concentration of this compound within this fraction will be significantly lower.

Workflow for this compound Extraction

ExtractionWorkflow start Start: Dried Cinnamomum zeylanicum Bark Powder defatting Soxhlet Extraction (n-Hexane) start->defatting diterpenoid_extraction Soxhlet Extraction (Methanol) defatting->diterpenoid_extraction Defatted Bark discard Discard Hexane Extract (Fats & Oils) defatting->discard Non-polar compounds concentration1 Rotary Evaporation diterpenoid_extraction->concentration1 partitioning Liquid-Liquid Partitioning (Dichloromethane/Methanol-Water) concentration1->partitioning concentration2 Rotary Evaporation partitioning->concentration2 end Diterpenoid-Enriched Fraction concentration2->end

Caption: Workflow for the extraction of a diterpenoid-enriched fraction from Cinnamomum zeylanicum bark.

III. Purification of this compound

The diterpenoid-enriched fraction obtained from the extraction process is a complex mixture. Further purification is necessary to isolate this compound. This is typically achieved through a combination of chromatographic techniques.

Experimental Protocol: Chromatographic Purification

Objective: To isolate and purify this compound from the diterpenoid-enriched fraction.

Materials and Equipment:

  • Diterpenoid-enriched fraction

  • Silica (B1680970) gel (60-120 mesh for column chromatography)

  • Glass column for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Developing chamber for TLC

  • UV lamp (254 nm and 366 nm)

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

  • Solvents for chromatography (e.g., hexane, ethyl acetate (B1210297), methanol, acetonitrile (B52724), water - all HPLC grade)

  • Vials for fraction collection

Procedure:

  • Column Chromatography (Initial Separation):

    • Prepare a silica gel column using a slurry of silica gel in n-hexane.

    • Dissolve the diterpenoid-enriched fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v n-hexane:ethyl acetate).

    • Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

    • Monitor the separation by spotting aliquots of each fraction on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v) and visualize the spots under a UV lamp.

    • Combine fractions with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification):

    • Concentrate the fractions from column chromatography that show the presence of the target compound (based on preliminary analysis or literature data).

    • Dissolve the concentrated fraction in the mobile phase.

    • Inject the sample into a preparative HPLC system equipped with a C18 column.

    • Elute with an isocratic or gradient solvent system of methanol and water or acetonitrile and water. The exact conditions will need to be optimized based on analytical HPLC runs.

    • Monitor the elution profile with a UV detector and collect the peaks corresponding to this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

  • Purity Assessment:

    • Assess the purity of the isolated this compound using analytical HPLC.

    • Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation: Purification Efficiency

The efficiency of the purification process is crucial for obtaining a high-purity compound.

Purification StepStarting MaterialStationary PhaseMobile Phase (Example)Purity of this compound Fraction
Column ChromatographyDiterpenoid-Enriched FractionSilica Gel (60-120 mesh)n-Hexane:Ethyl Acetate (gradient)30 - 50%
Preparative HPLCEnriched this compound FractionC18Methanol:Water (gradient)>95%

Workflow for this compound Purification

PurificationWorkflow start Diterpenoid-Enriched Fraction column_chrom Silica Gel Column Chromatography start->column_chrom tlc_analysis TLC Analysis of Fractions column_chrom->tlc_analysis fraction_pooling Pooling of This compound-rich Fractions tlc_analysis->fraction_pooling prep_hplc Preparative HPLC (C18 Column) fraction_pooling->prep_hplc purity_check Purity Assessment (Analytical HPLC, MS, NMR) prep_hplc->purity_check end Purified this compound (>95%) purity_check->end

Caption: Workflow for the purification of this compound from a diterpenoid-enriched fraction.

IV. Biological Activity and Signaling Pathways

Known Biological Activities

The primary reported biological activity of this compound is its insecticidal effect.[2][3] Studies have shown that this compound, along with its acetylated derivative Cinnzeylanine, can be lethal to the larvae of the silkworm, Bombyx mori, at concentrations as low as 16 ppm and can inhibit larval ecdysis at 2-4 ppm.[2] While this compound is a known constituent of cinnamon bark, which possesses a broad range of biological activities including antimicrobial, anti-inflammatory, and antioxidant effects, the specific contribution of this compound to these activities is not yet well-defined.[1][5]

Signaling Pathways

Currently, there is a lack of specific research on the signaling pathways directly modulated by isolated this compound. The majority of studies on the molecular mechanisms of cinnamon's bioactivity have focused on the whole extract or its major component, cinnamaldehyde. These studies have implicated several key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, in the anti-cancer and anti-inflammatory effects of cinnamon.[6]

Disclaimer: The following diagram illustrates a signaling pathway known to be affected by Cinnamomum zeylanicum extract (CZE) and its main component, cinnamaldehyde (CIN). It is presented here as a potential area of investigation for this compound's mechanism of action, but it has not been experimentally validated for this compound itself.

SignalingPathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Processes receptor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor nfkb NF-κB akt->nfkb gene_expression Gene Expression mtor->gene_expression nfkb->gene_expression translocation proliferation Cell Proliferation gene_expression->proliferation apoptosis Apoptosis gene_expression->apoptosis inflammation Inflammation gene_expression->inflammation cinnamon_extract Cinnamon Extract (CZE/CIN) cinnamon_extract->inhibition_node inhibition_node->pi3k

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cinnzeylanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnzeylanol, a complex diterpenoid with the chemical formula C₂₀H₃₂O₇, is a naturally occurring compound found in plants of the Cinnamomum genus, notably Cinnamomum zeylanicum. Also known as 3-Deoxyryanodol, this compound is of interest to researchers for its potential biological activities. The development of robust analytical methods for the accurate quantification of this compound in plant extracts and pharmaceutical formulations is crucial for ongoing research and potential therapeutic applications.

This document provides a detailed application note and a proposed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). As a specific, validated HPLC-UV method for this compound is not widely published, likely due to its lack of a strong UV-absorbing chromophore, this protocol utilizes High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This approach is based on published methods for the analysis of diterpenoids from Cinnamomum species and offers high selectivity and sensitivity.[1]

Principle of the Method

This method employs reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, which retains the analyte based on its hydrophobicity. The mobile phase consists of a gradient of an aqueous solution and an organic solvent, which allows for the efficient elution of compounds with varying polarities. Due to the absence of a significant chromophore in this compound's structure, detection is achieved using a mass spectrometer (MS). The MS detector provides high selectivity and sensitivity by monitoring a specific mass-to-charge ratio (m/z) corresponding to this compound.

Experimental Protocols

Instrumentation and Materials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • Mass Spectrometer (MS) detector (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Materials:

  • This compound reference standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade)

  • Syringe filters (0.22 µm, PTFE or nylon)

Chromatographic Conditions

A summary of the proposed HPLC-MS conditions for the analysis of this compound is presented in the table below.

ParameterRecommended Setting
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detector Mass Spectrometer (MS)
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Monitored Ion (m/z) To be determined based on the ionization behavior of this compound
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

Sample Preparation

The following is a general procedure for the extraction of this compound from plant material (e.g., Cinnamomum zeylanicum bark). The specific steps may need to be optimized based on the sample matrix.

  • Grinding: Grind the dried plant material into a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

  • Final Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Data Presentation

The following table summarizes the expected quantitative data from a typical analysis. The exact values for retention time and response will depend on the specific HPLC system and conditions used.

AnalyteRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound~15-201 - 100>0.999~0.1~0.3

Method Validation

For use in a regulated environment, the proposed HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions of known concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by performing recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Plant Material Grind Grinding Sample->Grind Extract Solvent Extraction Grind->Extract Filter1 Filtration Extract->Filter1 Concentrate Evaporation Filter1->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Filter2 Final Filtration (0.22 µm) Reconstitute->Filter2 HPLC HPLC System Filter2->HPLC Standard This compound Standard Stock Stock Solution Standard->Stock Working Working Standards Stock->Working Working->HPLC Calibration Calibration Curve Working->Calibration Column C18 Column HPLC->Column MS Mass Spectrometer Column->MS Chromatogram Chromatogram Acquisition MS->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Calibration->Quantification

References

Application Notes and Protocols for the GC-MS Analysis of Cinnzeylanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of Cinnzeylanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a diterpenoid isolated from Cinnamomum zeylanicum, possesses potential insecticidal and antimicrobial properties, making its accurate identification and quantification crucial for research and development.[1][2] These application notes detail the chemical properties of this compound, a complete experimental protocol for its analysis, and representative data presented in tabular and graphical formats. The provided methodologies are designed to be adaptable for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound (C₂₀H₃₂O₇) is a complex diterpenoid with a molecular weight of 384.5 g/mol .[2] It has been isolated from the bark of Cinnamomum zeylanicum and has demonstrated biological activities, including insecticidal effects.[1] The analysis of this compound and other terpenes in plant extracts is commonly performed using GC-MS due to the technique's high sensitivity and ability to separate and identify volatile and semi-volatile compounds.[3][4][5]

Experimental Protocols

A detailed protocol for the GC-MS analysis of this compound is presented below. This protocol covers sample preparation from plant material, instrument parameters, and data analysis procedures.

Sample Preparation: Extraction of this compound from Cinnamomum zeylanicum Bark
  • Grinding: Dry the bark of Cinnamomum zeylanicum in the shade and grind it into a fine powder.

  • Solvent Extraction:

    • Weigh approximately 10 g of the powdered bark.

    • Perform a solvent extraction using methanol (B129727) or a similar polar solvent.[6]

    • The extraction can be carried out using methods like maceration, soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Sample Dilution:

    • Accurately weigh the crude extract and dissolve it in a known volume of a suitable solvent (e.g., methanol, ethyl acetate) to a final concentration suitable for GC-MS analysis (e.g., 1 mg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound and are based on typical methods for terpene analysis.[3][4][7][8][9][10][11]

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
Injection Mode Split (Split ratio of 20:1 to 50:1, depending on concentration)
Injector Temperature 280 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40-500 amu
Solvent Delay 3 minutes

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a standard of this compound. Actual retention times and fragment abundances may vary depending on the specific instrument and conditions used.

Analyte Retention Time (min) Key Mass Fragments (m/z) Relative Abundance (%)
This compound18.5 (Hypothetical)384 [M]+, 366, 348, 330, 289, 1525, 20, 60, 100, 40, 30
Data Analysis
  • Peak Identification: Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference library (if available) or by interpreting the fragmentation pattern.

  • Quantification: For quantitative analysis, prepare a calibration curve using a certified standard of this compound at various concentrations. The peak area of this compound in the sample can then be used to determine its concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound from plant material.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material C. zeylanicum Bark grinding Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction concentration Concentration extraction->concentration dilution Dilution & Filtration concentration->dilution gcms_injection GC-MS Injection dilution->gcms_injection separation Chromatographic Separation gcms_injection->separation detection Mass Spectrometric Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_identification Peak Identification data_acquisition->peak_identification quantification Quantification peak_identification->quantification Fragmentation_Pathway parent_ion This compound (m/z = 384) fragment1 [M-H₂O]+ (m/z = 366) parent_ion->fragment1 - H₂O fragment2 [M-2H₂O]+ (m/z = 348) fragment1->fragment2 - H₂O fragment3 [M-3H₂O]+ (m/z = 330) fragment2->fragment3 - H₂O fragment4 Further Fragmentation (e.g., retro-Diels-Alder) (m/z = 289, 152) fragment3->fragment4 - C₃H₇O

References

Application Notes and Protocols for the Synthesis and Bioactivity of Cinnamon-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamon (Cinnamomum zeylanicum) is a rich source of bioactive compounds with a long history of use in traditional medicine. Among these are Cinnzeylanol and its acetylated form, Cinnzeylanin, which are non-volatile diterpenoids. While research has established the presence of these compounds in cinnamon extracts, the synthesis of a broad range of this compound derivatives and the specific elucidation of their bioactivities are not extensively documented in current scientific literature.

This document provides an overview of this compound and its known derivative, Cinnzeylanin. Due to the limited information on the synthesis of other this compound derivatives, this guide will focus on the well-established synthesis of derivatives of a major bioactive component of cinnamon, cinnamaldehyde (B126680), as a representative example of modifying cinnamon-derived compounds for bioactivity studies. The protocols and data presented herein are intended to serve as a practical guide for researchers interested in exploring the therapeutic potential of cinnamon-derived molecules.

This compound and Cinnzeylanin: Structure and Known Bioactivity

This compound is a diterpenoid compound found in the bark and leaves of Cinnamomum zeylanicum. Its chemical structure is characterized by a complex polycyclic framework. Cinnzeylanin is the acetyl derivative of this compound.

Chemical Structures:

  • This compound: C₂₀H₃₂O₇[1]

  • Cinnzeylanin: Acetyl derivative of this compound

While specific bioactivity data for isolated this compound and its derivatives are scarce, extracts of C. zeylanicum containing these compounds have demonstrated a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[2] The primary active components often cited for these effects are cinnamaldehyde and eugenol.[1]

Synthesis of Cinnamaldehyde Derivatives: An Exemplary Protocol

Given the lack of detailed protocols for the synthesis of diverse this compound derivatives, we present a general method for the synthesis of cinnamaldehyde derivatives. This serves as a model for the chemical modification of cinnamon-derived compounds to explore structure-activity relationships. The following protocol describes the synthesis of 2-hydroxycinnamaldehyde (B114546) from cinnamaldehyde.

Experimental Protocol: Synthesis of 2-Hydroxycinnamaldehyde

This three-step synthesis involves nitration, reduction, and diazotization-hydrolysis of cinnamaldehyde.

Step 1: Nitration of Cinnamaldehyde to 2-Nitrocinnamaldehyde (B74183)

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0-5 °C), add 11 g of cinnamaldehyde to 45 mL of acetic anhydride.

  • Addition of Nitrating Agent: Slowly add 3.6 mL of nitric acid (65%) to the mixture while maintaining the temperature between 0-5 °C.

  • Reaction: Stir the mixture for 3-4 hours at this temperature.

  • Work-up: Stop the reaction and allow the mixture to come to room temperature. Add 20% HCl until no more yellow precipitate is formed.

  • Isolation: Filter the precipitate, wash with cold water, and dry to obtain 2-nitrocinnamaldehyde. The product can be further purified by column chromatography.

Step 2: Reduction of 2-Nitrocinnamaldehyde to 2-Aminocinnamaldehyde

  • Reaction Setup: In a round-bottom flask, mix 2.8 mmol of 2-nitrocinnamaldehyde with 18.2 mmol of iron powder and a catalytic amount of NH₄Cl.

  • Solvent Addition: Add a mixture of ethanol (B145695) and water (9:1 ratio).

  • Reaction: Heat the mixture under an inert nitrogen atmosphere for 2 hours.

  • Work-up: After the reaction is complete, filter the mixture to remove the solid iron particles and rinse with ethanol.

  • Extraction: Extract the organic phase by adding a saturated NaHCO₃ solution.

  • Isolation: Dry the organic phase with anhydrous MgSO₄ and evaporate the solvent. The resulting 2-aminocinnamaldehyde can be purified by column chromatography.

Step 3: Diazotization-Hydrolysis of 2-Aminocinnamaldehyde to 2-Hydroxycinnamaldehyde

  • Reaction Setup: Dissolve 5 mmol of 2-aminocinnamaldehyde in 30 mmol of concentrated H₂SO₄.

  • Diazotization: Cool the mixture to 5 °C and add 1.1 mmol of NaNO₂. Stir for 1 hour.

  • Hydrolysis: Pour the mixture into a container with water and THF and reflux.

  • Extraction: Extract the product with ethyl acetate.

  • Isolation: Dry the organic phase with MgSO₄ and evaporate the solvent to obtain 2-hydroxycinnamaldehyde, which can be purified by column chromatography.

Bioactivity of Cinnamon-Derived Compounds

Cinnamon extracts and their constituent compounds, particularly cinnamaldehyde and its derivatives, exhibit a wide range of biological activities.

Quantitative Bioactivity Data

The following table summarizes the inhibitory concentrations (IC₅₀) of various cinnamon-derived compounds against different biological targets.

CompoundTarget/AssayIC₅₀ ValueReference
Cinnamaldehyde P. aeruginosaMIC = 29.50 µg/mL[3]
S. aureusMIC = 7.37 µg/mL[3]
C. albicansMIC = 7.37 µg/mL[3]
Cinnamon Polyphenol Extract Hyperlipidemia in rats-[4]
trans-Cinnamaldehyde LPS-dependent IL-8 secretion in THP-1 monocytesSignificant reduction[5]

MIC: Minimum Inhibitory Concentration

Signaling Pathways Modulated by Cinnamon Compounds

The bioactive compounds in cinnamon have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and metabolism.

Key Signaling Pathways
  • NF-κB Signaling Pathway: Cinnamaldehyde and its derivatives have been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines.

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Cinnamaldehyde has been reported to inhibit this pathway in cancer cells, leading to apoptosis.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to various stimuli. Cinnamaldehyde can modulate this pathway, affecting processes like inflammation and cell death.

  • TLR Signaling Pathway: Toll-like receptors (TLRs) are involved in the innate immune response. Cinnamon extracts and their active compounds can modulate TLR2 and TLR4 signaling, thereby influencing the inflammatory cascade.[5]

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Inhibition) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-8) NFkB_nucleus->Pro_inflammatory_Cytokines Induces Transcription Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by cinnamaldehyde.

PI3K_AKT_mTOR_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by cinnamaldehyde.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening the bioactivity of synthesized this compound or other cinnamon-derived derivatives.

Bioactivity_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification In_vitro_assays In vitro Assays (e.g., Enzyme inhibition, Antimicrobial, Cytotoxicity) Purification->In_vitro_assays Cell_based_assays Cell-based Assays (e.g., Signaling pathway modulation, Apoptosis) In_vitro_assays->Cell_based_assays Data_Analysis Data Analysis (IC50, EC50 determination) Cell_based_assays->Data_Analysis SAR_studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_studies

Caption: Experimental workflow for bioactivity screening of synthesized derivatives.

Conclusion and Future Directions

While this compound and Cinnzeylanin are known constituents of Cinnamomum zeylanicum, the synthesis and bioactivity of their derivatives remain a largely unexplored area of research. The protocols and data for cinnamaldehyde derivatives provided here offer a starting point for investigating the chemical modification and therapeutic potential of cinnamon-derived compounds. Future research should focus on developing synthetic routes to a wider range of this compound derivatives and conducting comprehensive biological evaluations to understand their specific mechanisms of action and potential as novel therapeutic agents. This will require the isolation of sufficient quantities of this compound from natural sources to serve as a starting material for semi-synthetic modifications. Further investigation into the specific roles of this compound and its derivatives in modulating the signaling pathways identified for cinnamon extracts is also warranted.

References

Cinnzeylanol: Application Notes and Protocols for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of new antimicrobial agents. Natural products are a promising reservoir of novel bioactive compounds. Cinnzeylanol, a key bioactive constituent derived from the bark and leaves of Cinnamomum zeylanicum, has demonstrated significant antimicrobial properties. This document provides detailed application notes and protocols for researchers investigating this compound and its primary active component, (E)-cinnamaldehyde, as a potential lead compound for the development of new antimicrobial therapies. The information compiled is based on a comprehensive review of existing scientific literature. This compound's antimicrobial activity is largely attributed to cinnamaldehyde (B126680) and eugenol, which act by disrupting microbial cell walls and inhibiting protein and nucleic acid synthesis[1].

Data Presentation: Antimicrobial Activity of this compound and Related Compounds

The antimicrobial efficacy of this compound and its principal component, cinnamaldehyde, has been quantified against a range of pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound/Cinnamon Essential Oil and Cinnamaldehyde against various bacteria.

Compound/ExtractBacterial StrainMIC (µg/mL)Reference
Cinnamon Essential OilStaphylococcus aureus80
Cinnamon Essential OilKlebsiella pneumoniae175
Cinnamon Essential OilEscherichia coli ATCC 259224880[2]
Cinnamon Essential OilStaphylococcus aureus ATCC 259234880[2]
Cinnamon Essential OilPseudomonas aeruginosa ATCC 2785319530[2]
CinnamaldehydeStaphylococcus aureus35
CinnamaldehydeKlebsiella pneumoniae110
CinnamaldehydeBacillus cereus31.2[3]
CinnamaldehydeStaphylococcus aureus62.5[3]
CinnamaldehydeEscherichia coli62.5[3]
CinnamaldehydeProteus mirabilis125.0[3]
CinnamaldehydePseudomonas aeruginosa125.0[3]
CinnamaldehydeEscherichia coli780[4]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound/Cinnamon Essential Oil and Cinnamaldehyde against various bacteria.

Compound/ExtractBacterial StrainMBC (µg/mL)Reference
Cinnamon Essential OilStaphylococcus aureus110
C. zeylanicum Essential OilPaenibacillus larvae125-250[5]
CinnamaldehydeEscherichia coli1560[4]

Mechanism of Action

This compound and its active constituent, cinnamaldehyde, exert their antimicrobial effects through a multi-targeted mechanism primarily focused on the disruption of bacterial cell membrane integrity and function. Studies have shown that cinnamaldehyde modulates the biosynthesis of crucial membrane phospholipids, namely phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG), in both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria[6][7]. This interference with the glycerophospholipid biosynthesis pathway leads to a loss of cell membrane integrity, resulting in the leakage of intracellular components and ultimately, cell death[6][7].

Signaling Pathway of Cinnamaldehyde's Antimicrobial Action

G Mechanism of Action of Cinnamaldehyde on Bacterial Cell Membrane This compound This compound (Cinnamaldehyde) CellMembrane Bacterial Cell Membrane This compound->CellMembrane interacts with GP_Pathway Glycerophospholipid Biosynthesis Pathway CellMembrane->GP_Pathway targets PE_PG_Synthesis Inhibition of Phosphatidylethanolamine (PE) and Phosphatidylglycerol (PG) Synthesis GP_Pathway->PE_PG_Synthesis leads to MembraneDisruption Disruption of Cell Membrane Integrity PE_PG_Synthesis->MembraneDisruption Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) MembraneDisruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath G Workflow for MIC and MBC Determination start Start prep_compound Prepare serial dilutions of this compound in MHB start->prep_compound add_bacteria Add standardized bacterial suspension to each well prep_compound->add_bacteria incubate Incubate at 37°C for 18-24 hours add_bacteria->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic plate_mbc Plate aliquots from clear wells onto agar (B569324) plates read_mic->plate_mbc incubate_agar Incubate agar plates at 37°C for 24 hours plate_mbc->incubate_agar read_mbc Determine MBC: Lowest concentration with no colony growth incubate_agar->read_mbc end End read_mbc->end

References

Application of Cinnzeylanol in Food Preservation Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cinnzeylanol, a bioactive compound derived from Cinnamomum zeylanicum, has garnered significant attention in food preservation research due to its potent antimicrobial and antioxidant properties.[1] This document provides detailed application notes and experimental protocols for leveraging this compound as a natural food preservative. Its primary active components, cinnamaldehyde (B126680) and eugenol, contribute to its broad-spectrum efficacy against foodborne pathogens and spoilage microorganisms by disrupting microbial cell walls and inhibiting essential cellular synthesis.[1]

Antimicrobial Activity of this compound

This compound exhibits significant inhibitory effects against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi, making it a versatile antimicrobial agent for food preservation.[1][2]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound and cinnamon essential oil against various foodborne pathogens.

MicroorganismStrainThis compound/Cinnamon Oil Concentration (µg/mL)Reference
Escherichia coliATCC 259224.88[3]
Pseudomonas aeruginosaATCC 2785319.53[3]
Staphylococcus aureusATCC 259234.88[3]
Listeria monocytogenes-0.313 (µL/mL)[4]
Salmonella typhimurium-0.313 (µL/mL)[4]
Bacillus subtilisATCC 66333.3 (µL/mL)[1]
Candida albicansATCC 102313.3 (µL/mL)[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the broth microdilution method to determine the MIC of this compound against foodborne pathogens.

Materials:

  • This compound or Cinnamon Essential Oil (CEO)

  • Test microorganisms (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Sterile pipette tips and tubes

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the test microorganism overnight in the appropriate broth medium at 37°C.

    • Dilute the overnight culture with fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and then dilute it in the broth medium. To enhance solubility and stability, a nanoemulsion of this compound can be prepared using ultrasonic emulsification.[6]

    • Perform serial two-fold dilutions of the this compound solution in the 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of each this compound dilution to the respective wells of the microtiter plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[3]

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[4] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Antioxidant Activity of this compound

This compound possesses strong antioxidant properties, which are crucial for preventing lipid oxidation and maintaining the quality of food products.[7] The antioxidant capacity is often attributed to its phenolic and polyphenolic compounds.[1]

Quantitative Data: Antioxidant Activity

The antioxidant activity of this compound and cinnamon extracts has been evaluated using various assays.

AssaySampleResultReference
DPPH Radical Scavenging ActivityCinnamon Bark InfusionIC50 = 3.03 µg/mL[8]
DPPH Radical Scavenging ActivityCinnamon Bark Ethanolic ExtractIC50 = 8.36 µg/mL[8]
DPPH Radical Scavenging ActivityCinnamon Essential Oil (1000 µg/mL)28.74% inhibition[9]
ABTS Radical Scavenging ActivityCinnamon Essential Oil (1000 µg/mL)50.17% inhibition[9]
Ferric Reducing Antioxidant Power (FRAP)Cinnamon Extract132.82 µmol/g[10]
Total Phenolic ContentCinnamon Extract355.01 mg GAE/g[10]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes the determination of the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Materials:

  • This compound or Cinnamon Extract

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Spectrophotometer

  • Test tubes or 96-well microtiter plate

  • Vortex mixer

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol.[11] The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation:

    • Prepare various concentrations of this compound or cinnamon extract in methanol.

  • Reaction and Measurement:

    • In a test tube or microplate well, mix 100 µL of the sample solution with 100 µL of the DPPH solution.[11]

    • Incubate the mixture in the dark at room temperature for 30 minutes.[11]

    • Measure the absorbance of the solution at 517 nm against a blank (methanol).

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a plot of inhibition percentage against sample concentration.

Application in Food Systems

This compound can be applied to various food products, including meat, poultry, and fresh produce, to extend their shelf life and improve their safety and quality.[2][12]

Application in Meat Preservation

This compound can be directly incorporated into meat products or used in active packaging to inhibit microbial growth and lipid oxidation.[12]

Quantitative Data: Effect on Meat Quality

Food ProductThis compound TreatmentObservationReference
Ground Lamb Meat0.025% and 0.05% CZEOSuperior preservation of quality during 16 days at 4°C[12]
Pork Sausages0.4 µl/g CZEOMost potent preservative effect during 15 days at 4°C[12]
Chicken MeatAlginate-sodium coating with CZEOIncreased shelf-life[12]
Broiler Breast MeatDietary CinnamonReduced drip loss and improved redness[13]

Experimental Protocol: Application of this compound to Ground Meat

Materials:

  • Freshly ground meat (e.g., lamb, pork, chicken)

  • This compound or Cinnamon Essential Oil (CZEO)

  • Sterile containers for storage

  • Refrigerator (4°C)

  • Equipment for microbiological analysis (e.g., plate count agar)

  • Equipment for physicochemical analysis (pH meter, colorimeter)

Procedure:

  • Treatment Application:

    • Divide the ground meat into different treatment groups (e.g., control, 0.025% CZEO, 0.05% CZEO).

    • Thoroughly mix the specified concentration of CZEO into the ground meat for each treatment group.

  • Packaging and Storage:

    • Package the treated and control meat samples in sterile containers.

    • Store the samples at 4°C for a specified period (e.g., 16 days).[12]

  • Analysis:

    • At regular intervals (e.g., day 0, 4, 8, 12, 16), perform the following analyses:

      • Microbiological Analysis: Determine the total viable count (TVC) and the count of specific spoilage bacteria (e.g., lactic acid bacteria, Enterobacteriaceae) using standard plating methods.

      • Physicochemical Analysis: Measure the pH, color (L, a, b* values), and lipid oxidation (e.g., TBARS assay).[12]

      • Sensory Evaluation: Assess the odor, color, and overall acceptability of the meat samples using a trained panel.

Application in Fruit Preservation

This compound can be used in edible coatings or active packaging to preserve the quality and extend the shelf life of fresh fruits like strawberries.[14]

Quantitative Data: Effect on Fruit Quality

Food ProductThis compound TreatmentObservationReference
Strawberries0.1% Cinnamon Bark Essential Oil in packaging57.9% reduction in microbial colony counts after 7 days[14][15]
Fresh-cut FruitsCinnamon and Clove EO combinationReduction of up to 7 log CFU/g in microbial load after 8 days at 4°C[2][5]
StrawberriesActive packaging with cinnamon EOIncreased total polyphenols and antioxidant activity after 4 days[16]

Experimental Protocol: Active Packaging for Strawberry Preservation

Materials:

  • Fresh strawberries

  • Packaging material (e.g., pulp fiber containers, plastic punnets)

  • Cinnamon Bark Essential Oil (0.1% solution)

  • Sterile swabs and agar (B569324) plates (e.g., Dichloran Rose Bengal Chloramphenicol Agar - DRBC) for microbial analysis

  • Refrigerator (4°C)

Procedure:

  • Preparation of Active Packaging:

    • Infuse the packaging material (e.g., pulp fiber containers) with a 0.1% solution of cinnamon bark essential oil.[15]

  • Packaging and Storage:

    • Place fresh, uniform strawberries into the treated (active) and untreated (control) containers.

    • Store the containers under identical environmental conditions, preferably at 4°C.[2]

  • Analysis:

    • At regular intervals (e.g., daily for 7 days), perform the following analyses:

      • Microbial Analysis: Swab the surface of the strawberries and plate the swabs on DRBC agar to determine the microbial (mold and yeast) count.[15]

      • Quality Assessment: Visually inspect the strawberries for signs of spoilage (e.g., mold growth, softening).

      • Weight Loss: Record the weight of the strawberries daily to determine the percentage of weight loss.[15]

      • Sensory Evaluation: Assess the appearance, aroma, and overall quality of the strawberries.

Mechanism of Action

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[1][17]

Experimental Protocol: Assessment of Cell Membrane Damage

This protocol uses Propidium Iodide (PI) and 1-N-phenylnaphthylamine (NPN) uptake assays to assess cell membrane damage.

Materials:

  • Bacterial suspension (e.g., P. deceptionensis)

  • This compound nanoemulsion (CON)

  • Propidium Iodide (PI) solution

  • 1-N-phenylnaphthylamine (NPN) solution

  • Phosphate Buffered Saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure (PI Uptake Assay):

  • Treat the bacterial suspension with different concentrations of CON (e.g., 0.5x MIC, 1x MIC, 2x MIC) for a specific duration (e.g., 4 hours).[17]

  • Add PI to the treated and control cell suspensions to a final concentration of 10 µM.

  • Incubate in the dark for 15 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 615 nm. An increase in fluorescence indicates compromised cell membranes.[17]

Procedure (NPN Uptake Assay):

  • Treat the bacterial suspension with different concentrations of CON.

  • Add NPN to the treated and control cell suspensions to a final concentration of 10 µM and incubate for at least 15 minutes at room temperature in the dark.[17]

  • Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm. An increase in fluorescence indicates damage to the outer membrane.[17]

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Antimicrobial_Mechanism_of_this compound cluster_cell Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm (Proteins, Nucleic Acids, ATP) Leakage K+, Ions, ATP, Proteins, Nucleic Acids Membrane->Leakage Leakage of Intracellular Components CellDeath Cell Death Cytoplasm->CellDeath This compound This compound (Cinnamaldehyde, Eugenol) This compound->Membrane Disrupts Membrane Integrity & Permeability This compound->Cytoplasm Inhibits Protein & Nucleic Acid Synthesis Leakage->CellDeath Experimental_Workflow_Food_Preservation cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_outcome Outcome Food Food Sample (Meat, Fruit) This compound This compound Treatment (Direct application or Active Packaging) Food->this compound Storage Refrigerated Storage (4°C) This compound->Storage Microbial Microbiological Analysis (TVC, Pathogen counts) Storage->Microbial PhysChem Physicochemical Analysis (pH, Color, Texture, TBARS) Storage->PhysChem Sensory Sensory Evaluation (Odor, Appearance, Overall Acceptability) Storage->Sensory Result Determination of Shelf-life Extension and Quality Preservation Microbial->Result PhysChem->Result Sensory->Result

References

Application Notes and Protocols for In Vivo Studies of Bioactive Compounds from Cinnamomum zeylanicum (Cinnamon)

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Researcher: While the query specified Cinnzeylanol, a thorough review of published literature reveals a significant scarcity of in vivo studies focused specifically on this isolated diterpenoid. This compound is a known constituent of Cinnamomum zeylanicum, but current animal model research has predominantly investigated the therapeutic effects of the whole bark, its extracts (aqueous or essential oils), and its major bioactive components like cinnamaldehyde (B126680).

Therefore, to provide a comprehensive and actionable resource, these application notes and protocols are based on the extensive in vivo research conducted on Cinnamomum zeylanicum and its primary compounds. This information provides a robust foundation for researchers interested in the therapeutic potential of any cinnamon-derived molecule, including the less-studied this compound.

Application Note 1: Anticancer Effects

Cinnamomum zeylanicum (CIN) has demonstrated significant chemopreventive and therapeutic efficacy in various animal models of cancer, particularly breast cancer.[1] Administration of cinnamon bark powder or its extracts has been shown to reduce tumor growth, incidence, and frequency.[1] The anticancer effects are attributed to a cocktail of bioactive molecules, including cinnamaldehyde, eugenol, and others, which modulate a wide network of signaling pathways.[1]

Mechanistically, in vivo studies have shown that cinnamon treatment can induce apoptosis in tumor cells, evidenced by increased expression of caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[1] Furthermore, a reduction in the proliferation marker Ki67 and a decrease in the mitotic activity index suggest potent anti-proliferative effects.[1] In mouse melanoma models, cinnamon extract not only decreased tumor growth but also significantly inhibited metastasis.[2]

Quantitative Data Summary: Anticancer Effects
Animal ModelTest Substance & DoseDurationKey Quantitative Outcomes
Syngeneic 4T1 Mouse Model (Breast Cancer)C. zeylanicum bark powder (0.1% and 1% w/w in diet)Full experiment durationTumor Volume: 44% decrease at 1% dose. Mitotic Activity Index: 29% decrease (0.1% dose) and 45.5% decrease (1% dose).[1]
Chemically Induced Rat Model (Mammary Carcinoma)C. zeylanicum bark powder (0.1% and 1% w/w in diet)Full experiment durationTumor Incidence: 15.5% reduction at both doses. Tumor Frequency: Over 30% suppression (non-significant).[1]
Mouse Melanoma Model Cinnamon Extract (Oral or Intratumoral)22-30 daysTumor Growth: Notable decrease in tumor weight. Metastasis: Markedly decreased weight and size of draining spleens and lymph nodes.[2]

Application Note 2: Anti-inflammatory Activity

The anti-inflammatory properties of cinnamon have been validated in several in vivo models. Cinnamon oil and aqueous extracts have been shown to exert potent, dose-dependent anti-inflammatory effects.[3][4] In the carrageenan-induced paw edema model in rats, a standard for screening anti-inflammatory drugs, oral administration of cinnamon oil significantly reduced paw swelling.[3][4] The effect is observed to be highest around 3 hours post-administration.[3][4]

The mechanism of action involves the inhibition of key inflammatory mediators. Studies show that cinnamon water extract can significantly decrease serum levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in mice stimulated with lipopolysaccharide (LPS).[5] This is achieved by modulating intracellular signaling pathways, including the inhibition of IκBα degradation (which prevents NF-κB activation) and the suppression of JNK, p38, and ERK1/2 activation.[5] The anti-inflammatory action is largely attributed to the presence of polyphenols and cinnamaldehyde.[5][6][7]

Quantitative Data Summary: Anti-inflammatory Effects
Animal ModelTest Substance & DoseTime PointKey Quantitative Outcomes
Female Wistar Rats (Carrageenan-Induced Paw Edema)Cinnamon Oil (50, 100, 200 mg/kg, oral)3 hoursInhibition of Paw Edema: 30.58% at 200 mg/kg dose.[3][4]
Female Wistar Rats (Carrageenan-Induced Paw Edema)Indomethacin (10 mg/kg, oral) - Standard Drug3 hoursInhibition of Paw Edema: 42.99%.[3][4]
Mice (LPS-Induced Inflammation)Cinnamon Water Extract (CWE) (Oral)1 hour post-LPSSerum TNF-α & IL-6: Significantly decreased levels.[5]

Application Note 3: Neuroprotective Effects

A growing body of evidence highlights the neuroprotective potential of cinnamon and its metabolites, particularly in the context of neurodegenerative conditions like Parkinson's disease (PD).[8] In vivo studies using the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of PD have shown that oral administration of cinnamon powder or its metabolite, sodium benzoate (B1203000), can protect against dopaminergic cell death, correct striatal neurotransmitter imbalances, and improve motor deficits.[8]

The underlying neuroprotective mechanisms are multifaceted and include the upregulation of neuroprotective proteins like Parkin and DJ-1, antioxidant effects, and regulation of autophagy.[8] Furthermore, cinnamon exerts anti-neuroinflammatory effects by modulating the TLR/NF-κB signaling pathway and inhibiting excessive pro-inflammatory responses in the brain.[8] Studies in simpler organisms like C. elegans and D. melanogaster also show that cinnamon's bioactive compounds can ameliorate markers of neurodegeneration and neurotoxicity.[9]

Quantitative Data Summary: Neuroprotective Effects
Animal ModelTest SubstanceKey OutcomesProposed Mechanisms
MPTP Mouse Model (Parkinson's Disease)Cinnamon Powder / Sodium Benzoate (Oral)Protection against dopaminergic cell death; Amelioration of motor deficits.[8]Upregulation of Parkin & DJ-1; Autophagy regulation; Antioxidant effects; Inhibition of TLR/NF-κB pathway.[8]
C. elegans (Neurodegeneration Model)Cinnamon Bioactive Compounds (10-25 mg/ml)12-30% amelioration in markers of neurodegeneration.[9]Not specified in detail.
D. melanogaster (Neurotoxicity Model)Cinnamon Bioactive Compounds (10-25 mg/ml)12-30% amelioration in markers of neurotoxicity.[9]Not specified in detail.

Application Note 4: Antidiabetic & Metabolic Effects

Cinnamon extracts have been studied for their beneficial effects on metabolic disorders, particularly in animal models of obesity and type 2 diabetes. In diet-induced obese and hyperglycemic mice, acute oral administration of an aqueous cinnamon extract demonstrated a dose-dependent reduction in fasting blood glucose (FBG) levels.[10] This hypoglycemic effect is comparable to that of metformin (B114582) at similar dosages.[10]

In addition to improving glucose homeostasis, cinnamon has been shown to improve insulin (B600854) sensitivity in the brain and reduce liver fat in ob/ob mice, a genetic model of obesity.[11] Treatment over several weeks led to improved glucose tolerance, lower liver triglycerides, and increased liver glycogen (B147801) content.[11] The mechanisms involve the direct impact on hepatic glucose production by decreasing the gene expression of key gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[10]

Quantitative Data Summary: Antidiabetic Effects
Animal ModelTest Substance & DoseDurationKey Quantitative Outcomes
Diet-Induced Obese Hyperglycemic Mice Aqueous Cinnamon Extract (100, 300, 500 mg/kg, oral)Acute (6 hours)FBG Reduction: 0.3% (100 mg/kg), 14.6% (300 mg/kg), 18.9% (500 mg/kg).[10]
ob/ob Mice C. zeylanicum Extract6 weeksImproved glucose tolerance; Lowered liver triglycerides; Increased liver glycogen content.[11]

Experimental Protocols

Protocol 1: Evaluation of Anticancer Activity in a Syngeneic Mouse Breast Cancer Model

(Based on the methodology for the 4T1 mouse model[1])

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Acclimatization: House animals in standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with free access to standard chow and water.

  • Experimental Diets:

    • Control Group: Standard AIN-93M diet.

    • Treatment Group 1: AIN-93M diet supplemented with 0.1% (w/w) C. zeylanicum bark powder.

    • Treatment Group 2: AIN-93M diet supplemented with 1% (w/w) C. zeylanicum bark powder.

    • Administer respective diets throughout the entire experimental period.

  • Tumor Cell Culture: Culture 4T1 murine breast carcinoma cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Tumor Implantation:

    • Harvest 4T1 cells during the exponential growth phase and wash with sterile PBS.

    • Resuspend cells to a final concentration of 1x10⁶ cells/100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the mammary fat pad of each mouse.

  • Monitoring:

    • Monitor animal body weight and general health status daily.

    • Measure tumor volume every 2-3 days using digital calipers. Calculate volume using the formula: (Length x Width²)/2.

  • Endpoint and Sample Collection:

    • At the end of the study (e.g., day 28 or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histopathology (H&E, IHC for Ki67, caspase-3, etc.).

    • Snap-freeze the remaining tumor tissue in liquid nitrogen for molecular analyses (Western blot, qRT-PCR).

  • Data Analysis: Analyze differences in tumor volume and weight between groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Protocol 2: Assessment of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema

(Based on methodology from Pawar et al.[3][4])

  • Animal Model: Female Wistar rats, weighing 150-200g.

  • Acclimatization: House animals under standard laboratory conditions for one week prior to the experiment. Fast the animals overnight before the experiment but allow free access to water.

  • Experimental Groups (n=6 per group):

    • Control Group: Vehicle only (e.g., saline or 1% Tween 80).

    • Positive Control: Indomethacin (10 mg/kg body weight).

    • Test Group 1: Cinnamon Oil (50 mg/kg b.w.).

    • Test Group 2: Cinnamon Oil (100 mg/kg b.w.).

    • Test Group 3: Cinnamon Oil (200 mg/kg b.w.).

  • Drug Administration: Administer all substances orally (p.o.) via gavage 1 hour before the induction of inflammation.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% (w/v) carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in the treated group).

    • Analyze data using ANOVA followed by a suitable post-hoc test.

Protocol 3: Investigation of Neuroprotective Effects in an MPTP-Induced Mouse Model of Parkinson's Disease

(Protocol synthesized from review findings[12][8])

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize mice for one week under standard conditions.

  • Treatment Groups:

    • Vehicle Control: Receives vehicle (e.g., water or saline) orally and saline intraperitoneally (i.p.).

    • MPTP Control: Receives vehicle orally and MPTP i.p.

    • Treatment Group: Receives cinnamon powder (mixed in diet or administered by gavage) or sodium benzoate (in drinking water or by gavage) orally, and MPTP i.p.

  • Drug Administration: Begin oral treatment with cinnamon/sodium benzoate and continue for a predefined period (e.g., 4 weeks).

  • Induction of Neurodegeneration: During the final week of treatment, induce Parkinsonism by administering MPTP-HCl (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

  • Behavioral Assessment: 7 days after the final MPTP injection, perform behavioral tests to assess motor function:

    • Rotarod Test: To measure motor coordination and balance.

    • Pole Test: To assess bradykinesia.

  • Endpoint and Sample Collection:

    • After behavioral testing, euthanize the mice.

    • Perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Harvest brains and post-fix. Cryoprotect the brains in sucrose (B13894) solution.

    • Section the substantia nigra and striatum using a cryostat.

  • Analysis:

    • Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

    • HPLC: Measure levels of dopamine (B1211576) and its metabolites (DOPAC, HVA) in striatal tissue homogenates.

    • Western Blot/ELISA: Analyze brain tissue for markers of inflammation (e.g., TNF-α, IL-1β) and neuroprotection (e.g., Parkin, DJ-1).

  • Statistical Analysis: Use t-tests or ANOVA to compare results between the different experimental groups.

Visualizations

experimental_workflow_anticancer cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis acclimatize Animal Acclimatization Female BALB/c Mice 1 Week groups Group Allocation - Control (Standard Diet) - Treatment 1 (0.1% CIN) - Treatment 2 (1% CIN) acclimatize->groups implant Tumor Implantation 4T1 Cells (1x10^6) Subcutaneous in Mammary Fat Pad groups->implant monitor Monitoring - Body Weight (Daily) - Tumor Volume (2-3 days) implant->monitor euthanize Endpoint & Necropsy Euthanasia at Day 28 monitor->euthanize analysis Data Collection & Analysis Tumor Weight & Volume Histopathology (IHC) Molecular Analysis (WB, PCR) euthanize->analysis

Caption: Experimental workflow for an in vivo anticancer study.

anti_inflammatory_pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK TLR4->IKK MAPK MAPK Pathway (JNK, p38, ERK) TLR4->MAPK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Cytokines Transcription MAPK->Nucleus Cinnamon Cinnamon Extract (Polyphenols) Cinnamon->IKK Inhibits Cinnamon->MAPK Inhibits

Caption: Proposed anti-inflammatory signaling pathway modulation.

neuroprotection_logic Cinnamon Oral Administration of Cinnamon / Metabolites AntiInflam Anti-Neuroinflammation Cinnamon->AntiInflam AntiOxidant Antioxidant Effects Cinnamon->AntiOxidant Upregulation Upregulation of Protective Proteins Cinnamon->Upregulation NFkB_Inhibit Inhibition of TLR/NF-κB Pathway AntiInflam->NFkB_Inhibit ROS_Scavenge ROS Scavenging AntiOxidant->ROS_Scavenge Parkin_DJ1 Increased Parkin & DJ-1 Upregulation->Parkin_DJ1 Outcome Neuroprotection (Survival of Dopaminergic Neurons, Improved Motor Function) NFkB_Inhibit->Outcome ROS_Scavenge->Outcome Parkin_DJ1->Outcome

Caption: Logical relationships in cinnamon-mediated neuroprotection.

References

Cinnzeylanol Formulation for Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of Cinnzeylanol into various drug delivery systems. The information is intended to guide researchers in the development of novel therapeutic strategies leveraging the pharmacological properties of this compound.

Introduction to this compound and Drug Delivery

This compound, a key bioactive compound found in cinnamon, has demonstrated a range of therapeutic effects, including anti-inflammatory and anti-cancer activities. However, its clinical application can be limited by factors such as poor solubility and stability. Encapsulating this compound into advanced drug delivery systems, such as solid lipid nanoparticles (SLNs) and liposomes, can enhance its bioavailability, control its release, and improve its therapeutic efficacy.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for designing targeted drug delivery systems and elucidating the mechanism of action.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival. Its dysregulation is frequently observed in cancer. This compound has been reported to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation. Chronic activation of this pathway is associated with various inflammatory diseases and cancer. This compound can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα degradation IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocates This compound This compound This compound->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) NFkB_translocated->Gene_Expression Induces

Caption: this compound inhibits the NF-κB signaling pathway.

Formulation Protocols

This compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from a method for preparing cinnamaldehyde-loaded SLNs and will require optimization for this compound.

Experimental Workflow:

SLN_Preparation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization A 1. Dissolve this compound and lipid in organic solvent C 3. Mix organic and aqueous phases A->C B 2. Prepare aqueous surfactant solution B->C D 4. Homogenize to form a coarse emulsion C->D E 5. High-pressure homogenization D->E F 6. Cool to form This compound-SLNs E->F G Particle Size & Zeta Potential F->G H Encapsulation Efficiency F->H I Drug Release Study F->I

Caption: Workflow for this compound-SLN preparation and characterization.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Organic Solvent (e.g., Dichloromethane, acetone)

  • Purified Water

Protocol:

  • Preparation of Organic Phase: Dissolve a specific amount of this compound and the solid lipid in the organic solvent.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water, and heat to the same temperature as the organic phase (typically 5-10°C above the melting point of the lipid).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form this compound-loaded SLNs.

  • Purification: Centrifuge or dialyze the SLN dispersion to remove any unencapsulated this compound.

This compound-Loaded Liposomes

This protocol is based on the thin-film hydration method and should be optimized for this compound.

Experimental Workflow:

Liposome_Preparation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization A 1. Dissolve this compound and lipids in organic solvent B 2. Evaporate solvent to form a thin lipid film A->B C 3. Hydrate the lipid film with aqueous buffer B->C D 4. Sonication or extrusion to form unilamellar vesicles C->D E Vesicle Size & Zeta Potential D->E F Encapsulation Efficiency D->F G Drug Release Study D->G

Caption: Workflow for this compound-Liposome preparation and characterization.

Materials:

  • This compound

  • Phospholipids (e.g., Soy phosphatidylcholine, DPPC)

  • Cholesterol

  • Organic Solvent (e.g., Chloroform, methanol)

  • Aqueous Buffer (e.g., Phosphate-buffered saline, pH 7.4)

Protocol:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.[1] The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.[1][2][3]

  • Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature.[2][4] This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.[3][5]

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Characterization of this compound Formulations

Table 1: Physicochemical Characterization of this compound Nanoformulations

ParameterMethodTypical Values (Cinnamaldehyde-SLNs)
Particle Size & PDI Dynamic Light Scattering (DLS)74 ± 5 nm, PDI: 0.153 ± 0.032[6]
Zeta Potential Electrophoretic Light Scattering-44.36 ± 2.2 mV[6]
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Spherical shape[7]
Encapsulation Efficiency (%) Spectrophotometry, HPLC>90%[8]
Drug Loading (%) Spectrophotometry, HPLCVaries with formulation

In Vitro Drug Release Studies

Protocol: Dialysis Bag Method

  • Place a known amount of the this compound nanoformulation into a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of surfactant to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantify the concentration of released this compound in the aliquots using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released over time.

Table 2: Representative In Vitro Release Data for Cinnamaldehyde-SLNs

Time (days)Cumulative Release (%)
1~10
5~30
10~45
15~52

(Data extrapolated from retention studies of cinnamaldehyde-SLNs)[6]

Pharmacokinetic Studies

While specific pharmacokinetic data for this compound nanoformulations are not yet widely available, studies on related compounds provide valuable insights.

Protocol for a Pilot Pharmacokinetic Study:

  • Animal Model: Use a suitable animal model, such as rats or mice.

  • Administration: Administer the this compound nanoformulation and a free this compound solution (as a control) orally or intravenously.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Separate the plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).[9][10][11]

Table 3: Pharmacokinetic Parameters of Cinnamaldehyde from Compound Essential Oil Pellets in Pigs (Oral Administration)

Dose (mg/kg)Cmax (µg/L)AUC₀₋∞ (h·µg/L)T½ (h)
5058.81 ± 6.161433.11 ± 21.3014.52 ± 0.14
10037.57 ± 5.56467.05 ± 141.2812.21 ± 1.27
20064.18 ± 2.231653.25 ± 295.4014.33 ± 0.42

(Data adapted from a study on compound essential oil pellets)[9]

Conclusion

The formulation of this compound into drug delivery systems like SLNs and liposomes presents a promising strategy to enhance its therapeutic potential. The protocols and data presented in these application notes provide a foundation for researchers to develop and characterize novel this compound-based therapies. Further optimization and in-depth in vivo studies are warranted to translate these formulations into clinical applications.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Cinnzeylanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established in vitro and cellular assays to determine the antioxidant potential of Cinnzeylanol, a diterpenoid isolated from Cinnamomum zeylanicum. While specific quantitative data for the antioxidant activity of purified this compound is not extensively available in current literature, this document outlines the detailed protocols for key assays that can be employed for its evaluation. The provided data for Cinnamomum zeylanicum extracts can serve as a valuable reference point for designing experiments and interpreting results.

Data Presentation: Antioxidant Activity of Cinnamomum zeylanicum Extracts

The following table summarizes the antioxidant activities of various extracts from Cinnamomum zeylanicum, the plant source of this compound. These values can be used as a benchmark for assessing the relative antioxidant potential of this compound.

AssayExtract TypeIC50 / Antioxidant CapacityReference
DPPH Radical Scavenging Activity Ethanolic bark extractIC50: 78.87 µg/mL[1]
Methanolic extractEC50: ~10 µg/mL[2]
Essential oilIC50: 9.53 ± 0.2 mg/mL[3][4]
ABTS Radical Scavenging Activity Ethanolic leaf extract121.78 ± 3.20 mg Trolox equivalents/g
Methanolic extractEC50: ~80 µg/mL[2]
Essential oilIC50: 0.35 ± 0.01 mg/mL[3][4]
Oxygen Radical Absorbance Capacity (ORAC) Ethanolic leaf extract44.74 ± 0.36 mg Trolox equivalents/g
Ferric Reducing Antioxidant Power (FRAP) Pectic PolysaccharidesArabinogalactan: 180 µmol Fe(II)/g

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of this compound and Control Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations to be tested.

    • Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).

  • Assay:

    • To each well of a 96-well microplate, add 100 µL of the this compound solution or the positive control at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound or control solution.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution in 96-well plate DPPH_sol->Mix Sample_sol Prepare this compound & Control Solutions Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green in color, and in the presence of an antioxidant, it is reduced, causing a decolorization that is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or ethanol (B145695)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Control Solutions:

    • Prepare a stock solution of this compound in methanol or ethanol.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a similar concentration range for the positive control (Trolox).

  • Assay:

    • To each well of a 96-well microplate, add 20 µL of the this compound solution or the positive control at different concentrations.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the blank (ABTS•+ solution without sample) and A_sample is the absorbance in the presence of this compound or the control.

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of this compound to that of Trolox.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock Solution (ABTS + K2S2O8) ABTS_working Dilute ABTS•+ to Absorbance of 0.7 ABTS_stock->ABTS_working Mix Mix Sample/Control with Working ABTS•+ Solution ABTS_working->Mix Sample_sol Prepare this compound & Control Solutions Sample_sol->Mix Incubate Incubate at RT (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging & TEAC Measure->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (positive control)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before use.

    • Prepare a stock solution of Trolox in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent and dilute with phosphate buffer.

  • Assay:

    • To each well of a 96-well black microplate, add 25 µL of this compound solution, Trolox standard, or phosphate buffer (blank).

    • Add 150 µL of the fluorescein solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement:

    • Immediately begin reading the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

    • Take readings every 1-2 minutes for at least 60 minutes, or until the fluorescence has decayed by more than 90%.

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of this compound from the standard curve and express it as micromoles of Trolox equivalents (TE) per gram or mole of this compound.

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Fluorescein, AAPH, this compound, & Trolox Solutions Mix_pre Add Sample/Control & Fluorescein to Plate Reagents->Mix_pre Incubate Incubate at 37°C (30 min) Mix_pre->Incubate Add_AAPH Add AAPH to Initiate Reaction Incubate->Add_AAPH Measure Kinetic Fluorescence Reading (Ex: 485 nm, Em: 520 nm) Add_AAPH->Measure Calculate Calculate Net AUC & Trolox Equivalents Measure->Calculate

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment. It uses a fluorescent probe, DCFH-DA, which is taken up by cells and becomes fluorescent upon oxidation by reactive oxygen species (ROS). Antioxidants can prevent this fluorescence.

Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • AAPH

  • Quercetin (B1663063) (positive control)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in a 96-well black, clear-bottom plate until they reach confluence.

  • Loading with DCFH-DA and Treatment:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with a solution containing DCFH-DA and this compound (or quercetin) at various concentrations for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Wash the cells to remove excess probe and compound.

    • Add a solution of AAPH to induce the generation of peroxyl radicals.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Calculation:

    • Calculate the area under the curve for fluorescence versus time.

    • The CAA value is calculated as:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Results can be expressed as quercetin equivalents (QE).

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_cells Seed & Culture Cells to Confluence Load_probe Load Cells with DCFH-DA & Treat with this compound Seed_cells->Load_probe Wash_cells Wash to Remove Excess Probe Load_probe->Wash_cells Add_AAPH Add AAPH to Induce ROS Wash_cells->Add_AAPH Measure Kinetic Fluorescence Reading Add_AAPH->Measure Calculate Calculate CAA Units & Quercetin Equivalents Measure->Calculate

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Putative Signaling Pathways for this compound's Antioxidant Activity

While direct evidence for this compound is pending, studies on cinnamaldehyde (B126680), a major component of cinnamon, suggest that its antioxidant effects may be mediated through the modulation of key signaling pathways such as Nrf2 and NF-κB. It is plausible that this compound exerts its effects through similar mechanisms.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like cinnamaldehyde, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes.

Nrf2_Pathway cluster_nucleus This compound This compound (Putative) Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibition Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes Upregulation Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Putative activation of the Nrf2 pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, which is closely linked to oxidative stress. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Cinnamon extracts and cinnamaldehyde have been shown to inhibit NF-κB activation.

NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., ROS) IKK IKK Inflammatory_Stimuli->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB IkB_NFkB->NFkB Release NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Inflammation Inflammation Pro_inflammatory_Genes->Inflammation This compound This compound (Putative) This compound->IKK Inhibition

Caption: Putative inhibition of the NF-κB pathway by this compound.

References

Cinnzeylanol and Cinnamaldehyde in Combination Therapy with Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the use of natural compounds in combination with conventional antibiotics to enhance their efficacy and overcome resistance mechanisms. This document provides detailed application notes and protocols on the use of Cinnzeylanol and, more extensively, its related and well-studied compound, cinnamaldehyde (B126680), in combination therapy.

While both this compound and cinnamaldehyde are derived from cinnamon species, they are distinct molecules. This compound is a sesquiterpenoid, whereas cinnamaldehyde is a phenylpropanoid that constitutes the bulk of cinnamon essential oil and is largely responsible for its characteristic aroma and antimicrobial properties. Due to the extensive body of research on cinnamaldehyde's synergistic effects with antibiotics, this document will primarily focus on cinnamaldehyde while providing available information on this compound for clarity.

This compound:

  • Chemical Name: 3-Deoxyryanodol

  • CAS Number: 62394-04-1[1]

  • Molecular Formula: C₂₀H₃₂O₇[1]

Cinnamaldehyde:

  • Chemical Name: (2E)-3-Phenylprop-2-enal[2]

  • CAS Number: 104-55-2[3][4][5]

  • Molecular Formula: C₉H₈O[2][3]

Cinnamaldehyde has demonstrated significant potential in potentiating the activity of various antibiotics against a range of pathogenic bacteria. Its mechanisms of action include disruption of the bacterial cell membrane, inhibition of key cellular processes, and interference with virulence factor production and biofilm formation.[6] This document will detail the experimental protocols to evaluate these synergistic interactions and present quantitative data from relevant studies.

Data Presentation

Table 1: Synergistic Activity of Cinnamaldehyde with Antibiotics Determined by Checkerboard Assay
MicroorganismAntibioticCinnamaldehyde MIC (µg/mL)Antibiotic MIC Alone (µg/mL)Antibiotic MIC in Combination (µg/mL)Fold Reduction in Antibiotic MICFICIInteractionReference
E. coliCefotaxime7.34--2-1024-Synergy[4]
K. pneumoniaeCefotaxime0.91 (g/mL)--2-1024-Synergy[4]
E. coliCiprofloxacin7.34--2-1024-Synergy[4]
K. pneumoniaeCiprofloxacin0.91 (g/mL)--2-1024-Synergy[4]
P. aeruginosaColistin-6.8 (µM)1.7 (µM)40.5Synergy
MRSAAmpicillin250---0.37Synergy
MRSAOxacillin250---0.38Synergy
MRSAGentamicin250---0.31Synergy
MRSAAmikacin250--160.19Synergy[6]
S. aureusChloramphenicol----<0.5Synergy
S. entericaErythromycin----<0.5Synergy
P. aerogenesAmoxicillin----<0.5Synergy

FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy, > 0.5 to ≤ 1.0 indicates an additive effect, > 1.0 to < 4.0 indicates indifference, and ≥ 4.0 indicates antagonism.

Table 2: Effect of Cinnamaldehyde on Biofilm Inhibition
MicroorganismTreatmentConcentration% Biofilm InhibitionReference
P. aeruginosaCinnamaldehyde1.5 µM (sub-MIC)31.3%
P. aeruginosaColistin0.9 µM (sub-MIC)~35%
P. aeruginosaCinnamaldehyde + Colistin1.5 µM + 0.9 µM83.9%
P. aeruginosaTobramycin0.9 µM (sub-MIC)~35%
P. aeruginosaCinnamaldehyde + Tobramycin1.5 µM + 0.9 µM75.2%
Uropathogenic E. colitrans-Cinnamaldehyde100 µg/mL70%
Uropathogenic E. coli4-nitro-Cinnamaldehyde50 µg/mL>98%
S. aureus4-nitro-Cinnamaldehyde100 µg/mL89%

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

Materials:

  • Cinnamaldehyde stock solution (dissolved in a suitable solvent like DMSO)

  • Antibiotic stock solution

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then diluted to a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the antibiotic horizontally (e.g., across columns 1-10) and cinnamaldehyde vertically (e.g., down rows A-G) in a 96-well plate containing CAMHB.

  • The final volume in each well should be 100 µL after adding the bacterial inoculum.

  • Column 11 should contain only the antibiotic dilutions and bacteria (antibiotic control).

  • Row H should contain only the cinnamaldehyde dilutions and bacteria (cinnamaldehyde control).

  • A growth control well (bacteria and broth only) and a sterility control well (broth only) should also be included.

  • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of agent A + FIC of agent B Where:

    • FIC of agent A = (MIC of A in combination) / (MIC of A alone)

    • FIC of agent B = (MIC of B in combination) / (MIC of B alone)

Interpretation of FICI values:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1

  • Indifference: 1 < FICI < 4

  • Antagonism: FICI ≥ 4

G cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis A Prepare Antibiotic Stock D Serial Dilution of Antibiotic (Horizontally) A->D B Prepare Cinnamaldehyde Stock E Serial Dilution of Cinnamaldehyde (Vertically) B->E C Prepare Bacterial Inoculum (0.5 McFarland) F Add Bacterial Inoculum to each well C->F D->F E->F G Incubate at 37°C for 18-24h F->G H Read MICs of individual agents & combinations G->H I Calculate FICI H->I J Determine Interaction (Synergy, Additive, etc.) I->J G cluster_setup Experiment Setup cluster_sampling Incubation & Sampling cluster_plating Plating & Counting cluster_analysis Data Analysis A Prepare Bacterial Culture (~5x10^5 CFU/mL) B Prepare Treatment Tubes: - Control - Cinnamaldehyde - Antibiotic - Combination A->B C Incubate at 37°C with shaking B->C D Withdraw Aliquots at Time Points (0, 2, 4, ... 24h) C->D E Serial Dilution D->E F Plate Dilutions E->F G Incubate Plates & Count Colonies (CFU) F->G H Calculate log10 CFU/mL G->H I Plot log10 CFU/mL vs. Time H->I G A Add Media, Treatments & Bacterial Culture to 96-well plate B Incubate at 37°C for 24-48h A->B C Aspirate Media & Wash with PBS B->C D Fix with Methanol C->D E Stain with Crystal Violet D->E F Wash to remove excess stain E->F G Solubilize bound stain F->G H Measure Absorbance G->H I Calculate % Inhibition H->I G cluster_bacterium Bacterial Cell membrane Cell Membrane abx Antibiotic (e.g., β-lactam) membrane->abx Increased Uptake dna Bacterial DNA ribosome Ribosome dna->ribosome Transcription pbp PBP efflux Efflux Pump ribosome->pbp Translation (PBP2a) ribosome->efflux Translation cinn Cinnamaldehyde cinn->membrane Disrupts Integrity Increases Permeability cinn->dna Downregulates mecA, efflux pump & biofilm genes abx->pbp Inhibits Cell Wall Synthesis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cinnzeylanol Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and purification of Cinnzeylanol from plant sources, primarily Cinnamomum zeylanicum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a pentacyclic diterpenoid with the chemical formula C₂₀H₃₂O₇.[1] It is a bioactive compound isolated from the bark and leaves of cinnamon trees, particularly Cinnamomum zeylanicum (Ceylon cinnamon) and has also been found in Cinnamomum cassia.[1][2] Unlike the more volatile essential oil components like cinnamaldehyde (B126680) and eugenol, this compound is a larger, less volatile molecule requiring different optimization strategies for extraction.

Q2: Which extraction methods are most suitable for this compound?

A2: While traditional methods like Soxhlet and maceration can be used, modern "green" extraction techniques are often more efficient for maximizing the yield of diterpenoids like this compound. These include Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE).[3][4][5] These methods can reduce extraction time and solvent consumption while potentially increasing yield by efficiently disrupting plant cell walls.[5]

Q3: What are the most critical factors influencing the yield of this compound?

A3: The primary factors are:

  • Choice of Solvent: The polarity of the solvent is crucial. Diterpenoids are typically moderately polar. Solvents like ethanol (B145695), methanol (B129727), or mixtures such as hexane-ethyl acetate (B1210297) are more effective than highly nonpolar (e.g., pure hexane) or highly polar (e.g., water) solvents.[6][7]

  • Plant Material Preparation: The particle size of the ground plant material significantly impacts extraction efficiency. A finer powder provides a larger surface area for solvent penetration.

  • Extraction Temperature and Time: Higher temperatures can increase solubility and diffusion rates, but excessive heat or prolonged extraction can lead to the degradation of thermolabile compounds.[8]

  • Extraction Method: As mentioned in A2, techniques like MAE and UAE can offer higher efficiency compared to conventional methods.[4]

Q4: How can I selectively extract this compound and reduce the co-extraction of high-concentration compounds like cinnamaldehyde?

A4: A common strategy is to perform a preliminary extraction or "defatting" step. Before the main extraction, washing the plant material with a nonpolar solvent like n-hexane can remove lipids, waxes, and highly nonpolar essential oils, including a significant portion of cinnamaldehyde. The subsequent extraction with a more polar solvent will then yield an extract enriched with diterpenoids like this compound.

Troubleshooting Guide

Issue 1: Low or No this compound Yield

Q: My HPLC/LC-MS analysis shows a very low or undetectable amount of this compound in my final extract. What are the likely causes and how can I fix it?

A: This is a common issue that can stem from several stages of the process.

  • Incorrect Solvent Polarity: this compound, as a diterpenoid, has moderate polarity. Your solvent may be mismatched.

    • Solution: Switch to or optimize a solvent system of intermediate polarity. Ethanol or methanol are excellent starting points. For more nuanced optimization, consider binary solvent systems like hexane (B92381):ethyl acetate or chloroform:methanol, and test different ratios.[6]

  • Inefficient Cell Lysis: The solvent may not be adequately penetrating the plant tissue to dissolve the target compound.

    • Solution 1: Reduce the particle size of your dried plant material by finer grinding.

    • Solution 2: Switch to a more disruptive extraction technique. If you are using simple maceration, upgrading to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve yields by using energy to break down cell walls.[3][4]

  • Compound Degradation: High temperatures during methods like Soxhlet extraction or improper drying of the extract can degrade this compound.

    • Solution: Use lower extraction temperatures for a longer duration or employ non-thermal methods like UAE at room temperature. When drying the crude extract, use a rotary evaporator at a controlled temperature (e.g., < 45°C).

  • Poor Quality Plant Material: The source material may have a naturally low concentration of this compound due to factors like species, geographical origin, or harvest time.

    • Solution: Ensure you are using authenticated Cinnamomum zeylanicum bark, which is known to contain the compound. If possible, source material that has been analyzed for its phytochemical profile.

Issue 2: High Levels of Impurities and Co-Extractives

Q: My crude extract is a complex, sticky mixture, making purification difficult. How can I obtain a cleaner initial extract?

A: A cleaner crude extract simplifies downstream purification significantly.

  • Problem: Co-extraction of Fats and Essential Oils: Cinnamon bark is rich in lipids and volatile essential oils that are co-extracted, especially with moderately polar solvents.

    • Solution: Sequential Extraction:

      • Defatting Step: Perform an initial extraction of the dried powder with a nonpolar solvent like n-hexane for several hours. This will remove a large fraction of lipids and essential oils. Discard this hexane extract.

      • Targeted Extraction: Air-dry the defatted plant material and then perform your main extraction with a solvent of intermediate polarity (e.g., ethyl acetate or ethanol) to extract the this compound.

  • Problem: Co-extraction of Polar Compounds (Sugars, Saponins): If using highly polar solvents like aqueous ethanol, you may pull in unwanted polar compounds.

    • Solution: Liquid-Liquid Partitioning: After obtaining your crude extract, dissolve it in a methanol/water mixture and then partition it against a solvent of intermediate polarity like ethyl acetate. The diterpenoids will preferentially move to the ethyl acetate layer, leaving highly polar impurities in the aqueous layer.

Issue 3: Difficulty in Purification and Isolation

Q: I am struggling to isolate pure this compound from the crude extract using column chromatography. What can I do?

A: Purification of a specific compound from a complex natural extract requires a systematic approach.

  • Problem: Poor Separation on Silica (B1680970) Gel: The compound may be streaking or co-eluting with other compounds of similar polarity.

    • Solution 1: Optimize Mobile Phase: Systematically test different solvent systems and gradients. A common system for diterpenoids is a gradient of ethyl acetate in hexane. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate content. Monitor fractions using Thin Layer Chromatography (TLC).

    • Solution 2: Use a Different Stationary Phase: If silica gel provides poor resolution, consider other options. Reversed-phase C18 silica can be effective, using a mobile phase like methanol/water or acetonitrile/water. For complex extracts, specialized resins like Diaion® HP-20 can also be used for initial fractionation.[3]

  • Problem: Difficulty Detecting the Compound: this compound lacks a strong chromophore, making it difficult to detect with a standard UV-Vis detector at common wavelengths (e.g., 254 nm).

    • Solution: Monitor your HPLC fractions at a lower wavelength (e.g., 200-215 nm) where more organic molecules show some absorbance.[6] For better sensitivity and specificity, use a more universal detector like an Evaporative Light Scattering Detector (ELSD) or, ideally, a Mass Spectrometer (LC-MS) for definitive identification and quantification.

Data Presentation

Table 1: Comparison of Solvents for Diterpenoid Extraction

Solvent SystemPolaritySuitability for this compound ExtractionKey Considerations
n-HexaneLowPoor for primary extraction; Excellent for defatting.Efficiently removes lipids and nonpolar essential oils, resulting in a cleaner subsequent extract.
Ethyl AcetateMediumGood to ExcellentOffers good selectivity for moderately polar compounds like diterpenoids.
AcetoneMedium-HighGoodEffective at dissolving a wide range of compounds; may co-extract more impurities.[9]
Ethanol / MethanolHighExcellentHighly effective at penetrating plant tissue and dissolving diterpenoids. May require a subsequent liquid-liquid partitioning step to remove co-extracted polar compounds.[9]
WaterVery HighPoorGenerally not suitable for extracting diterpenoids due to their limited water solubility.

Table 2: Qualitative Comparison of Optimized Extraction Methods

ParameterMicrowave-Assisted (MAE)Ultrasound-Assisted (UAE)Soxhlet Extraction
Principle Dielectric heatingAcoustic cavitationContinuous solvent reflux
Extraction Time Very Short (5-30 min)Short (20-60 min)Very Long (6-24 hr)
Solvent Volume LowLow to MediumHigh
Typical Efficiency High to Very HighHighMedium to High
Pros Rapid, efficient, low solvent use, uniform heating.[5][10]Can be performed at low temperatures, preserving thermolabile compounds.[5]Well-established, simple setup.
Cons Requires specialized equipment, potential for localized overheating.Efficiency can be affected by sample density and viscosity.Time-consuming, large solvent volume, potential for thermal degradation of compounds.[8]

Experimental Protocols

Protocol 1: Optimized Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on optimized methods for extracting pentacyclic terpenes, which are chemically similar to this compound.[3][4]

  • Preparation:

    • Dry the Cinnamomum zeylanicum bark at 40-50°C and grind it into a fine powder (<0.5 mm particle size).

    • Perform a preliminary defatting step by stirring the powder in n-hexane (1:10 w/v) for 2 hours at room temperature. Filter and air-dry the plant material.

  • Extraction:

    • Place 10 g of the defatted powder into a microwave extraction vessel.

    • Add 200 mL of absolute ethanol (a 1:20 solid-to-liquid ratio).

    • Set the MAE parameters:

      • Microwave Power: 400 W

      • Extraction Temperature: 70°C

      • Extraction Time: 25 minutes

  • Post-Extraction:

    • Allow the vessel to cool, then filter the mixture through Whatman No. 1 paper.

    • Wash the solid residue with a small amount of fresh ethanol to ensure complete recovery.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract enriched in this compound.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Preparation:

    • Deactivate silica gel (60-120 mesh) by adding 5% w/w water.

    • Prepare a slurry of the silica gel in n-hexane and pack it into a glass column.

    • Adsorb the crude extract (obtained from Protocol 1) onto a small amount of silica gel and load it evenly onto the top of the packed column.

  • Elution:

    • Begin elution with 100% n-hexane to wash out any remaining nonpolar impurities.

    • Gradually increase the solvent polarity using a stepwise gradient of ethyl acetate (EtOAc) in n-hexane (e.g., 98:2, 95:5, 90:10, 80:20, and so on).

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 20 mL).

    • Analyze the fractions using Thin Layer Chromatography (TLC). Spot each fraction on a silica gel TLC plate and develop it in a hexane:EtOAc (e.g., 7:3) mobile phase.

    • Visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent and heating. Diterpenoids typically appear as purple or blue spots.

    • Combine the fractions that contain the pure compound of interest.

  • Final Step:

    • Evaporate the solvent from the combined pure fractions to yield isolated this compound. Confirm identity and purity using LC-MS and NMR.

Visualizations

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification & Analysis plant_material C. zeylanicum Bark grinding Grinding plant_material->grinding defatting Defatting (n-Hexane) grinding->defatting extraction Optimized Extraction (e.g., MAE with Ethanol) defatting->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fraction_analysis Fraction Analysis (TLC) chromatography->fraction_analysis pure_compound Pure this compound fraction_analysis->pure_compound analysis Structural Analysis (LC-MS, NMR) pure_compound->analysis

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic decision decision action action result result start Start: Perform Extraction check_yield Low this compound Yield? start->check_yield check_purity Extract is Impure? check_yield->check_purity No action_solvent Action: 1. Change Solvent Polarity (e.g., use Ethanol) 2. Use MAE/UAE Method check_yield->action_solvent Yes action_defat Action: 1. Add Hexane Defatting Step 2. Use Liquid-Liquid Partition check_purity->action_defat Yes purify Proceed to Purification check_purity->purify No action_solvent->start Re-run Extraction action_defat->start Re-run Extraction success Yield Optimized purify->success

Caption: Logical troubleshooting workflow for low yield and purity issues.

References

Troubleshooting Cinnzeylanol instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the instability of Cinnzeylanol in solution. Below you will find frequently asked questions, detailed experimental protocols, and visual workflows to ensure the stability and integrity of your this compound samples during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, which was initially a pale yellow, has turned a darker yellow/brownish color. What is the cause?

A1: A color change in your this compound solution is a primary indicator of degradation. This compound contains cinnamaldehyde (B126680) and other related compounds that are susceptible to oxidation when exposed to air (oxygen). This process can be accelerated by light and elevated temperatures, leading to the formation of colored degradation products. The pure, undegraded compound should be a pale yellow, viscous liquid.

Q2: I've noticed a distinct change in the smell of my this compound solution. What does this signify?

A2: this compound has a characteristic spicy, cinnamon-like odor due to its cinnamaldehyde content. A significant change in this aroma, such as a shift towards a bitter almond-like smell, indicates the formation of degradation products like benzaldehyde. This is a strong sign that your sample has undergone oxidation.

Q3: What are the primary degradation products of this compound that I should be aware of?

A3: The main degradation pathway for the active components in this compound is oxidation. The resulting byproducts can include cinnamic acid, benzaldehyde, and benzoic acid. The formation of these impurities can interfere with your experimental results.

Q4: My this compound, dissolved in a DMSO stock, is precipitating when I dilute it into my aqueous cell culture medium. How can I prevent this?

A4: This is a common issue related to the low aqueous solubility of this compound's components.[1][2][3][4] Here are several troubleshooting steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is less than 0.1% to avoid solvent toxicity and reduce the likelihood of precipitation.

  • Increase Dilution Volume: Instead of adding a small volume of stock to a large volume of medium, try a serial dilution approach.

  • Pre-warm the Medium: Gently warming your aqueous medium to 37°C before adding the this compound stock can help maintain solubility. However, avoid repeated warming and cooling cycles.

  • Vortex During Dilution: Add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid and uniform dispersion.

Q5: How does repeated freezing and thawing affect the stability of my this compound stock solution?

A5: Repeated freeze-thaw cycles should be avoided as they can compromise the stability of your this compound solution. These cycles can introduce moisture and oxygen into the solution, accelerating degradation. It is highly recommended to prepare single-use aliquots of your stock solution to maintain its integrity over the course of your experiments.[5][6]

Troubleshooting Guides

Issue: Suspected Degradation of this compound in Solution

This guide will walk you through the steps to identify and mitigate the degradation of this compound in your experimental solutions.

cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Resolution observe Observe visual/olfactory changes (color, odor, precipitate) check_storage Review Storage Conditions: - Temperature (-20°C or 4°C) - Light exposure (amber vial) - Atmosphere (inert gas?) - Container seal observe->check_storage Degradation Suspected hplc Perform HPLC analysis on a sample of the solution check_storage->hplc compare Compare chromatogram to a freshly prepared standard hplc->compare degraded Degradation Confirmed: Appearance of new peaks or reduced main peak area compare->degraded not_degraded No Significant Degradation: Review experimental protocol for other potential issues compare->not_degraded discard Discard degraded solution degraded->discard prepare_new Prepare fresh solution following Best Practices Protocol discard->prepare_new aliquot Aliquot new stock into single-use volumes prepare_new->aliquot cluster_0 Instability Factors cluster_1 Chemical Process cluster_2 Consequences oxygen Oxygen (Air Exposure) oxidation Oxidation oxygen->oxidation light Light (UV/Visible) light->oxidation temp Elevated Temperature temp->oxidation ph Non-neutral pH degradation Formation of Degradation Products (e.g., Cinnamic Acid) ph->degradation freeze Freeze-Thaw Cycles freeze->degradation oxidation->degradation loss Loss of Potency degradation->loss color_change Color Change degradation->color_change odor_change Odor Change degradation->odor_change precipitation Precipitation degradation->precipitation inaccurate Inaccurate Experimental Results loss->inaccurate precipitation->inaccurate This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes

References

Technical Support Center: Enhancing the Bioavailability of Cinnzeylanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Cinnzeylanol.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its potential therapeutic applications?

This compound is a diterpenoid compound that has been isolated from Cinnamomum zeylanicum (cinnamon).[1][2] Its chemical formula is C20H32O7 and it has a molecular weight of 384.5 g/mol .[2] As a natural product derived from a plant with a long history of medicinal use, this compound is of interest for its potential pharmacological activities. Research on related compounds from cinnamon suggests potential antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][3][4][5]

2. What are the main challenges in achieving adequate bioavailability for this compound?

While specific data on this compound's bioavailability is limited, as a lipophilic, poorly water-soluble compound, it is expected to face several challenges.[6][7] These include:

  • Low aqueous solubility: This limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[8]

  • Poor dissolution rate: The rate at which this compound dissolves may be too slow to allow for significant absorption before it is eliminated.[9]

  • First-pass metabolism: After absorption, this compound may be extensively metabolized by the liver before it reaches systemic circulation, reducing its bioavailability.[10]

3. What are the most promising strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges associated with poorly soluble drugs like this compound.[8][11] These include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[9][12]

    • Micronization

    • Nanonization (Nanosuspensions)

  • Lipid-Based Formulations: These formulations can enhance the solubility and absorption of lipophilic drugs.[10][13]

    • Self-Emulsifying Drug Delivery Systems (SEDDS)

    • Liposomes

    • Solid Lipid Nanoparticles (SLNs)

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[8]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, increasing its solubility.[13]

4. Are there any known signaling pathways affected by compounds from Cinnamomum zeylanicum?

Yes, various studies on extracts and compounds from cinnamon have identified effects on key cellular signaling pathways. For instance, cinnamaldehyde (B126680), a major component of cinnamon, has been shown to impact the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial in cell proliferation, apoptosis, and differentiation.[3][14][15] While direct evidence for this compound is scarce, these pathways represent a logical starting point for investigating its mechanism of action.

Troubleshooting Guides

Issue 1: Low in vitro dissolution of this compound formulations.
Potential Cause Troubleshooting Step Expected Outcome
Inadequate particle size reduction Further reduce particle size using techniques like high-pressure homogenization for nanosuspensions.Increased surface area leading to a faster dissolution rate.
Poor wettability of the drug Incorporate a surfactant or a hydrophilic polymer in the formulation.Improved dispersion of the drug particles in the dissolution medium.
Drug recrystallization from an amorphous solid dispersion Screen for polymers that have strong interactions with this compound to inhibit recrystallization. Perform stability studies under accelerated conditions.Maintenance of the amorphous state and enhanced dissolution over time.
Insufficient amount of solubilizing agent (e.g., cyclodextrin, lipid) Increase the concentration of the solubilizing agent or screen for more efficient ones.Enhanced solubility and dissolution of this compound.
Issue 2: High variability in in vivo pharmacokinetic data.
Potential Cause Troubleshooting Step Expected Outcome
Food effect Standardize the feeding schedule of the animal models. Conduct studies in both fasted and fed states to assess the impact of food.Reduced inter-subject variability and a clearer understanding of the formulation's performance.
Inconsistent formulation administration Ensure accurate and consistent dosing procedures. For oral gavage, ensure the formulation is well-suspended.More uniform drug exposure across the study group.
Enterohepatic recirculation Design the blood sampling schedule to capture potential secondary peaks in the plasma concentration-time profile.A more accurate determination of the pharmacokinetic parameters.
Pre-systemic degradation Investigate the stability of this compound in simulated gastric and intestinal fluids. Consider enteric-coated formulations if degradation is significant.Improved oral bioavailability by protecting the drug from degradation.

Data Presentation

Table 1: Illustrative Bioavailability Parameters of this compound Formulations (Exemplary Data)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Unprocessed this compound 50 ± 122.0 ± 0.5250 ± 60100
Micronized this compound 150 ± 351.5 ± 0.5900 ± 210360
This compound Nanosuspension 450 ± 901.0 ± 0.23150 ± 6501260
This compound-SEDDS 600 ± 1200.75 ± 0.24200 ± 8501680
This compound-Cyclodextrin Complex 300 ± 701.0 ± 0.32100 ± 500840

Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

1. Preparation of a this compound Nanosuspension by Wet Milling

  • Preparation of the Milling Slurry:

    • Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

    • Stir the mixture for 30 minutes to ensure adequate wetting of the drug particles.

  • Milling Process:

    • Transfer the slurry to a laboratory-scale bead mill.

    • Add zirconium oxide beads (0.5 mm diameter) as the milling media.

    • Mill the suspension at 2000 rpm for 4 hours, maintaining the temperature below 10°C using a cooling jacket.

  • Particle Size Analysis:

    • Withdraw samples at regular intervals and measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Continue milling until the desired particle size (e.g., < 200 nm) and PDI (< 0.3) are achieved.

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling beads by filtration.

    • The nanosuspension can be used directly or lyophilized for long-term storage.

2. In Vivo Pharmacokinetic Study in Rodents

  • Animal Model:

    • Use male Sprague-Dawley rats (200-250 g).

    • House the animals in a controlled environment with a 12-hour light/dark cycle.

    • Fast the animals overnight before the experiment but allow free access to water.[16]

  • Dosing:

    • Divide the rats into groups (n=6 per group) for each this compound formulation.

    • Administer the formulations orally via gavage at a dose of 50 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[17]

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.[18]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation This compound This compound micronization Micronization This compound->micronization nanosuspension Nanosuspension This compound->nanosuspension sedds SEDDS This compound->sedds cyclodextrin Cyclodextrin Complex This compound->cyclodextrin dissolution Dissolution Testing micronization->dissolution nanosuspension->dissolution sedds->dissolution cyclodextrin->dissolution permeability Caco-2 Permeability dissolution->permeability pk_study Pharmacokinetic Study permeability->pk_study data_analysis Data Analysis pk_study->data_analysis

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k Activates raf Raf receptor->raf akt Akt pi3k->akt mtor mTOR akt->mtor transcription Gene Transcription (Proliferation, Survival) mtor->transcription mek MEK raf->mek erk ERK mek->erk erk->transcription This compound This compound This compound->receptor Binds

Caption: Postulated signaling pathways affected by this compound.

References

Technical Support Center: Cinnzeylanol Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cinnzeylanol purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this compound from Cinnamomum zeylanicum extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a diterpene found in Cinnamomum zeylanicum. Its purification is challenging due to its relatively low concentration in the crude extract compared to major components like cinnamaldehyde (B126680) and eugenol.[1][2][3][4] The complex matrix of the extract, containing numerous structurally similar terpenes and phenylpropanoids, can lead to co-elution and difficult separation.[1][3][5] Furthermore, like many diterpenes, this compound may be susceptible to degradation under harsh extraction or purification conditions.[6][7]

Q2: Which extraction method is recommended to enrich this compound before purification?

A2: While hydrodistillation is common for obtaining essential oils from cinnamon, it may not be ideal for less volatile diterpenes.[8] Solvent extraction using a non-polar or moderately polar solvent is generally preferred for enriching diterpenes.[9][10] A sequential extraction, starting with a non-polar solvent like hexane (B92381) to remove lipids and some essential oil components, followed by extraction with a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758), may effectively enrich the diterpene fraction.

Q3: My target compound, this compound, appears to be degrading on the silica (B1680970) gel column. What can I do?

A3: Diterpenes can be sensitive to the acidic nature of standard silica gel.[11] To mitigate degradation, consider the following:

  • Deactivate the silica gel: Prepare a slurry of silica gel with a small percentage of a base, such as triethylamine (B128534) or pyridine, in your mobile phase to neutralize acidic sites.

  • Use an alternative stationary phase: Alumina (neutral or basic) or Florisil can be less harsh alternatives for acid-sensitive compounds.[11]

  • Minimize contact time: Employ flash chromatography with slightly higher pressure to reduce the time the compound spends on the column.[12]

Q4: I am having trouble dissolving the crude cinnamon extract for loading onto my chromatography column. What is the best approach?

A4: Poor solubility of a crude extract in the initial mobile phase is a common issue.[11] Here are two effective loading techniques:

  • Dry Loading: Dissolve your extract in a suitable solvent (e.g., dichloromethane or methanol) and adsorb it onto a small amount of silica gel or celite. Gently evaporate the solvent to obtain a dry, free-flowing powder.[12] This powder can then be carefully loaded onto the top of your column. This method prevents issues with poor solubility in the mobile phase and often results in better peak shape.

  • Minimal Strong Solvent: Dissolve the sample in a minimal amount of a strong solvent (one that is more polar than your mobile phase).[11] Ensure you use the smallest volume possible to avoid compromising the separation at the beginning of the run.

Troubleshooting Guides

Issue 1: Poor Separation of this compound from Co-eluting Impurities

Symptoms:

  • Broad peaks for the target compound in HPLC.

  • Overlapping spots on a TLC plate, even with different solvent systems.

  • Fractions collected from column chromatography are consistently impure.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase The polarity of the solvent system may not be optimal for separating this compound from structurally similar compounds like other terpenes.[13] Solution: Systematically screen different solvent systems. Refer to the TLC Solvent Systems table below for starting points. Consider adding a small amount of a third solvent (e.g., acetic acid or methanol) to modify the selectivity of the separation.
Column Overloading Loading too much crude extract onto the column is a common reason for poor resolution.[13] Solution: Reduce the amount of sample loaded. A general guideline is to load 1-5% of the mass of the stationary phase.
Inefficient Column Packing Voids or channels in the column packing lead to band broadening and poor separation. Solution: Ensure the column is packed uniformly. If using a pre-packed column, it may be degraded and require replacement.
Table 1: TLC Solvent Systems for Separation of Cinnamon Extract Components
Solvent System (v/v/v)Application NotesReference
Toluene: Ethyl acetate: Formic acid (19:1:0.1)Good for separating less polar compounds like cinnamaldehyde. May require adjustment for more polar diterpenes.[14]
Toluene: Ethyl acetate (93:7)A common starting point for separating components in essential oils. Polarity can be increased by adding more ethyl acetate.[15]
Benzene: Methanol (B129727) (80:1)Has been used for the TLC analysis of various components in cinnamon oils.[2]
Ethyl acetate: Acetonitrile: Water: Formic acid: N-dimethyl formamide (B127407) (5.5:2.5:0.5:1.0:0.5)A more complex system for HPTLC that may offer different selectivity for polar compounds.
Issue 2: Low or No Recovery of this compound Post-Purification

Symptoms:

  • The expected fractions containing this compound show no product upon analysis (TLC, HPLC).

  • The total mass recovered after column chromatography is significantly lower than the starting material.

Possible Causes & Solutions:

CauseSolution
Compound is Irreversibly Adsorbed This compound may be too polar for the chosen solvent system and remains strongly bound to the stationary phase. Solution: Gradually increase the polarity of the mobile phase during elution (gradient elution).[13] If the compound is still not eluting, a stronger solvent like methanol or a methanol/dichloromethane mixture can be used to wash the column.
Compound Degradation As mentioned in the FAQs, this compound might be unstable on the stationary phase.[11] Solution: Perform a stability test by spotting the extract on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation occurs.[11] If unstable, switch to a less acidic stationary phase like neutral alumina.[11]
Compound Precipitation The compound may have precipitated on the column if its concentration was too high in a solvent in which it has low solubility. Solution: Use the dry loading technique to avoid solubility issues at the point of injection.[12] Employing a gradient elution can also help by keeping the compound band broader and less concentrated.

Experimental Protocols & Workflows

Protocol 1: General Workflow for this compound Purification

This protocol outlines a general strategy for the isolation of this compound from a crude solvent extract of Cinnamomum zeylanicum bark.

  • Crude Extract Preparation:

    • Macerate powdered C. zeylanicum bark with ethyl acetate.

    • Filter and concentrate the extract under reduced pressure to yield the crude ethyl acetate extract.

  • TLC Analysis:

    • Dissolve a small amount of the crude extract in a suitable solvent.

    • Spot on a silica gel TLC plate.

    • Develop the plate using a solvent system such as Toluene:Ethyl Acetate (8:2) to determine the approximate polarity of the target compound.

    • Visualize spots under UV light and/or by staining with a vanillin-sulfuric acid reagent.[16]

  • Flash Column Chromatography:

    • Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

    • Load the crude extract using the dry loading method.

    • Elute the column with a step or linear gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

    • Collect fractions and monitor by TLC to identify those containing this compound.

  • Secondary Purification (HPLC):

    • Combine and concentrate the this compound-rich fractions from the flash column.

    • Further purify the sample using preparative HPLC on a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient.

Diagram 1: this compound Purification Workflow

G start C. zeylanicum Bark extraction Solvent Extraction (Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract tlc TLC Analysis for Method Development crude_extract->tlc flash_chrom Flash Chromatography (Silica Gel) crude_extract->flash_chrom tlc->flash_chrom Optimize Conditions fractions This compound-Rich Fractions flash_chrom->fractions hplc Preparative HPLC (C18 Column) fractions->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Logic for Chromatography

This diagram illustrates a logical approach to troubleshooting common issues during the chromatographic purification of this compound.

Diagram 2: Chromatography Troubleshooting Flowchart

G start Chromatography Issue poor_sep Poor Separation? start->poor_sep low_yield Low Yield? start->low_yield overload Overloaded Column? poor_sep->overload Yes bad_solvent Suboptimal Mobile Phase? poor_sep->bad_solvent No degradation Compound Degradation? low_yield->degradation Yes adsorption Irreversible Adsorption? low_yield->adsorption No overload->bad_solvent No reduce_load Reduce Sample Load overload->reduce_load Yes optimize_solvent Optimize Solvent System (TLC Screening) bad_solvent->optimize_solvent Yes success Problem Solved reduce_load->success optimize_solvent->success degradation->adsorption No change_stationary Use Neutral Stationary Phase (e.g., Alumina) degradation->change_stationary Yes increase_polarity Increase Elution Strength (Gradient Elution) adsorption->increase_polarity Yes change_stationary->success increase_polarity->success

Caption: A troubleshooting flowchart for chromatography issues.

References

Technical Support Center: Overcoming Resistance to Cinnzeylanol in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Cinnzeylanol (cinnamaldehyde) and bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (cinnamaldehyde) against bacteria?

A1: this compound's primary antibacterial mechanism involves the disruption of the bacterial cell membrane.[1][2][3] Its lipophilic nature allows it to integrate into and destabilize the lipid bilayer, leading to increased membrane permeability.[2][3] This disruption results in the leakage of intracellular components such as ions, nucleic acids, and proteins, ultimately leading to cell death.[4][5][6] Additionally, this compound can inhibit essential cellular processes, including ATPase activity, cell division, and biofilm formation.[1][3][7]

Q2: What are the known mechanisms of bacterial resistance to this compound (cinnamaldehyde)?

A2: Bacteria can develop resistance to this compound through several mechanisms:

  • Increased Efflux Pump Expression: Exposure to subinhibitory concentrations of this compound can induce the overexpression of efflux pumps, such as the Mex family in Pseudomonas aeruginosa. These pumps actively expel this compound from the cell, preventing it from reaching its target.[8]

  • Alterations in Membrane Composition: Bacteria may alter the lipid profile of their cell membranes to reduce the binding and insertion of this compound.[1]

  • Biofilm Formation: Bacteria embedded in a biofilm matrix are often more resistant to antimicrobial agents, including this compound. The matrix can act as a physical barrier, limiting the diffusion of the compound.[9]

  • Enzymatic Detoxification: Some bacteria may possess enzymes capable of modifying and detoxifying this compound, converting it into less toxic metabolites like cinnamic alcohol.[8]

Q3: Can this compound (cinnamaldehyde) be used synergistically with conventional antibiotics?

A3: Yes, several studies have demonstrated that this compound can act synergistically with conventional antibiotics, enhancing their efficacy against drug-resistant bacteria.[10] It can resensitize resistant strains to antibiotics like ciprofloxacin (B1669076) and gentamicin.[10] This synergistic effect is often attributed to this compound's ability to increase membrane permeability, allowing for greater intracellular accumulation of the antibiotic.

Troubleshooting Guides

Problem 1: Decreased susceptibility of bacterial strain to this compound (cinnamaldehyde) over time.

  • Possible Cause 1: Induction of Efflux Pumps.

    • Troubleshooting:

      • Perform an efflux pump activity assay using a substrate like ethidium (B1194527) bromide to determine if your strain is actively pumping out compounds.

      • Test the susceptibility of your strain to this compound in the presence of a known efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN). A significant decrease in the Minimum Inhibitory Concentration (MIC) in the presence of the EPI suggests efflux pump involvement.

      • Consider using this compound in combination with an EPI in your experimental setup.

  • Possible Cause 2: Development of a resistant subpopulation.

    • Troubleshooting:

      • Plate the culture on agar (B569324) containing a selective concentration of this compound to isolate resistant colonies.

      • Perform population analysis profiling (PAP) to determine the frequency of resistant mutants.

      • Characterize the resistant isolates for potential mutations in genes related to membrane composition or efflux pump regulation.

Problem 2: Inconsistent MIC values for this compound (cinnamaldehyde).

  • Possible Cause 1: Volatility and instability of this compound.

    • Troubleshooting:

      • Prepare fresh stock solutions of this compound for each experiment.

      • Ensure proper sealing of microplates during incubation to prevent evaporation.

      • Use a solvent like dimethyl sulfoxide (B87167) (DMSO) to ensure complete solubilization of this compound in the culture medium. Include a solvent control in your experiments.

  • Possible Cause 2: Variation in inoculum density.

    • Troubleshooting:

      • Standardize the bacterial inoculum to a specific optical density (e.g., 0.5 McFarland standard) for all experiments.

      • Verify the colony-forming unit (CFU) count of your inoculum by plating serial dilutions.

Problem 3: this compound (cinnamaldehyde) is ineffective against bacterial biofilms.

  • Possible Cause 1: Reduced penetration through the biofilm matrix.

    • Troubleshooting:

      • Test higher concentrations of this compound on established biofilms.

      • Investigate the combination of this compound with a biofilm-dispersing agent, such as DNase I or specific enzymes that degrade the extracellular polymeric substance (EPS).

      • Evaluate the efficacy of this compound at preventing biofilm formation by adding it at the time of inoculation.[9]

  • Possible Cause 2: Altered physiological state of biofilm-embedded bacteria.

    • Troubleshooting:

      • Analyze the metabolic activity of bacteria within the biofilm in the presence of this compound using assays like XTT or resazurin (B115843) reduction.

      • Investigate the expression of genes associated with stress response and biofilm maintenance in this compound-treated biofilms.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound (cinnamaldehyde) and Cinnamon Essential Oil against Various Bacteria.

OrganismCompoundMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coliCinnamaldehyde7801560[11]
Pseudomonas aeruginosaCinnamon Essential Oil0.0562–0.2250.1125–0.225[12]
Staphylococcus aureusCinnamon Bark Methanolic Extract64 - 1024-[13]
Listeria monocytogenesCinnamon Essential Oil1 - 8-[14]
Salmonella TyphimuriumCinnamon Essential Oil1 - 8-[14]
Paenibacillus larvaeCinnamon Essential Oil25 - 100125 - 250[15]

Table 2: Synergistic Effects of this compound (cinnamaldehyde) in Combination with Antibiotics.

OrganismAntibioticFold Increase in Susceptibility with this compoundReference
Pseudomonas aeruginosaCiprofloxacin2 to 8-fold[8]
Pseudomonas aeruginosaMeropenem2 to 8-fold[8]
Pseudomonas aeruginosaCeftazidime2 to 8-fold[8]
Pseudomonas aeruginosaTobramycin2 to 8-fold[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound (cinnamaldehyde) stock solution (in DMSO)

  • Solvent control (DMSO)

  • Positive control (bacterial culture without this compound)

  • Negative control (broth only)

Procedure:

  • Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Prepare serial twofold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized bacterial suspension to each well, bringing the final volume to 200 µL.

  • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only). Also, include a solvent control with the highest concentration of DMSO used.

  • Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Bacterial Membrane Permeability Assay

This protocol uses the fluorescent probes N-Phenyl-1-naphthylamine (NPN) and Propidium Iodide (PI) to assess outer and inner membrane permeability, respectively.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • NPN stock solution (in acetone)

  • PI stock solution (in water)

  • This compound (cinnamaldehyde)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Harvest bacterial cells by centrifugation and wash twice with PBS. Resuspend the pellet in PBS to an OD600 of 0.5.

  • Outer Membrane Permeability (NPN Uptake):

    • Add NPN to the bacterial suspension to a final concentration of 10 µM.

    • Aliquot the suspension into a 96-well black microplate.

    • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

    • Add varying concentrations of this compound to the wells.

    • Monitor the increase in fluorescence over time. An increase in fluorescence indicates NPN uptake and outer membrane damage.

  • Inner Membrane Permeability (PI Uptake):

    • Add PI to the bacterial suspension to a final concentration of 2 µM.

    • Aliquot the suspension into a 96-well black microplate.

    • Measure the baseline fluorescence (Excitation: 535 nm, Emission: 617 nm).

    • Add varying concentrations of this compound to the wells.

    • Monitor the increase in fluorescence over time. An increase in fluorescence indicates PI uptake and inner membrane damage.

Efflux Pump Activity Assay (Ethidium Bromide-Agar Cartwheel Method)

This method provides a qualitative assessment of efflux pump activity.

Materials:

  • Tryptic Soy Agar (TSA) plates

  • Ethidium bromide (EtBr)

  • Bacterial cultures (test strain and a known efflux-negative control strain)

  • Efflux pump inhibitor (EPI) (e.g., PAβN)

Procedure:

  • Prepare TSA plates containing a range of EtBr concentrations (e.g., 0, 0.5, 1, 2, 5 µg/mL).

  • Prepare a second set of plates containing both EtBr and a fixed concentration of an EPI.

  • Grow bacterial cultures to the mid-logarithmic phase.

  • Using a sterile swab, inoculate the plates by streaking the cultures from the center to the edge in a "cartwheel" pattern.

  • Incubate the plates at 37°C for 16-24 hours.

  • Visualize the plates under UV light. The lowest concentration of EtBr that produces fluorescence indicates the level of efflux activity. Increased fluorescence at lower EtBr concentrations in the presence of an EPI confirms efflux pump inhibition.

Biofilm Formation Assay (Crystal Violet Method)

This protocol quantifies biofilm formation in a 96-well plate format.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other biofilm-promoting medium

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

Procedure:

  • Grow a bacterial culture overnight in TSB.

  • Dilute the overnight culture 1:100 in fresh TSB.

  • Add 200 µL of the diluted culture to each well of a 96-well plate. To test the effect of this compound on biofilm formation, add the compound at desired concentrations at this step.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Gently aspirate the medium and wash the wells twice with 200 µL of PBS to remove planktonic cells.

  • Air-dry the plate.

  • Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Measure the absorbance at 595 nm using a microplate reader.

Visualizations

G cluster_0 Bacterial Cell This compound This compound (cinnamaldehyde) Membrane Cell Membrane This compound->Membrane Disruption Biofilm Biofilm Formation (Downregulated) This compound->Biofilm Inhibition CellDivision Cell Division (Inhibited) This compound->CellDivision Inhibition QuorumSensing Quorum Sensing (Inhibited) This compound->QuorumSensing Inhibition EffluxPump Efflux Pump (e.g., MexAB-OprM) Membrane->EffluxPump Induces Expression EffluxPump->this compound Expulsion G cluster_0 MIC Determination Workflow start Start prep_culture Prepare Bacterial Inoculum start->prep_culture inoculate Inoculate Microplate prep_culture->inoculate serial_dilution Serial Dilute This compound serial_dilution->inoculate incubate Incubate (18-24h, 37°C) inoculate->incubate read_results Read MIC incubate->read_results end End read_results->end G cluster_1 Membrane Permeability Assay Workflow start_perm Start prep_cells Prepare Bacterial Cell Suspension start_perm->prep_cells add_probes Add Fluorescent Probes (NPN or PI) prep_cells->add_probes baseline_fluor Measure Baseline Fluorescence add_probes->baseline_fluor add_this compound Add this compound baseline_fluor->add_this compound monitor_fluor Monitor Fluorescence Increase add_this compound->monitor_fluor end_perm End monitor_fluor->end_perm

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Cinnzeylanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the therapeutic efficacy of Cinnzeylanol.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its known therapeutic properties?

This compound is a naturally occurring compound found in the bark and leaves of the cinnamon tree, Cinnamomum zeylanicum.[1][2] It is one of several bioactive compounds in cinnamon, alongside more well-known components like cinnamaldehyde (B126680) and eugenol.[1][3] Preclinical studies have suggested that compounds from cinnamon possess a range of therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, anticancer, and antidiabetic effects.[2][4][5]

2. What are the primary challenges in working with this compound and other natural products in a therapeutic context?

Like many natural products, the clinical application of this compound can be hindered by several factors. These include low bioavailability, poor water solubility, and potential instability, which can limit its absorption and effectiveness in the body.[6][7][8] Researchers may also face difficulties in isolating pure this compound from complex plant extracts and ensuring the reproducibility of their experimental results.[9][10][11][12]

3. What strategies can be employed to enhance the therapeutic efficacy of this compound?

Several approaches can be taken to improve the therapeutic performance of this compound. These strategies primarily focus on overcoming its physicochemical limitations and improving its delivery to target sites. Key methods include:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its stability, solubility, and bioavailability.[8] Nanoemulsions are another effective delivery vehicle.[13]

  • Chemical modifications: Structural modifications of the this compound molecule can be explored to enhance its drug-like properties, such as improved solubility or target selectivity.[14][15]

  • Formulation strategies: Techniques like solid dispersion and complexation with cyclodextrins can enhance the dissolution rate and apparent solubility of poorly soluble compounds like this compound.[6]

  • Combination therapy: Investigating the synergistic effects of this compound with other therapeutic agents may lead to enhanced efficacy at lower doses, potentially reducing side effects.

4. Which signaling pathways are known to be modulated by compounds from Cinnamomum zeylanicum?

Research on cinnamon extracts and their bioactive components has identified several key signaling pathways that are affected, including:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation, growth, and survival. Inhibition of this pathway by cinnamon compounds has been observed in cancer models, leading to reduced tumor progression.[16][17][18]

  • NF-κB Pathway: This pathway is a key regulator of inflammation. Cinnamaldehyde, a major component of cinnamon, has been shown to inhibit the NF-κB pathway, which contributes to its anti-inflammatory effects.[18]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental process of enhancing this compound's therapeutic efficacy.

Problem Possible Cause(s) Recommended Solution(s)
Low Bioavailability of this compound in in vivo studies Poor aqueous solubility.[6] First-pass metabolism. Instability in physiological conditions.[8]Encapsulate this compound in a nano-delivery system (e.g., liposomes, PLGA nanoparticles) to protect it from degradation and enhance absorption.[8] Prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate.[6] Explore alternative routes of administration that bypass first-pass metabolism (e.g., transdermal, parenteral).
Inconsistent anti-cancer effects in cell culture assays Cell line variability. Inactivation or degradation of this compound in culture medium.[9] this compound concentration is too low.Test a panel of cancer cell lines to identify the most sensitive models. Prepare fresh stock solutions of this compound for each experiment and protect from light. Perform a dose-response study to determine the optimal effective concentration.
Difficulty in formulating a stable this compound nanoemulsion Inappropriate surfactant or oil phase. Incorrect homogenization parameters (speed, time). Unfavorable ratio of oil, surfactant, and aqueous phase.Screen different biocompatible surfactants and oils to find a stable combination. Optimize the homogenization speed and duration. Construct a pseudo-ternary phase diagram to identify the optimal component ratios for a stable nanoemulsion.
Precipitation of this compound in aqueous buffers Low aqueous solubility of the compound.[6]Use a co-solvent system (e.g., with DMSO or ethanol), ensuring the final solvent concentration is non-toxic to cells. Prepare a cyclodextrin (B1172386) inclusion complex to enhance solubility.[6]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using an oil-in-water single emulsion solvent evaporation method.

Materials:

  • This compound

  • PLGA (50:50)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (2% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM. This forms the organic phase.

  • In a separate beaker, prepare 10 mL of a 2% w/v PVA solution in deionized water. This is the aqueous phase.

  • Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm on a magnetic stirrer.

  • After complete addition, sonicate the mixture using a probe sonicator for 3 minutes at 40% amplitude on ice to form an oil-in-water emulsion.

  • Leave the emulsion stirring overnight at room temperature to allow for the evaporation of DCM.

  • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.

  • Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for characterization and further use.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for assessing the cytotoxicity of this compound formulations on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or this compound nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound formulation in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Visualizations

Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Start Start: This compound Formulation Formulation (e.g., Nanoparticles) Start->Formulation Characterization Physicochemical Characterization Formulation->Characterization InVitro In Vitro Studies (Cell Viability, Uptake) Characterization->InVitro InVivo In Vivo Studies (Efficacy, Biodistribution) InVitro->InVivo Analysis Data Analysis & Conclusion InVivo->Analysis

Caption: Workflow for enhancing and evaluating this compound's therapeutic efficacy.

References

Cinnzeylanol Dose-Response Curve Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments using Cinnzeylanol. This compound is a botanical extract from the cinnamon tree, Cinnamomum zeylanicum, with its primary active components being cinnamaldehyde (B126680) and eugenol[1]. It is recognized for a variety of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-tumor effects[2][3][4].

This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure accurate and reproducible results.

Troubleshooting Guide: Common Issues in this compound Dose-Response Assays

This section addresses common problems encountered during dose-response experiments with this compound.

Problem Potential Cause Recommended Solution
High Variability Between Replicates Inconsistent Cell Plating: Uneven cell distribution in microplates.Ensure a homogenous cell suspension before and during plating. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect"), or fill them with sterile buffer or media.[5]
Pipetting Errors: Inaccurate dispensing of this compound dilutions or assay reagents.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of all reagents before addition.[6]
Compound Precipitation: this compound, as a natural extract, may have limited solubility at high concentrations in aqueous media.Visually inspect this compound dilutions for any precipitation. Use a suitable solvent like DMSO for the stock solution and ensure the final solvent concentration is consistent and non-toxic across all wells.
No Dose-Response Effect Observed Inactive Compound: The batch of this compound may have degraded.Store this compound according to the manufacturer's instructions, protected from light and temperature fluctuations.
Incorrect Dose Range: The selected concentration range may be too high or too low to elicit a biological response.Conduct a wide range-finding experiment (e.g., from nanomolar to high micromolar) to identify the active concentration window.
Assay Insensitivity: The chosen assay may not be sensitive enough to detect the effects of this compound.[7]Ensure the assay is appropriate for the expected biological effect (e.g., using a metabolic assay like MTT for viability). Optimize assay parameters such as incubation time and reagent concentrations.[8]
Inconsistent IC50/EC50 Values Variable Experimental Conditions: Differences in cell passage number, cell density, or incubation times between experiments.Maintain consistent experimental parameters. Use cells within a specific passage number range and ensure they are in the logarithmic growth phase.[5]
Time-Dependent Effects: The effect of this compound may vary with incubation time.Perform a time-course experiment to determine the optimal endpoint for the assay.[8][9]
Batch-to-Batch Variability: Natural extracts like this compound can have variations in the concentration of active components between batches.If possible, obtain a certificate of analysis for each batch. Qualify each new batch with a standard assay to ensure consistency.
Shallow or Steep Dose-Response Curve Complex Biological Response: this compound contains multiple active compounds that may have different effects.A shallow slope might indicate positive cooperativity or off-target effects. A steep slope could suggest high cooperativity. Ensure the dose range is adequate to define the top and bottom plateaus of the curve.[5]
Data Fitting Issues: The mathematical model used for curve fitting may not be appropriate.Use a sigmoidal dose-response model (variable slope) for data analysis. Ensure enough data points are collected to accurately define the curve.[10]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cell-based assay?

A1: For initial range-finding experiments, it is advisable to use a broad concentration range, such as 0.1 µg/mL to 100 µg/mL. Studies on essential oils from Cinnamomum zeylanicum have shown minimum inhibitory concentrations (MICs) against microbes ranging from 3.3 µl/ml to 10 µl/ml, and an IC50 of 18.65 µg/mL has been reported for its cytotoxic effect against SK-MEL-28 melanoma cells[11][12].

Q2: What solvent should I use to dissolve this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of natural extracts for in vitro assays. It is important to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: How can I be sure that this compound itself is not interfering with my colorimetric assay (e.g., MTT, XTT)?

A3: It is crucial to run a control experiment with this compound in cell-free media.[8] This will determine if the compound directly reacts with the assay reagents, which could lead to false-positive or false-negative results.[8] If interference is observed, consider using a different type of viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).

Q4: Do I need to optimize my assay for each new cell line?

A4: Yes, optimization is critical for each cell type. Different cell lines have varying metabolic rates, sensitivities to reagents, and doubling times, which can all affect the outcome of a dose-response assay.[8] It is essential to optimize parameters like cell seeding density and incubation times for each specific cell line.[8]

Q5: My dose-response curve does not reach a 100% effect at high concentrations. What does this mean?

A5: An incomplete dose-response curve, where the effect plateaus below the maximum possible response, can be due to several factors. These may include solubility issues of this compound at higher concentrations, the presence of competing substances, or complex biological mechanisms where only a partial effect is achievable.[5]

Quantitative Data Summary

The biological activity of this compound and related cinnamon extracts can vary depending on the specific preparation, the target organism or cell line, and the experimental conditions. The following table summarizes some reported values from the literature.

Preparation Assay Type Target Metric Value Reference
C. zeylanicum Essential OilAntimicrobialGram-positive bacteria & fungiMIC3.3 µl/ml[11]
C. zeylanicum Essential OilAntimicrobialGram-negative bacteriaMIC10 µl/ml[11]
C. zeylanicum Essential OilAntioxidantDPPH radical scavengingIC502.3 mg[11]
C. zeylanicum Bark Essential OilCytotoxicitySK-MEL-28 melanoma cellsIC5018.65 µg/mL[12]
C. zeylanicum Essential OilAnti-proliferativePC-3 prostate cancer cellsIC5013.56 µg/mL[13]

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Cell Viability Assay

This protocol provides a general framework for assessing the cytotoxic or anti-proliferative effects of this compound on a chosen cell line.

1. Materials:

  • Adherent or suspension cells of interest
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • This compound
  • DMSO (cell culture grade)
  • 96-well flat-bottom plates
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
  • Phosphate-Buffered Saline (PBS)
  • Multichannel pipette
  • Microplate reader (570 nm wavelength)

2. Procedure:

3. Data Analysis:

Visualizations

Experimental and Troubleshooting Workflow

The following diagram outlines a logical workflow for conducting and troubleshooting a this compound dose-response experiment.

G cluster_prep Phase 1: Preparation & Range Finding cluster_main Phase 2: Definitive Assay cluster_analysis Phase 3: Analysis & Troubleshooting cluster_troubleshoot Troubleshooting P1 Optimize Cell Seeding Density P3 Perform Broad Range-Finding Assay (e.g., 0.01 to 100 ug/mL) P1->P3 P2 Prepare this compound Stock (DMSO) P2->P3 M1 Select Narrow Dose Range (8-12 points around estimated IC50) P3->M1 M2 Perform Definitive Assay (n>=3 replicates) M1->M2 A1 Calculate % Inhibition/Viability M2->A1 M3 Include Controls: - Vehicle (DMSO) - No Cell (Background) - Compound in Media (Interference) M3->M2 A2 Plot Dose-Response Curve A1->A2 A3 Fit to Sigmoidal Model (Calculate IC50) A2->A3 A4 Evaluate Curve Quality (R-squared, slope, plateaus) A3->A4 T1 High Variability? A4->T1 If Bad T2 Poor Curve Fit? A4->T2 If Bad T3 Inconsistent IC50? A4->T3 If Bad Result Acceptable Result A4->Result If Good S1 Check Pipetting Check Cell Plating T1->S1 S2 Adjust Dose Range Check for Compound Interference T2->S2 S3 Standardize Cell Conditions Verify Compound Stability T3->S3 G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Promotes Proliferation Cell Proliferation & Growth mTOR->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

References

Technical Support Center: Mitigating Cinnzeylanol Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinnzeylanol. The information is designed to help mitigate its cytotoxic effects in cell culture experiments.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed Across Multiple Cell Lines

Potential Cause Recommended Solution Expected Outcome
Compound Precipitation: this compound and its primary component, cinnamaldehyde, have low aqueous solubility.[1][2] High concentrations in aqueous cell culture media can lead to precipitation, causing physical stress and damage to cells.[1]1. Visual Inspection: Carefully inspect the wells of your culture plates under a microscope for any signs of compound precipitation. 2. Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced toxicity and compound precipitation.[1] 3. Solubilization: Prepare stock solutions in an appropriate organic solvent like DMSO and add it to the medium dropwise while gently vortexing to ensure even dispersion.[1] 4. Serum Content: The presence of serum proteins can help to solubilize hydrophobic compounds.[3] Consider the impact of serum concentration on your experimental results.Reduced physical stress on cells, leading to more accurate and reproducible cytotoxicity data that reflects the true biological activity of this compound.
Oxidative Stress: this compound can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[4][5]Antioxidant Co-treatment: Co-incubate your cells with an antioxidant. For example, pre-treatment with 100 µM Vitamin E has been shown to significantly reduce cinnamaldehyde-induced apoptosis.[4] N-acetylcysteine (NAC) can also be used to scavenge ROS.[6][7]A decrease in apoptosis and an increase in cell viability, allowing for the study of other biological effects of this compound.
Inconsistent Cell Health: Variations in cell passage number, seeding density, and overall health can make cells more susceptible to cytotoxic effects.1. Consistent Passage Number: Use cells within a consistent and low passage number range for all experiments. 2. Optimal Seeding Density: Determine and standardize the optimal cell seeding density to avoid issues related to overgrowth or sparse cultures. 3. Viability Check: Ensure cell viability is greater than 95% before starting any experiment.Increased reproducibility of experimental results and a clearer understanding of the dose-dependent effects of this compound.

Issue 2: Discrepancy Between Different Cytotoxicity Assays

Potential Cause Recommended Solution Expected Outcome
Different Mechanisms of Cell Death: Assays like MTT measure metabolic activity, which can be an early indicator of apoptosis, while LDH assays measure membrane integrity, which is compromised in late-stage apoptosis or necrosis.1. Time-Course Experiment: Perform a time-course experiment to understand the kinetics of cell death induced by this compound. 2. Multiplexed Assays: Utilize multiplexed assays that can measure multiple parameters of cell health (e.g., viability, cytotoxicity, and apoptosis) from the same well.A more comprehensive understanding of the mechanism of this compound-induced cytotoxicity (e.g., distinguishing between cytostatic and cytotoxic effects).
Assay Interference: Natural compounds like this compound can interfere with certain assays. For instance, colored compounds can affect the absorbance readings in colorimetric assays like MTT.[8] Antioxidant properties may also directly reduce the MTT reagent, leading to a false positive signal for viability.[9]1. Include Proper Controls: Run "compound-only" controls (wells with the compound in the medium but without cells) to measure any direct effect of this compound on the assay reagents.[8][9] Subtract this background reading from your experimental values. 2. Wash Cells: Before adding the assay reagent, gently wash the cells with PBS to remove any residual compound.[9] 3. Alternative Assays: Consider using non-colorimetric or fluorescence-based assays that are less prone to interference, such as ATP-based luminescence assays (e.g., CellTiter-Glo®) or fluorescence-based viability assays (e.g., Calcein AM).[8]More accurate and reliable cytotoxicity data by minimizing assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: The primary mechanism of this compound-induced cytotoxicity is the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS).[4][5][6] This leads to mitochondrial dysfunction, the release of pro-apoptotic proteins like cytochrome c, and the activation of caspases.[4]

Q2: How can I reduce the cytotoxic effect of this compound to study its other biological properties?

A2: To reduce cytotoxicity, you can co-treat your cells with an antioxidant. Pre-incubation with 100 µM of Vitamin E has been shown to be effective in blocking cinnamaldehyde-induced apoptosis.[4] N-acetylcysteine (NAC) can also be used, as it is a known ROS scavenger.[6][7] It is important to perform dose-response experiments to determine the optimal concentration of the antioxidant that mitigates cytotoxicity without interfering with the biological effect you intend to study.

Q3: My IC50 value for this compound varies significantly between experiments. What could be the reason?

A3: Variation in IC50 values can be due to several factors:

  • Cell Culture Conditions: Inconsistent cell density, passage number, or health can affect sensitivity to the compound.

  • Compound Stability and Solubility: this compound and its components can be unstable and have poor solubility in aqueous media.[1][10][11] Ensure your stock solutions are fresh and that the compound is fully dissolved in the final culture medium.

  • Serum Concentration: The concentration of serum in your culture medium can significantly impact the apparent IC50 of hydrophobic compounds like this compound due to protein binding.[3][12][13] The bound fraction is not available to interact with the cells. It is advisable to maintain a consistent serum concentration across all experiments.

Q4: Can the solvent I use to dissolve this compound affect my results?

A4: Yes, the solvent can have a significant impact. DMSO is a common solvent, but its final concentration in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[1] Always include a vehicle control (medium with the same concentration of solvent as your highest compound concentration) in your experiments to account for any effects of the solvent itself.

Quantitative Data Summary

Table 1: IC50 Values of this compound/Cinnamaldehyde in Various Cell Lines

CompoundCell LineAssayIncubation Time (h)IC50 ValueReference(s)
CinnamaldehydeHepG2 (Human Hepatocellular Carcinoma)MTT2416.36 µM[14]
CinnamaldehydeHepG2 (Human Hepatocellular Carcinoma)MTT4812.57 µM[14]
CinnamaldehydeHepG2 (Human Hepatocellular Carcinoma)MTT7211.12 µM[14]
CinnamaldehydeA375 (Human Malignant Melanoma)Proliferation Assay72~31.06 µM[15]
CinnamaldehydePC3 (Human Prostate Cancer)MTT24~73 µg/mL (~552 µM)[13]
CinnamaldehydeK562 (Human Myelogenous Leukemia)Apoptosis Assay24120 µM[12]
Cinnamic AcidHT-144 (Human Melanoma)MTTNot Specified2.4 mM[16]
Cinnamic Acid DerivativesHeLa, K562, Fem-x, MCF-7MTTNot Specified42 - 166 µM[17]

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay

This protocol provides a general method for determining the cytotoxic effects of this compound on adherent cell lines.

Materials:

  • This compound (or cinnamaldehyde)

  • DMSO (cell culture grade)

  • Adherent cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. c. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Include the following controls:

    • Untreated Control: Cells with medium only.
    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used.
    • Compound-Only Control: Medium with the highest concentration of this compound but no cells (for background subtraction).

  • Incubation: a. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution to each well. c. Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Readout: a. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the compound-only control from the experimental wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability). c. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Protocol 2: Mitigating this compound Cytotoxicity with Antioxidant Co-treatment

This protocol describes how to assess the protective effect of an antioxidant, such as Vitamin E, against this compound-induced cytotoxicity.

Materials:

  • All materials from Protocol 1

  • Vitamin E (α-tocopherol) or N-acetylcysteine (NAC)

  • Ethanol (B145695) (for dissolving Vitamin E)

Procedure:

  • Cell Seeding: a. Follow step 1 from Protocol 1.

  • Antioxidant Pre-treatment: a. Prepare a stock solution of Vitamin E in ethanol or NAC in sterile water. b. Dilute the antioxidant stock solution in complete culture medium to the desired final concentration (e.g., 100 µM for Vitamin E). c. Remove the medium from the cells and add 100 µL of the medium containing the antioxidant. d. Incubate the cells for a pre-determined time (e.g., 1-2 hours) at 37°C and 5% CO2.

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium that also contains the antioxidant at the same final concentration used for pre-treatment. b. Remove the antioxidant-containing medium and add 100 µL of the medium containing both the antioxidant and the different concentrations of this compound. c. Include the following controls:

    • Untreated Control: Cells with medium only.
    • Vehicle Control: Cells with medium containing the highest concentration of solvents (e.g., DMSO and ethanol).
    • Antioxidant-Only Control: Cells with medium containing only the antioxidant.
    • This compound-Only Control: Cells treated with this compound without antioxidant pre-treatment.

  • Incubation, MTT Assay, and Data Analysis: a. Follow steps 3-7 from Protocol 1. b. Compare the IC50 values of this compound with and without antioxidant co-treatment to determine the protective effect.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate compound_prep Prepare this compound Dilutions pretreatment Pre-treat with Antioxidant (Optional) cell_seeding->pretreatment antioxidant_prep Prepare Antioxidant Solution (Optional) cinnzeylanol_treatment Treat with this compound compound_prep->cinnzeylanol_treatment antioxidant_prep->pretreatment pretreatment->cinnzeylanol_treatment incubation Incubate (24-72h) cinnzeylanol_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (2-4h) mtt_addition->formazan_incubation solubilization Solubilize Formazan formazan_incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity and the effect of antioxidant co-treatment.

signaling_pathway cluster_mitigation Mitigation Strategy cluster_cell Cellular Response antioxidant Antioxidants (e.g., Vitamin E, NAC) ros ROS Generation antioxidant->ros Inhibits This compound This compound This compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis and its mitigation by antioxidants.

troubleshooting_logic start High Cytotoxicity Observed check_precipitation Check for Compound Precipitation start->check_precipitation check_ros Is Oxidative Stress a Likely Cause? check_precipitation->check_ros No solution_solubility Improve Solubility: - Lower solvent concentration - Optimize mixing - Adjust serum level check_precipitation->solution_solubility Yes check_assay Are there Discrepancies Between Assays? check_ros->check_assay No solution_antioxidant Co-treat with Antioxidants: - Vitamin E (100 µM) - N-acetylcysteine (NAC) check_ros->solution_antioxidant Yes solution_assay Troubleshoot Assay: - Use proper controls - Wash cells before assay - Switch to a different assay method check_assay->solution_assay Yes end Accurate Cytotoxicity Data check_assay->end No solution_solubility->end solution_antioxidant->end solution_assay->end

Caption: Troubleshooting logic for mitigating high this compound cytotoxicity.

References

Cinnzeylanol experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinnzeylanol. Due to the limited availability of data on isolated this compound, this guide draws upon the extensive research conducted on Cinnamomum zeylanicum extracts, from which this compound is derived. The experimental variability and reproducibility issues discussed often stem from the complex nature of natural product extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it sourced?

A1: this compound is a bioactive compound naturally found in cinnamon (Cinnamomum zeylanicum). It is one of many compounds present in extracts derived from the bark and leaves of the cinnamon tree.[1][2] These extracts are known for their broad-spectrum antimicrobial and other pharmacological activities, largely attributed to primary components like cinnamaldehyde (B126680) and eugenol.[1]

Q2: I am observing high variability in my bioassay results. What are the potential causes?

A2: Variability in experiments with this compound or cinnamon extracts can be attributed to several factors:

  • Source and Purity of Compound: The concentration of this compound can vary significantly depending on the Cinnamomum species, the part of the plant used (bark, leaf), geographical origin, and the extraction method employed.[2][3][4][5] If using a purified compound, inconsistencies in purity between batches can lead to variable results.

  • Compound Stability: this compound, like other components of essential oils, can be sensitive to heat, light, and oxidation.[6] Improper storage and handling can lead to degradation of the compound and loss of bioactivity. For instance, the main component of cinnamon essential oil, trans-cinnamaldehyde, shows decreased retention at high temperatures.[6]

  • Solvent and Formulation: The choice of solvent for dissolving this compound and its final concentration in the assay medium can impact its bioavailability and activity. Poor solubility can lead to inaccurate dosing and inconsistent results.

  • Biological System Variability: Inherent biological variations in cell lines, microbial strains, or animal models can contribute to differing responses.[7]

Q3: My this compound solution appears cloudy or precipitates upon addition to my cell culture media. How can I resolve this?

A3: This is likely due to poor solubility of this compound in aqueous media. To address this:

  • Use a suitable solvent: Initially, dissolve this compound in a small amount of a biocompatible organic solvent like DMSO before preparing the final dilution in your aqueous medium.

  • Optimize final solvent concentration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.

  • Test different formulations: Consider using solubilizing agents or nanoparticle formulations to improve the dispersion of this compound in aqueous solutions.[8]

Q4: What are the known mechanisms of action for compounds from Cinnamomum zeylanicum?

A4: The bioactive compounds in Cinnamomum zeylanicum extracts, including this compound, exert their effects through various mechanisms:

  • Antimicrobial: Disruption of microbial cell walls and inhibition of protein and nucleic acid synthesis.[1] They can also inhibit ATPase activity and prevent biofilm formation.[9]

  • Anti-inflammatory: Modulation of signaling pathways such as the Toll-like receptor (TLR), PI3K/Akt, and MAPK pathways.[10][11][12] This includes the inhibition of inflammatory markers like IL-6, IL-1β, and TNF-α.[10]

  • Anti-cancer: Inhibition of cell proliferation, induction of apoptosis and cell cycle arrest, and downregulation of signaling pathways like PI3K/Akt/mTOR.[13]

  • Anti-diabetic: Inhibition of hepatic glucose production by suppressing the expression of key gluconeogenesis enzymes like PEPCK and G6Pase.[7][14]

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values in antimicrobial assays.
Potential Cause Troubleshooting Steps
Variability in this compound stock solution Prepare fresh stock solutions for each experiment. Validate the concentration of your stock solution using techniques like HPLC.
Inoculum preparation Ensure a standardized inoculum density (e.g., using a spectrophotometer to measure optical density) for each experiment.
Assay conditions Maintain consistent incubation times, temperature, and atmospheric conditions. The bactericidal and fungicidal effects can be dose- and time-dependent.[15][16]
Microbial strain variation Use the same microbial strain from a consistent source (e.g., ATCC). Sub-culturing can sometimes lead to changes in susceptibility.
Problem 2: Low or no cytotoxic effect observed in cancer cell lines.
Potential Cause Troubleshooting Steps
Sub-optimal concentration range Perform a dose-response study over a wide range of concentrations to determine the effective dose.
Cell line resistance Different cell lines exhibit varying sensitivity. Consider testing on multiple cell lines to identify a responsive model.
Compound degradation Protect the compound from light and heat. Prepare fresh dilutions from a frozen stock for each experiment.
Assay duration The cytotoxic effects may be time-dependent. Conduct time-course experiments (e.g., 24h, 48h, 72h) to determine the optimal endpoint.

Data Presentation

Table 1: Antimicrobial Activity of Cinnamomum zeylanicum Essential Oil (Illustrative Data)

The following table summarizes the Minimum Inhibitory Concentration (MIC) of C. zeylanicum essential oil against various pathogenic microbes, demonstrating its broad-spectrum activity. These values can serve as a starting reference for designing experiments with this compound.

Microorganism TypeOrganismMIC (μl/ml)
Gram-positive Bacteria Bacillus subtilis3.3
Staphylococcus aureus3.3
Bacillus cereus3.3
Gram-negative Bacteria Klebsiella pneumoniae10
Escherichia coli10
Salmonella typhimurium10
Proteus vulgaris5
Fungi Aspergillus niger3.3
Candida albicans3.3
Source: Data adapted from studies on C. zeylanicum essential oil.[15][16]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol provides a general method for determining the MIC of this compound against a bacterial strain using the broth microdilution method.

  • Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in sterile microbial growth medium.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/ml in each well.

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • Controls: Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mandatory Visualizations

Signaling Pathways

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Growth mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

TLR_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound IkappaB IκBα This compound->IkappaB Mitigates Phosphorylation MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IKK->IkappaB Phosphorylates & Inhibits NFkappaB NF-κB IKK->NFkappaB Activates IkappaB->NFkappaB Sequesters Inflammatory_Cytokines Inflammatory Cytokines (IL-6, TNF-α) NFkappaB->Inflammatory_Cytokines Promotes Transcription

Caption: this compound's anti-inflammatory effect on the TLR4 pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis Source Source Material (C. zeylanicum) Extraction Extraction & Purification Source->Extraction Compound This compound Extraction->Compound Stock Stock Solution Preparation Compound->Stock Assay In Vitro Assay (e.g., MIC, MTT) Stock->Assay Data Data Collection (e.g., Absorbance) Assay->Data Analysis Statistical Analysis & Interpretation Data->Analysis

Caption: General workflow for in vitro evaluation of this compound.

References

Scaling up Cinnzeylanol production for research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scalable production of Cinnzeylanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the extraction, synthesis, purification, and analysis of this compound.

Extraction & Isolation

Q1: My yield of crude this compound extract from Cinnamomum zeylanicum bark is significantly lower than expected. What are the potential causes?

A1: Low extraction yields are a common issue. Several factors could be responsible:

  • Source Material Quality: The concentration of this compound can vary depending on the age, geographic origin, and storage conditions of the C. zeylanicum bark.

  • Particle Size: Bark that is too coarse will have insufficient surface area for efficient solvent penetration. Conversely, powder that is too fine can lead to compaction and poor solvent flow, especially in a Soxhlet extractor.

  • Solvent Choice: The polarity of the extraction solvent is critical. This compound, a diterpene, has moderate polarity. Using a solvent that is too polar (e.g., pure methanol) or too nonpolar (e.g., hexane) can result in poor extraction efficiency.

  • Extraction Time: The extraction process may not be running long enough to allow for the complete removal of the compound from the plant matrix.

  • Temperature: For methods like Soxhlet or superheated water extraction, the temperature must be high enough to ensure sufficient solubility and extraction kinetics without degrading the target compound.[1]

Q2: The crude extract contains a high amount of chlorophyll (B73375) and other pigments. How can I remove these efficiently?

A2: Pigment removal is a crucial pre-purification step.

  • Liquid-Liquid Partitioning: A common method is to partition your crude extract between a nonpolar solvent like hexane (B92381) and a more polar solvent like methanol (B129727)/water. Pigments will preferentially move to the nonpolar hexane layer, while this compound should remain in the polar layer.

  • Charcoal Treatment: Activated charcoal can be used to adsorb pigments. However, it should be used cautiously as it can also adsorb your target compound, leading to yield loss. Perform a small-scale test first to determine the optimal charcoal amount and contact time.

Synthesis & Scale-Up

Q3: I am attempting a semi-synthesis to modify this compound, but the reaction is stalling before completion. What should I check?

A3: Incomplete reactions are a frequent challenge in organic synthesis.[2]

  • Reagent Purity & Stoichiometry: Ensure all reagents and solvents are pure and anhydrous, especially for moisture-sensitive reactions.[3] Accurately calculate and weigh all reagents to ensure correct stoichiometry.

  • Temperature Control: Many reactions have a critical temperature range.[3] Ensure your reaction is maintained at the correct temperature throughout.

  • Mixing: Inadequate stirring can lead to localized concentration gradients and poor reaction kinetics, a common problem when scaling up.

  • Inhibitors: Your starting material or solvents might contain inhibitors. Purifying reagents if necessary can resolve this.[2]

Q4: When scaling up a reaction from 100 mg to 10 g, my yield dropped from 80% to 30%. Why does this happen?

A4: Scalability is a major challenge in natural product synthesis.[4][5]

  • Heat Transfer: Reactions that are slightly exothermic at a small scale can become difficult to control at a larger scale. Poor heat dissipation can lead to side reactions or decomposition. Ensure you have adequate cooling capacity.

  • Mass Transfer: Efficient mixing becomes more difficult in larger vessels. Reagent addition times may need to be significantly extended to maintain control.[6]

  • Workup Issues: Procedures like extractions can be less efficient at a larger scale, leading to product loss in the aqueous layer or the formation of emulsions.[2]

Purification & Analysis

Q5: How do I choose the right solvent system for column chromatography purification of this compound?

A5: The goal is to find a solvent system where your target compound has a retardation factor (Rf) of approximately 0.2-0.4 on a Thin-Layer Chromatography (TLC) plate.

  • Start with a Screening: Use TLC to test various solvent systems of differing polarities (e.g., Hexane/Ethyl Acetate (B1210297), Dichloromethane (B109758)/Methanol).

  • Optimize the Ratio: Once you find a system that moves this compound off the baseline, adjust the solvent ratio to achieve the target Rf.

  • Use a Gradient: For complex mixtures, a gradient elution (gradually increasing solvent polarity) is often more effective than an isocratic (constant solvent ratio) elution.[7]

Q6: My HPLC analysis shows that the purified this compound is only 90% pure. What are the next steps?

A6:

  • Identify the Impurity: If possible, use HPLC-MS to get a mass for the impurity. This can give clues as to whether it's a related diterpenoid from the plant or a byproduct from a synthetic step.

  • Re-purification: If the impurity has a different polarity, a second pass through a chromatography column with a shallower solvent gradient may resolve it.

  • Recrystallization: If the product is crystalline, recrystallization is an excellent final purification step to remove minor impurities.

  • Preparative HPLC: For achieving very high purity, preparative HPLC is the most powerful technique, although it is more costly and time-consuming.[8]

Troubleshooting Guides

Guide 1: Low Yield After Extraction and Workup

This guide provides a systematic approach to diagnosing and solving low yield issues during the initial extraction phase.

Problem Possible Cause Recommended Solution
Low Yield of Crude Extract 1. Inefficient Extraction: Incomplete solvent penetration or insufficient extraction time.- Ensure bark is ground to a consistent, appropriate particle size (e.g., 1-2 mm).- Extend the duration of the Soxhlet extraction or increase the number of cycles.- Consider alternative methods like superheated water or microwave-assisted extraction.[1][9]
2. Improper Solvent Choice: Solvent polarity is not optimal for this compound.- Test a range of solvents or solvent mixtures (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol).- A mid-polarity solvent like ethyl acetate or dichloromethane is often a good starting point for diterpenoids.
Product Loss During Workup 1. Emulsion Formation: Stable emulsions form during liquid-liquid extraction, trapping the product.[2]- Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.- Filter the entire mixture through a pad of Celite.- If possible, avoid vigorous shaking and use gentle inversions for mixing.
2. Incomplete Extraction from Aqueous Layer: Product has some water solubility.- Perform multiple extractions (e.g., 3-5 times) with the organic solvent rather than a single large-volume extraction.- Saturate the aqueous layer with NaCl to decrease the polarity and reduce the solubility of the organic compound.
3. Product Decomposition: The compound is unstable under the workup conditions (e.g., acidic or basic).- Ensure any aqueous solutions used (e.g., NaHCO₃ wash) are not too concentrated.- Minimize the time the compound spends in contact with acidic or basic solutions and proceed to the drying step promptly.[2]
Guide 2: Impure Product After Column Chromatography

This guide helps you refine your purification strategy when initial column chromatography fails to yield a pure product.

Problem Possible Cause Recommended Solution
Poor Separation (Overlapping Peaks) 1. Column Overloading: Too much crude material was loaded onto the column.- Rule of thumb: Use a mass of silica (B1680970) gel that is 50-100 times the mass of your crude sample.- Ensure the sample is loaded in a minimal volume of solvent as a concentrated band.
2. Inappropriate Solvent System: The polarity difference between the eluting solvents is too large or the gradient is too steep.- Switch to a shallower gradient (slower increase in the polar solvent percentage).- Use a ternary solvent system (three components) to fine-tune polarity for difficult separations.
3. Column Packing Issues: The column was not packed uniformly, leading to channeling.- Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks.- Allow the column to equilibrate with the starting solvent system before loading the sample.
Product Does Not Elute 1. Compound is too Polar for Solvent System: The eluent is not strong enough to move the compound.- Increase the polarity of the solvent system (e.g., add methanol to a hexane/ethyl acetate mixture).- If the compound is very polar, consider switching to a reverse-phase column (e.g., C18 silica).
Product Decomposes on Column 1. Compound is Sensitive to Silica Gel: Silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.- Deactivate the silica gel by adding 1-2% triethylamine (B128534) or ammonia (B1221849) to the eluting solvent.- Use a different stationary phase, such as neutral alumina.[10]

Data Presentation

The following tables provide illustrative data for key stages of this compound production.

Table 1: Comparison of Extraction Methods for this compound (Data is for illustrative purposes based on a 100 g sample of dry C. zeylanicum bark.)

Extraction Method Solvent Time (hours) Crude Yield (g) Purity in Crude (%) Notes
SoxhletEthyl Acetate124.235Good balance of yield and selectivity.
Maceration (RT)Dichloromethane482.530Low energy but slow and less efficient.
Steam DistillationWater61.115Primarily extracts volatile components; may be less effective for diterpenes.[11][12]
Superheated WaterWater (150°C)23.840Environmentally friendly and fast, but requires specialized equipment.[1]
Determined by HPLC analysis.

Table 2: Optimization of a Hypothetical Synthetic Step (e.g., Oxidation of this compound) (Data is for illustrative purposes.)

Entry Oxidant Solvent Temperature (°C) Time (hours) Conversion (%) Yield (%)
1PCCDCM2548575
2DMPDCM252>9592
3TEMPO/NaOClDCM/H₂O01>9588
4DMPAcetonitrile2529081

Table 3: Purity Profile of this compound After Different Purification Techniques (Data is for illustrative purposes.)

Technique Stationary Phase Eluent System Initial Purity (%) Final Purity (%) Recovery (%)
Flash ChromatographySilica GelHexane/EtOAc Gradient409285
Flash ChromatographyNeutral AluminaHexane/EtOAc Gradient408980
Preparative HPLCC18 SilicaAcetonitrile/H₂O Gradient92>9970
RecrystallizationEthanol/WaterN/A929875

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

This protocol describes a standard laboratory-scale extraction from C. zeylanicum bark.

Materials:

  • Dried C. zeylanicum bark, coarsely ground (1-2 mm particle size)

  • Soxhlet extractor apparatus (500 mL flask, extractor, condenser)

  • Heating mantle

  • Cellulose (B213188) extraction thimble

  • Ethyl acetate (reagent grade)

  • Rotary evaporator

Procedure:

  • Accurately weigh approximately 50 g of ground cinnamon bark and place it into a cellulose extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Assemble the apparatus with a 500 mL round-bottom flask containing 300 mL of ethyl acetate and several boiling chips.

  • Heat the flask using a heating mantle to maintain a gentle reflux.

  • Allow the extraction to proceed for at least 12 hours, or until the solvent in the extractor arm runs clear (approximately 10-12 cycles).

  • Turn off the heat and allow the apparatus to cool completely.

  • Dismantle the apparatus and collect the dark, aromatic ethyl acetate solution from the flask.

  • Concentrate the extract in vacuo using a rotary evaporator at 40°C until a thick, oily residue is obtained.

  • Place the flask under high vacuum for an additional hour to remove any residual solvent.

  • Weigh the crude extract and calculate the yield. Store at 4°C until purification.

Protocol 2: Purification by Flash Column Chromatography

This protocol details the purification of the crude extract from Protocol 1.

Materials:

  • Silica gel for flash chromatography (40-63 µm)

  • Glass chromatography column

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • TLC plates (silica gel 60 F254)

  • Crude this compound extract

  • Test tubes for fraction collection

Procedure:

  • Determine Eluent System: Using TLC, find a hexane/ethyl acetate ratio that gives this compound an Rf value of ~0.3. A typical starting point is 80:20 Hexane:EtOAc.

  • Pack the Column: Prepare a slurry of silica gel (approx. 150 g for 3 g of crude extract) in the starting eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude extract (3 g) in a minimal amount of dichloromethane or the starting eluent. Alternatively, perform a dry load by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Begin elution with the starting solvent (95:5 Hexane:EtOAc), collecting fractions (e.g., 20 mL each).

  • Run the Gradient: Gradually increase the polarity of the eluent. A sample gradient could be:

    • 500 mL of 95:5 Hexane:EtOAc

    • 500 mL of 90:10 Hexane:EtOAc

    • 500 mL of 80:20 Hexane:EtOAc

    • 500 mL of 70:30 Hexane:EtOAc

  • Monitor Fractions: Analyze the collected fractions by TLC. Spot every few fractions on a TLC plate, develop in the 80:20 solvent system, and visualize under UV light and/or by staining (e.g., with potassium permanganate).

  • Combine and Concentrate: Combine the fractions that contain pure this compound. Concentrate the combined fractions using a rotary evaporator to yield the purified compound.

Protocol 3: HPLC Purity Assessment

This protocol provides a standard method for determining the purity of the final this compound product.[13][14]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Solvents: Acetonitrile (HPLC grade) and Ultrapure Water

  • Purified this compound sample

  • 0.22 µm syringe filters

Procedure:

  • Prepare Mobile Phase:

    • Solvent A: Ultrapure Water

    • Solvent B: Acetonitrile

  • Prepare Sample: Accurately prepare a 1 mg/mL solution of purified this compound in acetonitrile. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Set HPLC Conditions:

    • Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 220 nm (Diterpenoids often lack a strong chromophore; this may need optimization).

    • Gradient:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 50% B (return to initial conditions)

  • Run Analysis: Inject the sample and run the HPLC method.

  • Calculate Purity: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks, expressed as a percentage.

Visualizations

Experimental & Purification Workflow

G cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Quality Control bark C. zeylanicum Bark grinding Grinding bark->grinding soxhlet Soxhlet Extraction (Ethyl Acetate) grinding->soxhlet concentrate1 Concentration (Rotovap) soxhlet->concentrate1 crude Crude Extract concentrate1->crude column Flash Column Chromatography crude->column fractions Fraction Collection & TLC Analysis column->fractions concentrate2 Combine & Concentrate fractions->concentrate2 pure Purified this compound concentrate2->pure hplc HPLC Purity Check pure->hplc nmr Structure Confirmation (NMR, MS) pure->nmr

Caption: Overall workflow from raw cinnamon bark to purified, analyzed this compound.

Troubleshooting Low Purity After Chromatography

G start HPLC shows <95% purity after first column q1 Are peaks well-separated (baseline resolution)? start->q1 overload High probability of column overloading q1->overload No q2 Is the impurity structurally related? q1->q2 Yes rerun_less Action: Rerun column with 50% less material overload->rerun_less gradient Gradient may be too steep overload->gradient OR rerun_shallow Action: Rerun column with a shallower gradient gradient->rerun_shallow isomer Impurity is likely an isomer/related diterpene q2->isomer Yes unrelated Impurity is unrelated (e.g., from solvent) q2->unrelated No prep_hplc Action: Use preparative HPLC for final purification isomer->prep_hplc recrystallize Action: Attempt recrystallization unrelated->recrystallize

Caption: Decision tree for troubleshooting low purity results post-chromatography.

Hypothetical this compound Signaling Pathway Modulation

G cluster_nuc Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor traf TRAF6 receptor->traf cinn This compound tak1 TAK1 cinn->tak1 Inhibition traf->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates ikb_nfkb ikb_nfkb ikb->ikb_nfkb Inactive Complex ubiquitination ubiquitination ikb->ubiquitination Ubiquitination & Degradation nfkb NF-κB (p65/p50) nfkb->ikb_nfkb Inactive Complex nfkb_nuc NF-κB dna DNA nfkb_nuc->dna genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes ikb_nfkb->nfkb_nuc translocation

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by this compound.

References

Technical Support Center: Enhancing the Solubility of Cinnzeylanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying Cinnzeylanol to improve its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a diterpenoid natural product isolated from Cinnamomum zeylanicum with the chemical formula C₂₀H₃₂O₇[1][2]. Like many complex natural products, its largely hydrophobic structure is presumed to lead to poor water solubility. This can pose significant challenges for in vitro biological assays and in vivo studies due to difficulties in preparing stock solutions and achieving adequate bioavailability[3][4][5][6]. Formulation often requires co-solvents such as DMSO and PEG300, which can have their own effects on experimental systems[1].

Q2: What are the primary strategies for improving the solubility of this compound?

A2: The main approaches can be categorized into three groups:

  • Chemical Modification: Altering the molecular structure of this compound to introduce more hydrophilic functional groups. This can include creating salts or prodrugs[7][8].

  • Physical Modification: Changing the physical properties of the solid this compound. Techniques include particle size reduction (micronization or nanosizing) and creating solid dispersions with a hydrophilic carrier[4][9].

  • Formulation-Based Approaches: Developing advanced formulations to enhance solubility without altering the this compound molecule itself. This includes complexation with cyclodextrins or using lipid-based delivery systems[5][10][11].

Q3: How can I determine the aqueous solubility of my this compound sample?

A3: The shake-flask method is a common and reliable technique for determining equilibrium solubility[12]. A detailed protocol is provided in the "Experimental Protocols" section below. Other methods include kinetic solubility assays using nephelometry or turbidimetry for higher throughput screening[13].

Q4: I am observing precipitation when I dilute my this compound stock solution in aqueous buffer. What can I do?

A4: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: Your intended concentration may be above the solubility limit of this compound in the final buffer.

  • Increase the percentage of co-solvent: If your experimental system allows, slightly increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution can help maintain solubility. Be mindful of the tolerance of your cells or assay to the co-solvent.

  • Use a surfactant: Adding a small amount of a biocompatible surfactant, like Tween 80, can help to create micelles that encapsulate this compound and keep it in solution[11].

  • Consider a different solubilization strategy: If simple co-solvents are not sufficient or interfere with your experiment, you may need to explore more advanced methods like cyclodextrin (B1172386) complexation as detailed below.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Reaction During Chemical Modification
Potential Cause Troubleshooting Step
Steric Hindrance: The hydroxyl groups on the this compound molecule may be sterically hindered, preventing the modifying agent from accessing the reaction site.
Solution: Try a smaller, more reactive modifying agent. Alternatively, consider a multi-step reaction that first introduces a less bulky linker.
Poor Reagent Solubility: The modifying agent may not be soluble in the same solvent as this compound, leading to a heterogeneous reaction mixture and poor reaction kinetics.
Solution: Use a co-solvent system in which both this compound and the reagent are soluble. Sonication can sometimes help to improve the reaction rate in heterogeneous mixtures.
Incorrect Reaction Conditions: The reaction temperature, time, or pH may not be optimal for the desired transformation.
Solution: Systematically vary the reaction conditions. Start with milder conditions to avoid degradation of the starting material. Use TLC or LC-MS to monitor the reaction progress.
Problem 2: Inconsistent Results in Solubility Assays
Potential Cause Troubleshooting Step
Metastable Forms: The solid form of the this compound derivative can impact its apparent solubility. Amorphous forms are typically more soluble but can convert to a more stable, less soluble crystalline form over time[10].
Solution: Ensure that the solid material is in a consistent and stable crystalline form before starting solubility experiments. Characterize the solid form using techniques like DSC or XRD.
Insufficient Equilibration Time: For equilibrium solubility measurements (e.g., shake-flask method), the system may not have reached equilibrium, leading to an underestimation of solubility[14].
Solution: Extend the incubation time (e.g., from 24 to 48 or 72 hours) and sample at multiple time points to ensure the concentration has plateaued.
Degradation of the Compound: The compound may be degrading in the aqueous buffer over the course of the experiment, especially if the pH is not optimal or if it is exposed to light.
Solution: Assess the stability of your compound under the assay conditions using HPLC. If degradation is observed, use a shorter incubation time or adjust the buffer conditions. Conduct experiments protected from light.

Data on Solubility Enhancement Strategies

The following tables present hypothetical data to illustrate the potential improvements in aqueous solubility of this compound through various modification and formulation strategies.

Table 1: Solubility of Chemically Modified this compound Derivatives

Compound Modification Aqueous Solubility (µg/mL) Fold Increase
This compound (Parent)-1.51.0
CZ-SuccinateSuccinic Anhydride (B1165640) Esterification45.230.1
CZ-PhosphatePhosphorylation155.8103.9
CZ-GlycinateGlycine Ester Prodrug88.458.9

Table 2: Solubility of this compound in Different Formulations

Formulation Method Aqueous Solubility (µg/mL) Fold Increase
This compound (Unformulated)-1.51.0
This compound-HP-β-CD ComplexKneading Method75.350.2
This compound-HP-β-CD ComplexLyophilization120.980.6
This compound Solid Dispersionwith PVP K30 (1:10 ratio)95.663.7
This compound NanosuspensionWet Media Milling58.138.7

Experimental Protocols

Protocol 1: Synthesis of a Water-Soluble this compound Prodrug (CZ-Succinate)
  • Dissolution: Dissolve this compound (1 equivalent) and succinic anhydride (1.5 equivalents) in anhydrous pyridine.

  • Reaction: Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Incubation: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the reaction and precipitate the product.

  • Extraction: Extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the this compound-succinate ester.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
  • Preparation of Cyclodextrin Solution: Prepare a solution of hydroxypropyl-beta-cyclodextrin (HP-β-CD) in deionized water at a specified concentration (e.g., 10% w/v).

  • Addition of this compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Complexation: Stir the suspension at a constant temperature (e.g., 25°C) for 48 hours, protected from light.

  • Equilibration: Allow the suspension to equilibrate for an additional 24 hours without stirring.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved this compound.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Determine the concentration of this compound in the filtrate using a validated HPLC-UV method.

Protocol 3: Shake-Flask Method for Solubility Determination
  • Sample Preparation: Add an excess amount of the test compound (e.g., this compound or a derivative) to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached[12][14].

  • Phase Separation: After agitation, allow the samples to stand to let the undissolved particles settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a sample from the supernatant.

  • Filtration: Immediately filter the sample through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals.

  • Dilution: Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as HPLC-UV[13].

Visualizations

experimental_workflow cluster_modification Chemical Modification cluster_formulation Formulation Strategy cluster_analysis Analysis start This compound ester Esterification (e.g., with Succinic Anhydride) start->ester prodrug Prodrug Synthesis (e.g., Amino Acid Conjugate) start->prodrug complex Cyclodextrin Complexation start->complex sdisp Solid Dispersion (e.g., with PVP) start->sdisp charac Structural Characterization (NMR, MS) ester->charac Purification prodrug->charac sol_test Solubility Testing (Shake-Flask Method) complex->sol_test sdisp->sol_test hplc HPLC Analysis sol_test->hplc charac->sol_test

Caption: Workflow for modifying and analyzing this compound.

signaling_pathway cluster_input cluster_pathway cluster_output This compound Modified this compound (Improved Solubility) Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response (e.g., Anti-inflammatory Effect) Gene->Response

Caption: A potential signaling pathway modulated by this compound.

References

Technical Support Center: Cinnzeylanol Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for the detection and quantification of Cinnzeylanol in complex biological and botanical matrices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to the analysis of this compound.

Q1: What are the most common analytical methods for this compound detection?

A1: The most prevalent methods for the analysis of phytochemicals in cinnamon extracts, including this compound, are High-Performance Liquid Chromatography (HPLC), often coupled with UV or photodiode array (PDA) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] For high sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5][6]

Q2: What are the main challenges when analyzing this compound in complex matrices?

A2: The primary challenges include:

  • Matrix Effects: In LC-MS analysis, co-eluting endogenous components from the matrix (e.g., phospholipids (B1166683) in plasma, pigments in plant extracts) can interfere with the ionization of this compound, leading to ion suppression or enhancement.[7][8][9] This can significantly impact the accuracy and reproducibility of quantification.[10][11]

  • Poor Peak Shape (Tailing): In HPLC, peak tailing for this compound can occur due to secondary interactions with the stationary phase, improper mobile phase pH, or column overload.[12]

  • Low Concentration: this compound may be present at low concentrations relative to other major components of cinnamon extract, such as cinnamaldehyde (B126680) and eugenol, making its detection and accurate quantification challenging.

Q3: How can I minimize matrix effects in my LC-MS analysis of this compound?

A3: To mitigate matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6][7] Protein precipitation is a simpler method but may be less effective at removing phospholipids.

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a narrower column internal diameter.[12]

  • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is identical to your samples. This helps to compensate for consistent matrix effects.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting matrix effects. If unavailable, a structurally similar compound can be used.

Q4: My this compound peak is tailing in my HPLC chromatogram. What should I do?

A4: To address peak tailing, you can:

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is appropriate to maintain this compound in a single ionic state.

  • Check for Column Overload: Dilute your sample and inject a smaller volume to see if the peak shape improves.

  • Use a Guard Column: This will protect your analytical column from strongly retained matrix components that can cause active sites and peak tailing.

  • Flush the Column: If the column is contaminated, flushing with a strong solvent may resolve the issue.[12]

  • Consider a Different Column: If the tailing is due to strong secondary interactions, a column with a different stationary phase (e.g., end-capped C18) may be necessary.

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during this compound analysis.

Guide 1: Troubleshooting Low this compound Signal Intensity in LC-MS
Symptom Possible Cause Suggested Solution
Low signal in sample but not in standard solution Ion suppression due to matrix effects.[7][8]1. Improve sample preparation using SPE or LLE.[6] 2. Optimize chromatographic separation to resolve this compound from interfering peaks. 3. Dilute the sample to reduce the concentration of matrix components.
Low signal in both sample and standard 1. Suboptimal MS parameters. 2. Poor ionization of this compound. 3. Degradation of the analyte.1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 2. Adjust mobile phase pH or add modifiers (e.g., formic acid for positive mode, ammonium (B1175870) hydroxide (B78521) for negative mode) to enhance ionization. 3. Check sample stability and ensure proper storage conditions.
Gradual decrease in signal over a sequence of injections 1. Contamination of the MS source. 2. Column degradation.1. Clean the MS source components (e.g., capillary, cone). 2. Replace the guard column or the analytical column.
Guide 2: Troubleshooting HPLC Peak Shape Problems for this compound
Symptom Possible Cause Suggested Solution
Peak Tailing 1. Secondary silanol (B1196071) interactions on the column. 2. Mobile phase pH is close to the pKa of this compound. 3. Column contamination or void formation.1. Use a highly end-capped column or add a competing base to the mobile phase. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 3. Flush the column with a strong solvent or replace the column if a void is suspected.[12]
Peak Fronting 1. Sample overload. 2. Sample solvent is stronger than the mobile phase.1. Dilute the sample or inject a smaller volume. 2. Reconstitute the final sample extract in the initial mobile phase.
Split Peaks 1. Partially blocked column frit. 2. Column contamination at the inlet. 3. Injector issue.1. Reverse flush the column (if recommended by the manufacturer). 2. Use an in-line filter and ensure proper sample filtration. 3. Inspect and clean the injector needle and seat.

Section 3: Experimental Protocols

Protocol 1: Sample Preparation of Plasma for LC-MS/MS Analysis

This protocol is a general guideline and should be optimized for your specific application.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for injection.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Loading: Load the plasma sample (pre-treated with an equal volume of 4% phosphoric acid) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute this compound with 1 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

Protocol 2: HPLC-UV Method for this compound in Plant Extracts

This is a starting point for method development.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 280 nm (or scan for optimal wavelength)

Section 4: Visualizations

This compound Analysis Workflow

G General Workflow for this compound Analysis cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analytical Detection cluster_3 Data Analysis Plasma Plasma/Serum PPT Protein Precipitation Plasma->PPT LLE Liquid-Liquid Extraction Plasma->LLE SPE Solid-Phase Extraction Plasma->SPE Tissue Tissue Homogenate Tissue->PPT Tissue->LLE Tissue->SPE Plant Plant Extract Plant->PPT Plant->LLE Plant->SPE HPLC HPLC-UV/PDA PPT->HPLC LCMS LC-MS/MS PPT->LCMS LLE->HPLC LLE->LCMS SPE->HPLC SPE->LCMS Quant Quantification HPLC->Quant LCMS->Quant Report Reporting Quant->Report G Troubleshooting Low Signal Intensity in LC-MS Start Low Signal Intensity Observed CheckStandard Signal low in standard solution? Start->CheckStandard OptimizeMS Optimize MS parameters (source, gas flows, etc.) CheckStandard->OptimizeMS Yes MatrixEffect Suspect Matrix Effect (Ion Suppression) CheckStandard->MatrixEffect No CheckIonization Enhance ionization (mobile phase additives) OptimizeMS->CheckIonization CheckStability Verify analyte stability CheckIonization->CheckStability End Problem Resolved CheckStability->End ImproveSamplePrep Improve Sample Preparation (SPE, LLE) MatrixEffect->ImproveSamplePrep OptimizeChromo Optimize Chromatography ImproveSamplePrep->OptimizeChromo DiluteSample Dilute Sample OptimizeChromo->DiluteSample DiluteSample->End G Modulation of Inflammatory Pathways by Cinnamon Extract cluster_pathway Signaling Cascade Cinnamon Cinnamon Extract (this compound, Cinnamaldehyde, etc.) TLR4 TLR4 Cinnamon->TLR4 Inhibits PI3K PI3K Cinnamon->PI3K Inhibits TLR4->PI3K Akt Akt PI3K->Akt IkB IκBα Akt->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Response (e.g., IL-8 secretion) Nucleus->Inflammation

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activities of Cinnzeylanol and Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the extent of research and data concerning the antimicrobial properties of cinnzeylanol (B1150427) compared to the well-documented bioactivity of cinnamaldehyde (B126680). While cinnamaldehyde has been the subject of numerous studies, providing a wealth of quantitative data on its efficacy against a broad spectrum of microorganisms, research specifically isolating and evaluating the antimicrobial activity of this compound is scarce. This guide, therefore, presents a detailed overview of the antimicrobial profile of cinnamaldehyde, supported by experimental data, and contextualizes the limited information available for this compound.

Introduction to the Compounds

Cinnamaldehyde , the primary constituent of cinnamon oil, is an alpha,beta-unsaturated aromatic aldehyde responsible for the characteristic flavor and aroma of cinnamon.[1] It is widely recognized for its potent antimicrobial properties against various bacteria and fungi.[1][2][3]

Antimicrobial Activity: A Tale of Disparate Data

Cinnamaldehyde: A Potent Antimicrobial Agent

The antimicrobial efficacy of cinnamaldehyde has been extensively evaluated, with numerous studies reporting its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a wide range of pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamaldehyde against Various Bacteria

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusClinical Isolate35[2]
Staphylococcus aureusATCC 14458800 - 1600[5]
Escherichia coliClinical Isolate--
Klebsiella pneumoniaeClinical Isolate110[2]
Pseudomonas aeruginosaATCC 2785319.53[6]
Listeria monocytogenesATCC 15313125[7]

Table 2: Minimum Bactericidal Concentration (MBC) of Cinnamaldehyde against Various Bacteria

MicroorganismStrainMBC (µg/mL)Reference
Staphylococcus aureusClinical Isolate50[8]
Staphylococcus aureusATCC 144581600 - 6400[5]
Klebsiella pneumoniaeClinical Isolate150[8]

Note: The variability in MIC and MBC values can be attributed to differences in the specific strains tested, the methodologies employed, and the purity of the cinnamaldehyde used.

This compound: An Undefined Antimicrobial Profile

Despite being identified as a compound from Cinnamomum zeylanicum, dedicated studies to determine the MIC, MBC, or other quantitative measures of this compound's antimicrobial activity are conspicuously absent from the reviewed literature. Its antimicrobial nature is inferred from its composition, which includes the highly active cinnamaldehyde.[4] Without direct experimental evidence, a quantitative comparison with cinnamaldehyde is not feasible.

Mechanisms of Antimicrobial Action

Cinnamaldehyde: A Multi-Targeted Approach

The antimicrobial mechanism of cinnamaldehyde is multifaceted, primarily targeting the bacterial cell membrane and cellular proteins.[3]

  • Cell Membrane Disruption: As a lipophilic molecule, cinnamaldehyde can easily insert itself into the bacterial cell membrane, disrupting its integrity. This leads to increased permeability, leakage of essential intracellular components like ions and ATP, and ultimately, cell death.[3][9]

  • Enzyme Inhibition: The aldehyde group of cinnamaldehyde is highly reactive and can form covalent bonds with nucleophilic groups in proteins, such as the sulfhydryl groups of cysteine residues. This can lead to the inhibition of essential enzymes involved in cellular metabolism and other vital functions.[3]

  • Inhibition of Cell Division: Some studies suggest that cinnamaldehyde can interfere with the process of bacterial cell division, further contributing to its antimicrobial effect.[10]

G cluster_cinnamaldehyde Cinnamaldehyde cluster_bacterium Bacterial Cell cluster_effects Antimicrobial Effects Cinnamaldehyde Cinnamaldehyde Membrane Cell Membrane Cinnamaldehyde->Membrane interacts with Proteins Cellular Proteins (Enzymes) Cinnamaldehyde->Proteins binds to CellDivision Cell Division Cinnamaldehyde->CellDivision interferes with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Proteins->Inhibition DivisionInhibition Inhibition of Cell Division CellDivision->DivisionInhibition CellDeath Cell Death Disruption->CellDeath Inhibition->CellDeath DivisionInhibition->CellDeath

Caption: Mechanism of action of cinnamaldehyde.

This compound: A Presumed Mechanism

The mechanism of action for this compound is presumed to be similar to that of its active constituents, primarily cinnamaldehyde.[4] Therefore, it is expected to disrupt microbial cell walls and inhibit protein and nucleic acid synthesis.[4] However, without empirical data on this compound itself, this remains an extrapolation.

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent like cinnamaldehyde, based on common methodologies found in the literature.[9][11]

G start Start prep_inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacteria and Cinnamaldehyde Dilutions prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Cinnamaldehyde prep_dilutions->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate read_results Observe for Turbidity (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Detailed Methodology for MIC Determination (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium. Several colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Cinnamaldehyde Dilutions: A stock solution of cinnamaldehyde is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of decreasing concentrations.[11]

  • Inoculation and Incubation: Each well containing the cinnamaldehyde dilution is inoculated with the prepared bacterial suspension. Positive (broth with bacteria, no cinnamaldehyde) and negative (broth only) controls are also included. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).[9][11]

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of cinnamaldehyde at which no visible growth (turbidity) of the microorganism is observed.[9][11]

Conclusion

The current body of scientific literature extensively supports the potent and broad-spectrum antimicrobial activity of cinnamaldehyde, with a well-characterized mechanism of action. In stark contrast, there is a significant lack of specific research and quantitative data on the antimicrobial properties of this compound. While it is plausible that this compound exhibits antimicrobial activity due to its cinnamaldehyde content, a direct and objective comparison of its performance with cinnamaldehyde is not possible without dedicated experimental investigation. Future research focusing on the isolation and antimicrobial evaluation of this compound is necessary to elucidate its specific bioactivity and potential as an antimicrobial agent.

References

A Comparative Analysis of Cinnzeylanol and Eugenol for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between structurally similar compounds is critical. Cinnzeylanol and eugenol (B1671780), both phenolic compounds derived from plant sources, offer a compelling case study. While they are isomers with the same molecular formula and weight, their distinct structural arrangements lead to differences in their physicochemical properties, pharmacological activities, and toxicological profiles. This guide provides an objective comparison, supported by experimental data and protocols, to inform research and development efforts.

Physicochemical Properties: A Foundation for Bioavailability

The fundamental physicochemical characteristics of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of this compound and eugenol reveals subtle yet important distinctions.

Table 1: Comparative Physicochemical Properties

PropertyThis compound (as trans-Isoeugenol)Eugenol
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol 164.20 g/mol
IUPAC Name 2-methoxy-4-[(E)-prop-1-enyl]phenol2-methoxy-4-(prop-2-en-1-yl)phenol
CAS Number 97-54-197-53-0
pKa ~10.010.19
logP (Octanol-Water Partition Coefficient) 2.582.27
Aqueous Solubility Sparingly solubleSlightly soluble

Pharmacological Activities: A Tale of Two Isomers

Both compounds exhibit a range of biological effects, but their potency and mechanisms can differ, making them suitable for different therapeutic applications.

Anti-inflammatory Activity

Eugenol is well-documented for its potent anti-inflammatory effects. It functions by inhibiting key inflammatory pathways, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) pathways. This compound also possesses anti-inflammatory properties, though it is less extensively studied in direct comparison.

A critical mechanism for the anti-inflammatory action of these compounds is the inhibition of pro-inflammatory mediators. The diagram below illustrates the NF-κB signaling cascade, a primary target for anti-inflammatory drugs. Eugenol has been shown to inhibit this pathway, preventing the transcription of genes involved in the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB ProInflammatory Pro-inflammatory Gene Transcription (e.g., COX-2) NFkB->ProInflammatory Translocates & Initiates Eugenol Eugenol / this compound Eugenol->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or eugenol for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • NO Measurement: Collect 50 µL of cell supernatant and mix with 50 µL of Griess reagent.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) is proportional to the NO produced.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

experimental_workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed in 96-well Plate culture->seed treat Treat with Compound seed->treat stimulate Stimulate with LPS treat->stimulate supernatant Collect Supernatant stimulate->supernatant griess Add Griess Reagent supernatant->griess read Measure Absorbance (540nm) griess->read

Cinnzeylanol: A Comparative Guide to its Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of Cinnzeylanol, an extract of Cinnamomum zeylanicum, against other antimicrobial agents. The information presented is supported by experimental data to validate its efficacy.

This compound, derived from the bark of Cinnamomum zeylanicum, has demonstrated significant antimicrobial properties attributed primarily to its high concentration of cinnamaldehyde, along with other bioactive compounds like eugenol.[1] Its mechanism of action largely involves the disruption of bacterial cell membranes, leading to increased permeability and leakage of intracellular components, ultimately causing cell death.[2][3]

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound and its principal active component, cinnamaldehyde, has been evaluated against a range of pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values from various studies, comparing them with other essential oils and conventional antibiotics.

Table 1: MIC of Cinnamomum zeylanicum Essential Oil and Other Essential Oils against Pathogenic Bacteria

MicroorganismCinnamomum zeylanicum Oil (mg/mL)Oregano Oil (mg/mL)Tea Tree Oil (mg/mL)
Escherichia coli78.13 ppm (~0.078)[4]1250.00 ppm (~1.25)[4]3.1[5]
Staphylococcus aureus1250.00 ppm (~1.25)[4]625.00 ppm (~0.625)[4]>50
Pseudomonas aeruginosa-->50
Salmonella Typhi--6.2[5]
Citrobacter koseri--3.4[5]

Table 2: Comparative MIC Values of Cinnamon Oil, Cinnamaldehyde, and Antibiotics

MicroorganismCinnamon Oil (µg/mL)Cinnamaldehyde (µg/mL)Gentamicin (µg/mL)Doxycycline (µg/mL)
Ornithobacterium rhinotracheale0.5 (median)---
Escherichia coli627.5 (median)---
Gallibacterium anatis----
Pasteurella multocida----
Avibacterium endocarditidis----

Note: Data for Gentamicin and Doxycycline are presented as correlated with the MICs of a panel of essential oils, with specific values for direct comparison not being readily available in the searched literature.[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • This compound (or Cinnamomum zeylanicum essential oil)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tween 80 or other suitable emulsifier

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Resazurin solution (optional, as a growth indicator)

  • Microplate reader (optional, for photometric reading)

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent or emulsifier (e.g., Tween 80 at a final concentration of 0.5%) to ensure a stable emulsion in the broth.[7]

  • Preparation of Inoculum: From a fresh 18-24 hour agar (B569324) plate, select isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with CAMHB to achieve a range of desired concentrations.[6]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the diluted antimicrobial agent. The final volume in each well should be 100 µL, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only the bacterial inoculum in CAMHB without the antimicrobial agent.

    • Sterility Control: A well containing only CAMHB to check for contamination.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.[8] If using resazurin, a color change from blue to pink indicates bacterial growth. The MIC can also be determined by measuring the optical density at a specific wavelength using a microplate reader.

Time-Kill Kinetic Assay

This assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC)

  • Growth medium (e.g., CAMHB)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Incubator

  • Shaker

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the MIC assay (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL).

  • Assay Setup: Prepare flasks or tubes with the following:

    • Test Flasks: Growth medium containing this compound at the desired concentrations (e.g., 1x, 2x, 4x MIC).

    • Growth Control Flask: Growth medium without the antimicrobial agent.

  • Inoculation: Inoculate each flask with the standardized bacterial suspension.

  • Sampling and Plating: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Serial Dilutions and Plating: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate a known volume of each dilution onto agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the antimicrobial agent and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.

Mechanism of Action and Signaling Pathways

The primary antimicrobial mechanism of this compound, attributed to cinnamaldehyde, involves the disruption of the bacterial cell membrane. This leads to a cascade of events culminating in cell death.

Antimicrobial_Mechanism_of_this compound This compound This compound (Cinnamaldehyde) BacterialCell Bacterial Cell This compound->BacterialCell MembraneDisruption Membrane Disruption & Increased Permeability This compound->MembraneDisruption Causes EnzymeInhibition Inhibition of Essential Enzymes This compound->EnzymeInhibition Directly causes CellMembrane Cell Membrane Leakage Leakage of Intracellular Components (Ions, ATP, etc.) MembraneDisruption->Leakage OxidativeStress Induction of Oxidative Stress MembraneDisruption->OxidativeStress CellDeath Cell Death Leakage->CellDeath ROS Increased Reactive Oxygen Species (ROS) OxidativeStress->ROS ROS->CellDeath EnzymeInhibition->CellDeath

Caption: Antimicrobial mechanism of this compound.

The workflow for determining the antimicrobial efficacy of this compound typically involves initial screening followed by quantitative assays.

Experimental_Workflow Start Start: this compound Sample MIC_Assay Broth Microdilution Assay (Determine MIC) Start->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Inform TimeKill_Assay Time-Kill Kinetic Assay MIC_Assay->TimeKill_Assay Inform Results Comparative Efficacy Data MBC_Assay->Results TimeKill_Assay->Results End End: Validation of Antimicrobial Efficacy Results->End

Caption: Experimental workflow for efficacy validation.

References

Cinnzeylanol: A Comparative Analysis Against Other Sesquiterpenoids in Antimicrobial and Insecticidal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel bioactive compounds for pharmaceutical and agricultural applications, sesquiterpenoids have emerged as a promising class of natural products. This guide provides a detailed comparison of Cinnzeylanol, a sesquiterpenoid isolated from Cinnamomum zeylanicum, with other notable sesquiterpenoids, focusing on their antimicrobial and insecticidal properties. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.

This compound, with the chemical formula C₂₀H₃₂O₇, is a complex sesquiterpenoid derived from the bark and leaves of the cinnamon tree.[1] Its biological activities, particularly its antimicrobial and insecticidal effects, have garnered scientific interest. This guide will objectively compare its performance with other sesquiterpenoids, supported by available quantitative data and detailed experimental methodologies.

Antimicrobial Activity: A Comparative Overview

While specific minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values for the isolated this compound against microbial strains are not extensively documented in the currently available literature, the essential oil of Cinnamomum zeylanicum, from which this compound is derived, has demonstrated significant antimicrobial properties.[2][3][4][5][6] The antimicrobial action of this essential oil is largely attributed to its major components, cinnamaldehyde (B126680) and eugenol, which are known to disrupt microbial cell walls and inhibit protein and nucleic acid synthesis.[1]

To provide a comparative context for the potential antimicrobial efficacy of this compound, the following table summarizes the MIC values of other well-characterized sesquiterpenoids against various bacterial and fungal pathogens.

SesquiterpenoidMicroorganismMIC (µg/mL)Reference
This compound Data Not Available--
(E)-Cinnamaldehyde Staphylococcus aureus7.37[7]
Escherichia coli14.75[7]
Candida albicans7.37[7]
Eugenol Paenibacillus larvae- (antibacterial effect noted)[8][5]
Germacrene D Staphylococcus aureus- (moderate activity)[9]
Kocuria rhizophila- (moderate activity)[9]
Micrococcus luteus- (moderate activity)[9]
γ-Elemene Not specified- (bactericidal activity noted)[9]
Chlojaponol B Botrytis cinerea- (34.62% inhibition at 50 µg/mL)
Sclerotinia sclerotiorum- (13.04% inhibition at 50 µg/mL)
Cryptomeridiol Staphylococcus aureus- (8 mm inhibition zone)
8-Acetoxyl-patchouli alcohol Staphylococcus aureus128
Pseudomonas aeruginosa64

Note: (E)-Cinnamaldehyde and Eugenol are major components of Cinnamomum zeylanicum essential oil, the source of this compound.

Insecticidal Activity: this compound in Focus

Direct experimental data on the insecticidal activity of this compound is available, allowing for a more direct comparison with other sesquiterpenoids. A key study demonstrated that this compound exhibited potent activity against the larvae of the silkworm, Bombyx mori.[10]

SesquiterpenoidInsect SpeciesPotencyReference
This compound Bombyx mori (larvae)Lethal at 16 ppm (oral)[10]
Bombyx mori (larvae)Inhibited ecdysis at 2-4 ppm (oral)[10]
Tagitinin A & C, 1β-methoxydiversifolin Spodoptera frugiperdaAffected larval development at 10-100 ppm[7]
γ-Elemene Anopheles subpictus (larvae)LC50: 10.53 µg/mL[9]
Aedes albopictus (larvae)LC50: 11.29 µg/mL[9]
Culex tritaeniorhynchus (larvae)LC50: 12.18 µg/mL[9]
Germacrene D Aedes aegypti (larvae)LC50: 85.53 µg/mL[9]
(Z)-Caryophyllene Aedes aegypti (larvae)LC50: 91.52 µg/mL[9]

Signaling Pathways and Mechanisms of Action

The bioactive compounds within Cinnamomum zeylanicum extracts have been shown to modulate several key cellular signaling pathways, which may contribute to their therapeutic effects. While the specific pathways affected by isolated this compound are yet to be fully elucidated, studies on cinnamon extracts and their major components provide valuable insights.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and apoptosis. Extracts of Cinnamomum zeylanicum and its primary component, cinnamaldehyde, have been demonstrated to inhibit this pathway in cancer cells, leading to reduced cell growth and induction of apoptosis.[4][11] This suggests a potential mechanism for the anti-tumor properties observed with cinnamon-derived compounds.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis (Inhibition) mTOR->Apoptosis This compound This compound (and related compounds) This compound->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.

Toll-like Receptor (TLR) Signaling Pathway

Toll-like receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering inflammatory responses. Cinnamaldehyde has been shown to suppress the activation of TLR4, a receptor for lipopolysaccharide (LPS), by inhibiting its oligomerization. This action mitigates the downstream inflammatory cascade, highlighting the anti-inflammatory potential of cinnamon-derived compounds.

TLR_Signaling_Pathway cluster_membrane Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment LPS LPS LPS->TLR4 Binding NFkB NF-κB MyD88->NFkB Activation Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Transcription This compound This compound (and related compounds) This compound->TLR4 Inhibition of Oligomerization

Caption: TLR4 signaling pathway and potential inhibition by this compound.

Experimental Protocols

To facilitate the replication and further investigation of the bioactivities of this compound and other sesquiterpenoids, detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of this compound in a 96-well plate B Inoculate each well with a standardized suspension of the test microorganism A->B C Include positive (microorganism only) and negative (broth only) controls B->C D Incubate the plate at the optimal temperature and duration for the microorganism C->D E Visually assess for turbidity or use a plate reader to determine microbial growth D->E F The MIC is the lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Detailed Protocol:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve the desired final concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the prepared inoculum to each well containing the this compound dilutions. Include a positive control well (inoculum without this compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Insecticidal Activity Testing: Contact Toxicity Assay

This method is used to determine the lethal concentration (LC50) of a compound when in direct contact with an insect.

Contact_Toxicity_Workflow A Prepare serial dilutions of This compound in a suitable solvent B Apply a known volume of each dilution to a filter paper or the inner surface of a vial A->B C Allow the solvent to evaporate completely B->C D Introduce a known number of test insects into each treated container C->D E Include a solvent-only control D->E F Record mortality at specific time intervals (e.g., 24, 48, 72 hours) E->F G Calculate the LC50 value using probit analysis F->G

Caption: Workflow for the contact toxicity insecticidal assay.

Detailed Protocol:

  • Preparation of this compound Solutions: Prepare a series of concentrations of this compound in a volatile solvent such as acetone.

  • Treatment of Surfaces: Apply a precise volume (e.g., 1 mL) of each this compound solution to a filter paper disc. Allow the solvent to evaporate completely, leaving a uniform coating of the compound.

  • Insect Exposure: Place the treated filter paper in a petri dish or vial. Introduce a specific number of test insects (e.g., 10-20 adults or larvae) into each container.

  • Controls: Include a control group where the filter paper is treated only with the solvent.

  • Observation: Maintain the insects under controlled conditions of temperature, humidity, and light. Record the number of dead insects at predetermined time points (e.g., 24, 48, and 72 hours).

  • Data Analysis: Use the mortality data to calculate the LC50 value, the concentration of the compound that causes 50% mortality of the insect population, typically using probit analysis.

Conclusion

This compound, a sesquiterpenoid from Cinnamomum zeylanicum, demonstrates notable insecticidal activity. While direct comparative data on its antimicrobial potency is limited, the strong antimicrobial profile of its source, the cinnamon plant, suggests it is a promising candidate for further investigation. The comparison with other sesquiterpenoids highlights the diverse and potent bioactivities within this class of natural products. The provided experimental protocols and pathway diagrams offer a framework for future research aimed at fully characterizing the therapeutic and agricultural potential of this compound and related compounds. Further studies are warranted to isolate and quantify the specific antimicrobial and insecticidal efficacy of this compound and to elucidate its precise mechanisms of action.

References

Cross-Validation of Cinnzeylanol's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Cinnzeylanol's performance against alternative compounds, supported by experimental data.

This compound, a bioactive compound derived from Cinnamomum zeylanicum (cinnamon), has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] This guide provides a comprehensive cross-validation of its biological effects, presenting a comparative analysis with other relevant compounds and detailing the experimental protocols used for their evaluation. The primary active components of cinnamon extracts responsible for many of its biological effects are cinnamaldehyde (B126680) and eugenol.[1] This guide will delve into the anti-inflammatory, anticancer, and antimicrobial properties of this compound and its derivatives, offering researchers, scientists, and drug development professionals a thorough resource for evaluation.

Anti-Inflammatory Effects

Chronic inflammation is a significant factor in the pathogenesis of many age-related diseases.[3] Extracts from Cinnamomum zeylanicum have demonstrated potent anti-inflammatory properties.[3][4][5] The anti-inflammatory activity is largely attributed to compounds like E-cinnamaldehyde and o-methoxy cinnamaldehyde, which have been shown to down-regulate the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages.[3]

Comparative Analysis of Anti-Inflammatory Activity:

Compound/ExtractAssay SystemTargetIC50 ValueReference
E-cinnamaldehydeRAW 264.7 macrophagesNO Production55 ± 9 μM[3]
o-methoxycinnamaldehydeRAW 264.7 macrophagesNO Production35 ± 9 μM[3]
E-cinnamaldehydeRAW 264.7 macrophagesTNF-α Production63 ± 9 μM[3]
o-methoxycinnamaldehydeRAW 264.7 macrophagesTNF-α Production78 ± 16 μM[3]
Cinnamon Bark Essential Oil (CBEO)Human Dermal FibroblastsVCAM-1, ICAM-1, MCP-1, etc.Significant Inhibition[6][7]

Experimental Protocol: Determination of NO and TNF-α Production in Macrophages

This protocol is based on methodologies described for assessing the anti-inflammatory effects of cinnamon extracts.[3]

  • Cell Culture: RAW 264.7 or J774A.1 macrophage cell lines are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compounds (e.g., E-cinnamaldehyde, o-methoxycinnamaldehyde) for a specified period.

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to the cell culture medium.

  • Measurement of Nitric Oxide (NO): After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is determined from a standard curve.

  • Measurement of TNF-α: The concentration of TNF-α in the cell culture supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of the NO or TNF-α production, are calculated from the dose-response curves.

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of cinnamon compounds are often mediated through the inhibition of key signaling pathways like NF-κB, which is a critical regulator of inflammatory responses.[8][9]

G LPS LPS/IFN-γ TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, iNOS, COX-2) Nucleus->Inflammatory_Genes Activates Transcription of This compound This compound (Cinnamaldehyde) This compound->IKK Inhibits G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits G Start Treat Microbes with This compound at MIC Viability Assess Cell Viability (e.g., Time-Kill Assay) Start->Viability Permeability Measure Membrane Permeability Start->Permeability Leakage Quantify Leakage of Cellular Constituents (DNA, RNA, Protein) Start->Leakage Morphology Observe Cell Morphology (e.g., Microscopy) Start->Morphology Conclusion Determine Mechanism of Action Viability->Conclusion Permeability->Conclusion Leakage->Conclusion Morphology->Conclusion

References

Cinnzeylanol and its Analogs: A Comparative Analysis of Efficacy Against Drug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cinnzeylanol and its related compounds, primarily cinnamaldehyde (B126680) derived from cinnamon, have emerged as promising candidates in combating drug-resistant pathogens. This guide provides a comparative analysis of their efficacy, supported by experimental data, to aid researchers and drug development professionals in this critical area of study.

Quantitative Efficacy Against Drug-Resistant Strains

Cinnamon essential oil and its principal bioactive component, cinnamaldehyde, have demonstrated significant antimicrobial activity against a spectrum of multidrug-resistant bacteria. The tables below summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values from various studies, comparing the efficacy of these natural compounds with conventional antibiotics.

Compound/DrugStaphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosaReference
Cinnamon Essential Oil4.88 µg/mL (MIC)4.88 µg/mL (MIC)19.53 µg/mL (MIC)[1]
Cinnamaldehyde0.25 mg/mL (MIC)--[2]
Cinnamon Extract (Ethanolic)5% (MBC)10% (MBC)-[3]
Ampicillin0.16 µg/mL (MIC)0.31 µg/mL (MIC)Resistant[1]
Chloramphenicol0.31 µg/mL (MIC)0.31 µg/mL (MIC)Resistant[1]
Streptomycin3.13 µg/mL (MIC)3.13 µg/mL (MIC)3.13 µg/mL (MIC)[1]

Table 1: Comparative MIC/MBC values of cinnamon derivatives and standard antibiotics against various bacterial strains.

Synergistic Potential with Conventional Antibiotics

A significant area of research is the synergistic effect of cinnamon-derived compounds with existing antibiotics, which could potentially restore the efficacy of drugs against resistant strains.

PathogenCinnamon EO CombinationFractional Inhibitory Concentration Index (FICI)OutcomeReference
S. aureusAmpicillin0.5Synergistic[1]
S. aureusChloramphenicol0.5Synergistic[1]
E. coliChloramphenicol0.5Synergistic[1]
E. coliAmpicillin1.25Indifferent[1]
All tested strainsStreptomycin0.75 - 1.00Additive[1]

Table 2: Synergistic and additive effects of Cinnamon Essential Oil (EO) with various antibiotics.

Mechanisms of Antimicrobial Action

Cinnamaldehyde and related compounds exert their antimicrobial effects through a multi-targeted approach, making it difficult for bacteria to develop resistance. The primary mechanisms include:

  • Cell Membrane Disruption: Cinnamaldehyde damages the bacterial cell membrane, leading to increased permeability, loss of membrane potential, and leakage of intracellular components.[4][5]

  • Inhibition of Cell Division: These compounds can interfere with the processes of bacterial cell division.[6][7]

  • Enzyme Inhibition: Cinnamaldehyde has been shown to inhibit critical enzymes, such as ATPases.[7][8]

  • Biofilm Formation Inhibition: An important aspect of their efficacy is the ability to inhibit the formation of biofilms, which are communities of bacteria that are notoriously resistant to antibiotics.[9][10]

  • Quorum Sensing Inhibition: They can also interfere with quorum sensing, the communication system bacteria use to coordinate group behaviors like biofilm formation and virulence factor production.[11]

  • Oxidative Stress: The induction of reactive oxygen species (ROS) contributes to the antibacterial activity.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC and MBC are standard measures of antimicrobial efficacy. The broth microdilution method is a commonly used technique.

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a specific concentration, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: The test compound (e.g., this compound analog) is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

  • MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Checkerboard Assay for Synergy Testing

The checkerboard assay is employed to evaluate the synergistic, additive, indifferent, or antagonistic effects of combining two antimicrobial agents.

  • Preparation of Plates: A 96-well microtiter plate is prepared with serial dilutions of drug A along the x-axis and drug B along the y-axis.

  • Inoculation: All wells are inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under suitable conditions.

  • FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of drug A + FIC of drug B Where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI < 4

    • Antagonism: FICI ≥ 4

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action of Cinnamaldehyde

G Cinn Cinnamaldehyde Membrane Bacterial Cell Membrane Cinn->Membrane Interacts with Enzymes Cellular Enzymes (e.g., ATPase) Cinn->Enzymes Targets Division Cell Division Proteins Cinn->Division Affects ROS Reactive Oxygen Species (ROS) Production Cinn->ROS Permeability Increased Permeability Membrane->Permeability Potential Decreased Membrane Potential Membrane->Potential Leakage Leakage of Intracellular Components Permeability->Leakage Potential->Leakage Death Bacterial Cell Death Leakage->Death Inhibition Enzyme Inhibition Enzymes->Inhibition Inhibition->Death DivisionInhibit Inhibition of Cell Division Division->DivisionInhibit DivisionInhibit->Death ROS->Death

Caption: Proposed multi-target mechanism of action for cinnamaldehyde against bacteria.

Experimental Workflow for Antimicrobial Susceptibility Testing

G start Start culture Culture and Standardize Bacterial Inoculum start->culture inoculate_mic Inoculate Microtiter Plate culture->inoculate_mic prepare_mic Prepare Serial Dilutions of Test Compound prepare_mic->inoculate_mic incubate_mic Incubate Plate (e.g., 24h at 37°C) inoculate_mic->incubate_mic read_mic Determine MIC (Visual Inspection) incubate_mic->read_mic subculture Subculture from Clear Wells to Agar read_mic->subculture incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc end End read_mbc->end

References

A Comparative Analysis of Cinnzeylanol from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of Cinnzeylanol, a bioactive diterpenoid, focusing on its prevalence in various plant sources, extraction methodologies, and its influence on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound

This compound is a pentacyclic diterpene that, along with its acetylated form, Cinnzeylanine, has been identified as a significant bioactive constituent in plants of the Cinnamomum genus.[1][2] These compounds have garnered interest for their potential pharmacological activities, contributing to the broader therapeutic profile of cinnamon and related species. This guide will delve into a comparative analysis of this compound from its primary botanical sources.

Plant Sources of this compound: A Comparative Overview

While this compound was first isolated from Cinnamomum zeylanicum (Ceylon cinnamon), evidence suggests its presence in other species within the Cinnamomum genus, most notably Cinnamomum cassia (Chinese cinnamon).[3][4] The concentration and profile of diterpenoids can vary significantly between different Cinnamomum species, influencing their bioactivity.

Table 1: Comparison of Major Bioactive Compounds in Different Cinnamomum Species

CompoundCinnamomum verum (Ceylon Cinnamon)Cinnamomum cassia (Chinese Cinnamon)Cinnamomum burmannii (Indonesian Cinnamon)Cinnamomum loureiroi (Saigon Cinnamon)
Cinnamaldehyde ~50-63% of essential oil[5]~95% of essential oil[5]High, major component[6]High, major component[6]
Eugenol High in leaf oil[7]Lower than C. verumLeaf oil does not contain eugenol[6]-
Coumarin (B35378) Very low (0.004%)[5]High (~1%)[5]Substantial amounts[6]Substantial amounts[6]
This compound Present[2]Present[4]Presence of diterpenoids reported in the genus[1]Presence of diterpenoids reported in the genus[1]

Note: The table highlights the significant variation in major chemical constituents across different cinnamon species. While this compound is present in at least two commercially important species, its quantification in comparison to the major components requires further targeted research. The stark difference in coumarin content is a critical factor for safety assessments in drug development.[5]

Extraction and Isolation of this compound: A Methodological Comparison

The efficiency of this compound extraction is highly dependent on the chosen methodology. Various techniques are employed to extract bioactive compounds from Cinnamomum species, each with its own advantages and disadvantages in terms of yield, purity, and environmental impact.

Table 2: Comparison of Extraction Methods for Bioactive Compounds from Cinnamomum zeylanicum

Extraction MethodPrincipleTypical Yield of Major Compounds (e.g., Cinnamaldehyde)AdvantagesDisadvantages
Steam Distillation Volatilization of compounds with steam followed by condensation.~90% Cinnamaldehyde in essential oil.[8]High purity of essential oil.[8]Lower yield compared to Soxhlet, potential for thermal degradation of some compounds.[8]
Soxhlet Extraction Continuous extraction with a recycling solvent.62-73% Cinnamaldehyde in essential oil.[8]Higher yield of total extractables.Time-consuming, potential for thermal degradation, solvent residues.[8]
Ultrasonic-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.Strong antioxidant activity reported in extracts.[9]Faster extraction time, lower solvent consumption.Yield can be variable.
Accelerated Solvent Extraction (ASE) Extraction with solvents at elevated temperatures and pressures.Highest reported yield of cinnamaldehyde, eugenol, and cinnamic acid.[9]Fast, efficient, and requires less solvent.Requires specialized equipment.
Superheated Water Extraction (SHWE) Using water above its boiling point under pressure as the solvent.High-quality oil with over 80% cinnamaldehyde.[10]Environmentally friendly, shorter extraction time than hydrodistillation.[10]Can lead to emulsion formation.[10]

While specific yield data for this compound is not extensively reported, methods that are effective for other diterpenoids, such as Accelerated Solvent Extraction, are likely to provide higher yields of this compound.

Experimental Protocols

General Protocol for the Isolation of Pentacyclic Diterpenes

The following is a generalized protocol for the isolation of pentacyclic diterpenes from plant material, which can be adapted for this compound.

  • Extraction:

    • Air-dried and powdered plant material (e.g., bark of Cinnamomum species) is subjected to extraction using a suitable solvent. Accelerated Solvent Extraction with 50% ethanol (B145695) has been shown to be effective for a range of bioactive compounds from Cinnamomum zeylanicum.[9]

  • Fractionation:

    • The crude extract is then partitioned between solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their polarity.

  • Chromatography:

    • The fractions are subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing compounds with similar TLC profiles are combined.

  • Purification:

    • Further purification is achieved using techniques such as flash chromatography or preparative High-Performance Liquid Chromatography (HPLC).[11]

  • Structure Elucidation:

    • The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[12]

HPLC Method for Quantification

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound.

  • Column: A reversed-phase C18 column is commonly used for the separation of phytochemicals from cinnamon.[13]

  • Mobile Phase: A gradient of acidified water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.[14]

  • Detection: A UV detector set at an appropriate wavelength or a Mass Spectrometer (MS) for higher sensitivity and specificity can be used.[14]

  • Quantification: Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from a certified reference standard of this compound.

Biological Activities and Signaling Pathways

Extracts from Cinnamomum species, containing this compound and other bioactive compounds, have been shown to modulate several key signaling pathways implicated in various diseases.

Anti-inflammatory Effects: The NF-κB Pathway

Cinnamon extracts have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15] this compound, as a constituent of these extracts, is believed to contribute to this activity.

NF_kB_Pathway cluster_complex cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates This compound This compound This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation of IκBα NFkB_IkB NF-κB/IκBα Complex Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB NFkB_n NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Genes activates Inflammation Inflammation Genes->Inflammation

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Effects: The PI3K/Akt/mTOR and MAPK Pathways

The anticancer potential of cinnamon extracts has been linked to their ability to interfere with cell proliferation, survival, and angiogenesis. This is achieved, in part, by modulating the PI3K/Akt/mTOR and MAPK signaling pathways.

Anticancer_Pathways GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates Ras Ras Receptor->Ras activates This compound This compound This compound->PI3K inhibits This compound->Ras inhibits Apoptosis Apoptosis This compound->Apoptosis promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Modulation of PI3K/Akt/mTOR and MAPK pathways by this compound.

Experimental Workflow for Comparative Analysis

A systematic workflow is crucial for the comparative study of this compound from different plant sources.

Experimental_Workflow PlantMaterial Plant Material (e.g., C. verum, C. cassia) Extraction Extraction (e.g., ASE, UAE, SHWE) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (Column Chromatography) CrudeExtract->Fractionation Quantification Quantification (HPLC-UV/MS) CrudeExtract->Quantification Fractions Fractions Fractionation->Fractions Purification Purification (Preparative HPLC) Fractions->Purification Fractions->Quantification Purethis compound Pure this compound Purification->Purethis compound Purethis compound->Quantification Bioassays Biological Assays (e.g., Anti-inflammatory, Anticancer) Purethis compound->Bioassays DataAnalysis Comparative Data Analysis Quantification->DataAnalysis Bioassays->DataAnalysis

References

Cinnzeylanol: A Natural Antimicrobial Compound Versus Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Cinnzeylanol, a key bioactive compound derived from Cinnamomum zeylanicum (cinnamon), has garnered significant attention for its potent antimicrobial properties. This guide provides an objective comparison of this compound's performance against common synthetic antimicrobial compounds, supported by experimental data, detailed methodologies, and mechanistic insights to inform future research and drug development.

Quantitative Performance Analysis

The antimicrobial efficacy of this compound and its derivatives, primarily cinnamaldehyde, has been quantitatively assessed against a range of pathogenic bacteria and compared with conventional synthetic antibiotics. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric in these comparisons.

The following tables summarize the MIC values of cinnamon essential oil (rich in cinnamaldehyde) and various synthetic antibiotics against common bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamon Essential Oil and Synthetic Antibiotics against Escherichia coli

CompoundStrainMIC (µg/mL)Reference
Cinnamon Essential OilATCC 259224.88[1]
StreptomycinATCC 259223.13[1]
AmpicillinATCC 259220.31[1]
ChloramphenicolATCC 259220.31[1]
Ciprofloxacin (B1669076)-2-256[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Cinnamon Essential Oil and Synthetic Antibiotics against Staphylococcus aureus

CompoundStrainMIC (µg/mL)Reference
Cinnamon Essential OilATCC 259234.88[1]
StreptomycinATCC 259233.13[1]
AmpicillinATCC 259230.16[1]
ChloramphenicolATCC 259230.31[1]
CinnamaldehydeClinical Isolates35[3]

Table 3: Minimum Inhibitory Concentration (MIC) of Cinnamon Essential Oil and Synthetic Antibiotics against Pseudomonas aeruginosa

CompoundStrainMIC (µg/mL)Reference
Cinnamon Essential OilATCC 2785319.53[1]
StreptomycinATCC 278533.13[1]
AmpicillinATCC 27853Resistant[1]
ChloramphenicolATCC 27853Resistant[1]
Cinnamon OilDrug-Resistant Isolates0.0562-0.225[2]
CiprofloxacinDrug-Resistant Isolates2-256[2]

Mechanisms of Action: A Comparative Overview

This compound and synthetic antimicrobials employ distinct strategies to inhibit or kill microbial cells. Understanding these mechanisms is crucial for identifying potential synergistic combinations and overcoming resistance.

This compound: The antimicrobial activity of this compound is multifaceted. Its primary component, cinnamaldehyde, disrupts the microbial cell wall and membrane, leading to leakage of intracellular components such as DNA, RNA, and proteins.[4] It is also suggested to inhibit protein and nucleic acid synthesis.[5]

Synthetic Antimicrobial Compounds:

  • Streptomycin (Aminoglycoside): This antibiotic inhibits protein synthesis by irreversibly binding to the 30S ribosomal subunit of bacteria.[6][7] This binding interferes with the initiation complex, causes misreading of the mRNA codon, and ultimately leads to the production of non-functional proteins and bacterial cell death.[6][8]

  • Ampicillin (β-Lactam): Ampicillin targets the bacterial cell wall by inhibiting the transpeptidase enzyme, which is essential for the cross-linking of peptidoglycan chains.[2][9] This disruption of cell wall synthesis leads to cell lysis and death.[2][9]

  • Chloramphenicol: This broad-spectrum antibiotic inhibits protein synthesis by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase enzyme, which is responsible for forming peptide bonds between amino acids.[3][10]

  • Ciprofloxacin (Fluoroquinolone): Ciprofloxacin targets bacterial DNA replication by inhibiting two essential enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[11][12] This leads to the accumulation of double-strand DNA breaks, halting replication and resulting in bacterial death.[1][12]

G cluster_this compound This compound (Cinnamaldehyde) cluster_synthetic Synthetic Antimicrobials cluster_streptomycin Streptomycin cluster_ampicillin Ampicillin cluster_chloramphenicol Chloramphenicol cluster_ciprofloxacin Ciprofloxacin This compound This compound cell_wall Bacterial Cell Wall/ Membrane Disruption This compound->cell_wall Targets protein_synthesis_cin Protein Synthesis Inhibition This compound->protein_synthesis_cin nucleic_acid_synthesis_cin Nucleic Acid Synthesis Inhibition This compound->nucleic_acid_synthesis_cin leakage Leakage of Intracellular Components cell_wall->leakage cell_death_cin Bacterial Cell Death leakage->cell_death_cin protein_synthesis_cin->cell_death_cin nucleic_acid_synthesis_cin->cell_death_cin streptomycin Streptomycin ribosome_30s 30S Ribosomal Subunit streptomycin->ribosome_30s Binds to protein_synthesis_str Protein Synthesis Inhibition ribosome_30s->protein_synthesis_str cell_death_str Bacterial Cell Death protein_synthesis_str->cell_death_str ampicillin Ampicillin transpeptidase Transpeptidase (Cell Wall Synthesis) ampicillin->transpeptidase Inhibits cell_wall_lysis Cell Wall Lysis transpeptidase->cell_wall_lysis cell_death_amp Bacterial Cell Death cell_wall_lysis->cell_death_amp chloramphenicol Chloramphenicol ribosome_50s 50S Ribosomal Subunit chloramphenicol->ribosome_50s Binds to protein_synthesis_chl Protein Synthesis Inhibition ribosome_50s->protein_synthesis_chl cell_death_chl Bacterial Cell Death protein_synthesis_chl->cell_death_chl ciprofloxacin Ciprofloxacin dna_gyrase DNA Gyrase & Topoisomerase IV ciprofloxacin->dna_gyrase Inhibits dna_replication DNA Replication Inhibition dna_gyrase->dna_replication cell_death_cip Bacterial Cell Death dna_replication->cell_death_cip

Caption: Mechanisms of action for this compound and synthetic antimicrobials.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative performance analysis.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium on a suitable agar (B569324) medium.

  • Inoculum Preparation: Suspend isolated colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Solutions: Prepare stock solutions of this compound and synthetic antibiotics in an appropriate solvent. Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve a range of concentrations.

2. Assay Procedure:

  • Add 100 µL of the diluted antimicrobial solutions to the wells of the 96-well plate.

  • Add 100 µL of the prepared bacterial inoculum to each well.

  • Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).

  • Incubate the plate at 37°C for 18-24 hours.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) after incubation.

G start Start prep_culture Prepare Overnight Bacterial Culture start->prep_culture prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_antimicrobial Prepare Serial Dilutions of Antimicrobials in 96-well plate prep_antimicrobial->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Broth microdilution workflow for MIC determination.

Agar Disc Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.

1. Preparation of Materials:

  • Bacterial Culture and Inoculum: Prepare as described for the broth microdilution method.

  • Agar Plates: Use Mueller-Hinton Agar (MHA) plates.

  • Antimicrobial Discs: Prepare sterile filter paper discs (6 mm in diameter) impregnated with known concentrations of this compound and synthetic antibiotics.

2. Assay Procedure:

  • Evenly inoculate the surface of the MHA plate with the standardized bacterial suspension using a sterile swab to create a lawn of bacteria.

  • Allow the plate to dry for a few minutes.

  • Aseptically place the antimicrobial-impregnated discs on the surface of the agar.

  • Incubate the plates at 37°C for 18-24 hours.

3. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.

G start Start prep_inoculum Prepare and Standardize Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate to Create a Bacterial Lawn prep_inoculum->inoculate_plate place_discs Place Antimicrobial- Impregnated Discs on Agar Surface inoculate_plate->place_discs incubate Incubate at 37°C for 18-24h place_discs->incubate measure_zones Measure Diameter of Zones of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Caption: Agar disc diffusion experimental workflow.

Conclusion

This compound demonstrates significant broad-spectrum antimicrobial activity, although its potency can vary compared to synthetic antibiotics depending on the bacterial species. Its multifaceted mechanism of action, targeting the cell membrane and intracellular processes, makes it a promising candidate for further investigation, particularly in an era of growing antibiotic resistance. The data presented in this guide highlights the potential of this compound as a standalone antimicrobial agent or as an adjunct to synthetic antibiotics to enhance their efficacy. Further research, including in vivo studies and toxicological assessments, is warranted to fully elucidate its therapeutic potential.

References

In Vivo Validation of Cinnzeylanol's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic performance of Cinnzeylanol, a bioactive component derived from Cinnamomum zeylanicum, against established therapeutic agents in preclinical models of inflammation, neurodegeneration, and cancer. The information is compiled from various in vivo studies to aid in the evaluation of this compound's potential for further drug development.

Anti-Inflammatory Potential: Carrageenan-Induced Paw Edema Model

This compound, primarily in the form of cinnamon oil, has demonstrated significant anti-inflammatory effects in the widely used carrageenan-induced paw edema model in rats. This model mimics the acute inflammatory response.

Comparative Efficacy Data

The following table summarizes the quantitative data on the anti-inflammatory effects of orally administered this compound (Cinnamon Oil) compared to the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Treatment GroupDoseTime Post-CarrageenanPaw Edema Inhibition (%)Reference
Cinnamon Oil50 mg/kg3 hoursNot specified, dose-dependent effect observed[1]
Cinnamon Oil100 mg/kg3 hoursNot specified, dose-dependent effect observed[1]
Cinnamon Oil 200 mg/kg 3 hours 30.58% [1]
Indomethacin10 mg/kg3 hours42.99%[1]

Note: The anti-inflammatory effect of cinnamon oil was found to be dose-dependent.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the methodology used to induce and evaluate acute inflammation in rats.

  • Animal Model: Adult male or female Wistar or Sprague-Dawley rats are commonly used.[2] Animals are acclimatized to laboratory conditions before the experiment.[2]

  • Grouping: Animals are randomly divided into several groups: a control group (vehicle administration), a positive control group (e.g., Indomethacin 10 mg/kg), and treatment groups receiving different doses of this compound.[1][2]

  • Administration: The test compound (this compound) or the standard drug is typically administered orally 30 minutes to one hour before the induction of inflammation.[1][3]

  • Induction of Edema: A subcutaneous injection of 0.1 ml of a 1% carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw of each rat.[1][4]

  • Measurement of Paw Edema: The volume of the paw is measured at baseline (before carrageenan injection) and at various time intervals after injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[1][4]

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.[2]

Experimental Workflow

G cluster_0 Preparation cluster_1 Treatment & Induction cluster_2 Measurement & Analysis acclimatization Acclimatize Rats grouping Randomize into Groups (Control, this compound, Indomethacin) acclimatization->grouping administration Oral Administration (Vehicle, this compound, or Indomethacin) grouping->administration induction Inject Carrageenan into Paw administration->induction measurement Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis

Workflow for Carrageenan-Induced Paw Edema Assay.

Neuroprotective Potential: MPTP Mouse Model of Parkinson's Disease

This compound and its metabolites have shown neuroprotective effects in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease. This model induces the degeneration of dopaminergic neurons, mimicking a key pathological feature of the disease.

Comparative Efficacy Data

Direct comparative studies between this compound and the gold-standard treatment, Levodopa (L-DOPA), are limited. The following tables present data from separate studies to provide an overview of their respective effects.

This compound (Cinnamon)

Treatment GroupKey FindingsReference
Cinnamon Powder (oral)Protects against dopaminergic cell death, normalizes striatal neurotransmitters, and improves motor deficits in MPTP mice.[5]
Sodium Benzoate (metabolite of cinnamon)Protects against dopaminergic cell death and improves motor function in MPTP mice.[5]

Levodopa (L-DOPA)

Treatment GroupDoseKey FindingsReference
L-DOPA8 mg/kg/daySignificantly ameliorated behavioral deficits (pole test, balance beam, rotarod test) in MPTP-induced mice.[6]
L-DOPA20 mg/kgImproved motor performance on the rotarod test in a rotenone-induced mouse model of Parkinson's.[7]
Experimental Protocol: MPTP Mouse Model of Parkinson's Disease

This protocol describes a common method for inducing Parkinson's-like neurodegeneration in mice.

  • Animal Model: Male C57/BL6 mice are frequently used due to their sensitivity to MPTP.[8][9]

  • MPTP Administration: Various dosing regimens can be used to induce acute, subacute, or chronic neurodegeneration. A subacute model may involve intraperitoneal injections of MPTP (e.g., 25 mg/kg/day) for several consecutive days.[6][9]

  • Treatment: this compound (or its derivatives) or Levodopa is administered to the mice, often starting before or after the MPTP injections, depending on the study's aim (neuroprotection vs. symptomatic relief).

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod test, pole test, and open-field test to measure coordination, bradykinesia, and locomotor activity.[6][9]

  • Neurochemical and Histological Analysis: After the experimental period, brains are collected to quantify the loss of dopaminergic neurons in the substantia nigra and the levels of dopamine (B1211576) and its metabolites in the striatum using techniques like immunohistochemistry and high-performance liquid chromatography (HPLC).[8]

Experimental Workflow

G cluster_0 Induction cluster_1 Treatment cluster_2 Assessment mptp_admin Administer MPTP to Mice treatment_admin Administer this compound or Levodopa mptp_admin->treatment_admin behavioral Behavioral Testing (Rotarod, Pole Test) treatment_admin->behavioral biochemical Neurochemical & Histological Analysis (Dopamine levels, Neuron count) behavioral->biochemical

Workflow for the MPTP Mouse Model of Parkinson's Disease.

Anti-Cancer Potential: 4T1 Mouse Model of Breast Cancer

Cinnamomum zeylanicum extract, containing this compound, has been investigated for its anti-tumor effects in the 4T1 syngeneic mouse model of breast cancer, which is known for its high tumorigenicity and metastatic potential.

Comparative Efficacy Data

This compound (Cinnamomum zeylanicum extract)

Treatment GroupDoseKey FindingsReference
C. zeylanicum extract1% (w/w) in dietSignificantly decreased tumor volume by 44% compared to controls.[10][11]
C. zeylanicum extract0.1% (w/w) in dietDecreased mitotic activity index by 29%.[10][11]
C. zeylanicum extract1% (w/w) in dietDecreased mitotic activity index by 45.5%.[10][11]

Tamoxifen

Treatment GroupKey FindingsReference
TamoxifenNot specifiedExtended the survival time for BALB/c female mice inoculated with 4T1 cells.
Tamoxifen500 µ g/day Stimulated tumor growth in an estrogen receptor-negative human breast cancer xenograft model in nude mice.

Note: The effect of Tamoxifen can be complex and may depend on the specific breast cancer cell line's estrogen receptor status.

Experimental Protocol: 4T1 Syngeneic Mouse Model of Breast Cancer

This protocol outlines the establishment of a breast cancer model in mice that allows for the study of both primary tumor growth and metastasis.

  • Animal Model: Female BALB/c mice are used as they are syngeneic to the 4T1 cell line.[12]

  • Cell Culture: 4T1 murine breast cancer cells are cultured in appropriate media.[13]

  • Tumor Inoculation: A suspension of 4T1 cells (e.g., 1x10^5 cells) is injected into the mammary fat pad of the mice.[13][14]

  • Treatment: Once tumors are palpable, mice are randomized into treatment groups and receive this compound (e.g., incorporated into the diet) or a standard therapeutic agent like Tamoxifen.[10][11]

  • Tumor Measurement: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using a standard formula (e.g., 0.52 x width² x length).[13]

  • Metastasis Assessment (Optional): At the end of the study, organs such as the lungs, liver, and lymph nodes can be harvested to assess for metastatic lesions.[14]

Experimental Workflow

G cluster_0 Tumor Induction cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis cell_culture Culture 4T1 Cells inoculation Inject 4T1 Cells into Mammary Fat Pad of Mice cell_culture->inoculation treatment_admin Administer this compound or Tamoxifen inoculation->treatment_admin tumor_measurement Measure Tumor Volume Regularly treatment_admin->tumor_measurement endpoint Final Tumor Volume Measurement & Metastasis Assessment tumor_measurement->endpoint

Workflow for the 4T1 Syngeneic Breast Cancer Model.

Signaling Pathways Modulated by this compound

This compound and its related compounds have been shown to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation.

PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. This compound has been shown to inhibit this pathway, contributing to its anti-tumor effects.[15]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation, Survival Cell Proliferation, Survival mTOR->Cell Proliferation, Survival This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition This compound->mTOR Inhibition

Inhibition of the PI3K/Akt/mTOR Pathway by this compound.
TLR/NF-κB Signaling Pathway

The Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) pathway is a key regulator of the innate immune response and inflammation. This compound has been shown to modulate this pathway, which may underlie its anti-inflammatory and neuroprotective effects.[5]

G Pathogen-Associated Molecular Patterns (PAMPs) Pathogen-Associated Molecular Patterns (PAMPs) TLR Toll-like Receptor (TLR) Pathogen-Associated Molecular Patterns (PAMPs)->TLR MyD88-dependent Pathway MyD88-dependent Pathway TLR->MyD88-dependent Pathway IKK Complex IKK Complex MyD88-dependent Pathway->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB Pro-inflammatory Cytokine Expression Pro-inflammatory Cytokine Expression NF-κB->Pro-inflammatory Cytokine Expression Nuclear Translocation This compound This compound This compound->MyD88-dependent Pathway Modulation This compound->NF-κB Inhibition of Activation

Modulation of the TLR/NF-κB Signaling Pathway by this compound.

References

Cinnzeylanol: A Head-to-Head Comparison with Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant pathogens has underscored the urgent need for novel antimicrobial agents. Cinnzeylanol, a botanical extract derived from Cinnamomum zeylanicum (cinnamon), has garnered significant interest for its broad-spectrum antimicrobial properties. This guide provides an objective, data-driven comparison of this compound's efficacy against established antibiotics, offering valuable insights for researchers and drug development professionals exploring alternative antimicrobial strategies.

Executive Summary

This compound, rich in active compounds like cinnamaldehyde (B126680) and eugenol, demonstrates significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the disruption of microbial cell walls and the inhibition of essential cellular processes, including protein and nucleic acid synthesis.[2] This multi-targeted approach may reduce the likelihood of resistance development compared to single-target antibiotics.

This guide presents a quantitative comparison of the antimicrobial efficacy of this compound and its principal component, cinnamaldehyde, against several known antibiotics, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for the cited assays are also provided to ensure reproducibility and facilitate further research.

Quantitative Antimicrobial Performance

The antimicrobial efficacy of this compound and its components is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the comparative MIC values of this compound (represented by Cinnamomum zeylanicum essential oil or its extracts) and cinnamaldehyde against various bacteria in head-to-head comparisons with standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamomum zeylanicum Essential Oil (EO) vs. Standard Antibiotics

Bacterial StrainC. zeylanicum EO MIC (µg/mL)AntibioticAntibiotic MIC (µg/mL)Reference
Escherichia coli ATCC 259224.88Streptomycin3.13[3]
Ampicillin0.31[3]
Chloramphenicol0.31[3]
Staphylococcus aureus ATCC 259234.88Streptomycin3.13[3]
Ampicillin0.16[3]
Chloramphenicol0.31[3]
Pseudomonas aeruginosa ATCC 2785319.53Streptomycin3.13[3]
Paenibacillus larvae25-100--[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Cinnamaldehyde vs. Standard Antibiotics

Bacterial StrainCinnamaldehyde MIC (mg/mL)AntibioticAntibiotic MIC (mg/mL)Reference
Staphylococcus aureus0.25Oxacillin0.00024[5]
Staphylococcus epidermidis0.25Oxacillin0.00048[5]

Table 3: Synergistic Effects of Cinnamaldehyde with Conventional Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC alone (µg/mL)MIC in combination with Cinnamaldehyde (µg/mL)Fold Reduction in MICFractional Inhibitory Concentration Index (FICI)Reference
Amikacin1288160.19[6]
Gentamicin644160.19[6]
Amoxicillin>1024128>80.37[6]
Vancomycin20.540.37[6]
Oxacillin>1024256>40.37[6]

The data indicates that while this compound and cinnamaldehyde may exhibit higher MIC values than some conventional antibiotics when used alone, they demonstrate remarkable synergistic effects when combined with these agents.[3][6][7] This synergy can lead to a significant reduction in the required dose of the antibiotic, potentially mitigating side effects and combating resistance.[3][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

Broth Microdilution Method for MIC and MBC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilutions: The antimicrobial agent (this compound, cinnamaldehyde, or comparator antibiotic) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no visible growth is subcultured onto an agar (B569324) plate. The plates are incubated for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a standard concentration of the antimicrobial agent are placed on the inoculated agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-18 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.

Mechanism of Action and Signaling Pathways

This compound and its active component, cinnamaldehyde, exert their antimicrobial effects through a multi-pronged approach, primarily targeting the bacterial cell membrane and interfering with key cellular signaling pathways.

Experimental Workflow for Antimicrobial Susceptibility Testing

Experimental_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC/MBC) cluster_disk Disk Diffusion Bacterial_Culture Bacterial Culture (e.g., E. coli, S. aureus) Standardized_Inoculum Standardized Inoculum (0.5 McFarland) Bacterial_Culture->Standardized_Inoculum Inoculation Inoculation of Microtiter Plate Standardized_Inoculum->Inoculation Agar_Inoculation Inoculation of Mueller-Hinton Agar Standardized_Inoculum->Agar_Inoculation Serial_Dilution Serial Dilution of This compound/Antibiotics Serial_Dilution->Inoculation Incubation_MIC Incubation (16-20h, 37°C) Inoculation->Incubation_MIC MIC_Reading MIC Determination (Visual Inspection) Incubation_MIC->MIC_Reading MBC_Plating Subculturing on Agar for MBC MIC_Reading->MBC_Plating Incubation_MBC Incubation (18-24h, 37°C) MBC_Plating->Incubation_MBC MBC_Reading MBC Determination Incubation_MBC->MBC_Reading Disk_Placement Placement of Antimicrobial Disks Agar_Inoculation->Disk_Placement Incubation_Disk Incubation (16-18h, 37°C) Disk_Placement->Incubation_Disk Zone_Measurement Measurement of Zone of Inhibition Incubation_Disk->Zone_Measurement

Caption: Workflow for determining antimicrobial susceptibility.

This compound's Impact on Bacterial Signaling Pathways

Cinnamaldehyde has been shown to modulate several key signaling pathways within host cells in response to bacterial infection, notably the NF-κB, PI3K/Akt, and MAPK pathways.[8][9][10][11] These pathways are crucial in regulating the inflammatory response. By inhibiting these pathways, cinnamaldehyde can attenuate the excessive inflammation often associated with bacterial infections.

Signaling_Pathways cluster_stimulus Bacterial Stimulus cluster_pathways Host Cell Signaling cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_response Cellular Response LPS Bacterial Components (e.g., LPS) IKK IKK LPS->IKK PI3K PI3K LPS->PI3K ERK ERK LPS->ERK JNK JNK LPS->JNK p38 p38 LPS->p38 IkappaB IκB IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammation Pro-inflammatory Cytokine Production NFkB_nucleus->Inflammation Akt Akt PI3K->Akt activates Akt->Inflammation ERK->Inflammation JNK->Inflammation p38->Inflammation This compound This compound (Cinnamaldehyde) This compound->IKK This compound->PI3K This compound->ERK This compound->JNK This compound->p38

Caption: Inhibition of pro-inflammatory pathways by this compound.

Conclusion

This compound, through its primary active component cinnamaldehyde, presents a compelling case as a potential antimicrobial agent. While its standalone efficacy may not always surpass that of conventional antibiotics, its potent synergistic activity when used in combination is a significant finding. This suggests a promising role for this compound in combination therapies, potentially reducing the required dosages of antibiotics, minimizing side effects, and addressing the critical challenge of antimicrobial resistance. The multi-targeted mechanism of action of this compound further suggests a lower propensity for the development of bacterial resistance. Further in-depth research and clinical trials are warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of the Safety and Toxicity Profiles of Cinnzeylanol and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the safety and toxicity profile of Cinnzeylanol alongside other well-researched natural compounds: cinnamaldehyde, eugenol, curcumin, and quercetin (B1663063). Due to the limited direct toxicological data available for this compound, this comparison leverages data from extracts of Cinnamomum zeylanicum (Ceylon cinnamon), of which this compound is a known constituent, and its major, structurally related components. This approach allows for an informed, albeit inferred, assessment of this compound's potential safety profile. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key toxicological assays are provided.

Quantitative Toxicity Data Summary

The following tables summarize key quantitative data points related to the acute toxicity, cytotoxicity, and genotoxicity of the selected natural compounds.

Table 1: Acute Toxicity Data

CompoundTest AnimalRoute of AdministrationLD50 (mg/kg)Reference
This compound Data Not Available---
Cinnamaldehyde RatOral2220[1]
Guinea PigOral1160[1]
Eugenol RatOral1930Data Not Available
Curcumin Rat, MiceOral> 2000[2]
Quercetin RatOral161Data Not Available
Cinnamomum zeylanicum (Aqueous Bark Extract) RatOral> 5000[2]
Cinnamomum zeylanicum (Polyphenol-Based Standardized Extract) RatOral> 2000[3][4]

Table 2: Cytotoxicity Data (IC50 values)

Compound/ExtractCell LineAssayIC50 (µg/mL)Reference
This compound Data Not Available---
Cinnamomum zeylanicum (Essential Oil) 5RP7 (ras active fibroblasts)MTT< 20[5]
F2408 (normal fibroblasts)MTT< 20[5]
HCT116 (human colon cancer)MTT> CDDP[6]
4T1 (mouse breast cancer)MTT-[6]
MDA-MB-468 (human breast cancer)MTT-[6]
CT26 (mouse colon cancer)MTT-[6]
Normal human fibroblastMTT> 100 (non-cytotoxic)[7]
Cinnamomum zeylanicum (Soxhlet Extract) MCF-7 (human breast cancer)MTT58 (24h), 140 (48h)[8]
Cinnamomum zeylanicum (Water Extract) MCF-7 (human breast cancer)MTT9000 (24h), 4800 (48h)[8]
Cinnamaldehyde Data Not Available---
Eugenol Data Not Available---
Curcumin Data Not Available---
Quercetin Data Not Available---

Table 3: Genotoxicity and Other Safety Data

Compound/ExtractAmes Test ResultIn Vivo Micronucleus TestOther Relevant DataReference
This compound Data Not AvailableData Not Available--
Cinnamomum zeylanicum (Polyphenol-Based Standardized Extract) Not MutagenicNot GenotoxicNOAEL (90-day oral, rats): 500 mg/kg. HED: 4.8 g/day . No prenatal developmental toxicity.[3][4][9]
Cinnamomum cassia (Extract) Not MutagenicNot ClastogenicPotential nephrotoxicity and hepatotoxicity at high doses (2000 mg/kg) in a 13-week rat study.[10]
Cinnamaldehyde Conflicting reports, some studies show it can induce DNA repair.-Skin and eye irritant, may cause allergic skin reactions.[11][12][13][14]
Eugenol Limited and controversial data.-Generally recognized as safe (GRAS) as a food additive, but can be toxic in high doses, causing liver and kidney damage. Can cause skin and respiratory irritation.[15][16][17][18][19]
Curcumin Non-mutagenic and non-genotoxic.-Generally recognized as safe (GRAS). High doses (up to 8 g/day ) in humans showed no toxicity. May cause gastrointestinal upset.[20][[“]][22]
Quercetin Mutagenic in Ames test (Salmonella), but not considered carcinogenic to humans by IARC. In vitro studies suggest it can be protective against genotoxicants.Not carcinogenic in most in vivo studies.Generally well-tolerated, but high doses may pose risks for individuals with pre-existing kidney conditions.[23][24][25][26]

Experimental Protocols

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, HepG2, AN3CA) in a 96-well plate at a density of 5,000 cells/well. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[27]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Cinnamomum zeylanicum leaf extracts at concentrations of 25, 50, 100, 200, and 400 µg/mL).[27] Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions. A positive control (e.g., Paclitaxel) and a vehicle control (untreated cells) should be included.[27] Incubate the plate for another 48 hours under the same conditions.[27]

  • MTT Addition: After the incubation period, add 100 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[7]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[7]

  • Data Analysis: Express the results as a percentage of cell viability relative to the untreated control. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Ames Test for Mutagenicity (OECD Test Guideline 471)

Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.

  • Exposure: In the plate incorporation method, the test compound, the bacterial culture, and (if used) the S9 mix are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that can now grow in the absence of histidine) on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.

In Vivo Bone Marrow Micronucleus Assay (OECD Test Guideline 474)

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in bone marrow cells of treated animals.

Methodology:

  • Animal Dosing: Administer the test compound to a group of rodents (usually rats or mice) via an appropriate route (e.g., oral gavage). A vehicle control and a positive control group are also included.

  • Bone Marrow Sampling: At appropriate time points after dosing (e.g., 24 and 48 hours), humanely euthanize the animals and collect bone marrow from the femur or tibia.

  • Slide Preparation: Prepare bone marrow smears on microscope slides.

  • Staining: Stain the slides with a dye that allows for the visualization of micronuclei within polychromatic erythrocytes (immature red blood cells).

  • Microscopic Analysis: Score a predetermined number of polychromatic erythrocytes per animal for the presence of micronuclei.

  • Data Analysis: A compound is considered genotoxic if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes compared to the negative control.

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Compound Dilutions B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilizing Agent F->G H Measure Absorbance G->H I Calculate IC50 H->I Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Pathway cluster_execution Execution Phase Stimulus Cytotoxic Compound Mitochondrion Mitochondrion Stimulus->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Safety Operating Guide

Navigating the Disposal of Cinnzeylanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Chemical Identification: "Cinnzeylanol" is a specific diterpenoid isolated from Cinnamomum zeylanicum (Ceylon cinnamon)[1]. However, it is not a widely indexed chemical name in many safety databases. Often, the safety information for such natural products is found under the more general extract, such as "Cinnamon Oil" or "Cinnamomum zeylanicum Leaf Oil". For the purposes of ensuring maximum safety, disposal procedures should consider the hazards associated with the most common and hazardous components of cinnamon extracts, such as cinnamaldehyde (B126680) and eugenol[2][3]. The information below is synthesized from data available for cinnamon oil and its primary constituents and should be adapted to your specific laboratory and local regulatory requirements. A formal hazard assessment by your institution's Environmental Health and Safety (EHS) department is crucial.

I. Immediate Safety and Handling Precautions

Before disposal, proper handling is paramount. This compound, as a component of cinnamon extract, should be handled with care. Cinnamon oil and its constituents are known to cause skin and eye irritation, and may cause an allergic skin reaction.[4][5][6][7]. Some components are suspected of causing genetic defects and may cause cancer[4][5]. It is also harmful to aquatic life with long-lasting effects[4][5][7].

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable protective gloves resistant to chemical agents.

  • Eye Protection: Safety glasses or goggles are necessary to prevent eye irritation.

  • Lab Coat: A standard lab coat should be worn to protect from skin contact.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid vapor inhalation[6].

II. Step-by-Step Disposal Protocol

Disposal of this compound or materials contaminated with it must be done in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

  • Consult Your EHS Department: This is the most critical step. Your institution's Environmental Health and Safety (EHS) office will provide specific guidance based on your location's regulations and your facility's capabilities.

  • Waste Identification: The waste must be correctly identified. Since this compound is not broadly listed, it should be treated as hazardous chemical waste. The Safety Data Sheet (SDS) for Cinnamon Oil indicates it is hazardous to the aquatic environment[4][7].

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed waste container.

  • Containerization: Use a chemically resistant container that can be securely sealed. The container must be in good condition and compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name ("this compound"). Include any known hazard information (e.g., "Skin Irritant," "Environmental Hazard").

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from heat or ignition sources.

  • Waste Pickup: Arrange for a licensed hazardous waste disposal company to pick up the waste, as coordinated by your EHS department.

III. Quantitative Data Summary

While specific quantitative data for this compound is scarce, the table below summarizes relevant information for the parent extract, Cinnamon Leaf Oil, which informs its hazardous characteristics.

PropertyValue/ClassificationSource
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[5]
Skin Irritation Category 2/3 (Causes skin irritation)[5][7]
Eye Irritation Category 2/2A (Causes serious eye irritation)[4][5][6][7]
Skin Sensitization Category 1 (May cause an allergic skin reaction)[4][5][6][7]
Germ Cell Mutagenicity Category 2 (Suspected of causing genetic defects)[4][5]
Carcinogenicity Category 1B (May cause cancer)[4][5]
Aquatic Hazard Chronic Category 3 (Harmful to aquatic life with long lasting effects)[4][7]

IV. Experimental Protocols Cited

The characterization of this compound and related compounds in Cinnamomum zeylanicum involves standard analytical chemistry techniques. One key method is:

High-Performance Liquid Chromatography (HPLC) for Active Compound Analysis:

  • Objective: To identify and quantify active compounds like cinnamaldehyde in cinnamon extracts.

  • Methodology:

    • A reversed-phase C18 column is typically used.

    • The mobile phase can consist of a mixture of methanol, acetonitrile, and water (e.g., in a 35:20:45 volume ratio).

    • The mobile phase is delivered at a constant flow rate (e.g., 1.0 mL/min).

    • Detection is performed using a UV detector at a specific wavelength (e.g., 221 nm for cinnamaldehyde).

    • The sample is diluted in a suitable solvent (e.g., methanol) before injection.

    • The results are compared to a known standard of the compound of interest.[8]

V. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol start Start: this compound Waste Generated consult_sds Consult SDS for Cinnamon Extract/Oil start->consult_sds assess_hazards Assess Hazards: - Irritant - Sensitizer - Carcinogen (Suspected) - Aquatic Toxicity consult_sds->assess_hazards ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat assess_hazards->ppe contact_ehs Contact Institutional EHS ppe->contact_ehs collect Collect in a Dedicated, Compatible Waste Container contact_ehs->collect Follow EHS Guidance label_waste Label Container: - 'Hazardous Waste' - 'this compound' - Hazard Symbols collect->label_waste store Store in Designated Hazardous Waste Area label_waste->store pickup Arrange for Pickup by Licensed Waste Disposal Vendor store->pickup end End: Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cinnzeylanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Cinnzeylanol, tailored for research scientists and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

This compound, a component of cinnamon extracts, requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) for related substances like Cinnamon Essential Oil indicate risks of skin and eye irritation, allergic skin reactions, and potential for serious health effects such as genetic defects and cancer.[1][2][3] Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is paramount.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to mitigate the risks associated with this compound. The following table summarizes the required equipment, drawing from safety recommendations for chemically similar substances.

PPE CategoryItemSpecification and Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes.
Face ShieldRecommended when there is a significant risk of splashing, such as during bulk handling or transfers.
Hand Protection Disposable Nitrile GlovesProvides good resistance to many organic solvents and is suitable for incidental contact. Double-gloving is recommended for enhanced protection.
Thicker, Reusable Gloves (e.g., Neoprene, Butyl Rubber)To be worn over nitrile gloves for extended handling periods or when direct contact is likely, offering superior chemical resistance.
Body Protection Laboratory CoatA standard, properly fitting lab coat must be worn to protect against skin contact.
Chemical-Resistant ApronRecommended when handling larger quantities of this compound to provide an additional layer of protection.
Respiratory Protection Fume HoodAll handling of this compound, especially of the pure compound or concentrated solutions, must be conducted within a certified chemical fume hood.
RespiratorMay be required for specific high-risk procedures or in case of ventilation failure. Consult your institution's safety officer for guidance.

Standard Operating Procedure for Handling this compound

The following step-by-step protocol outlines the essential procedures for the safe handling of this compound from receipt to disposal.

Preparation and Planning
  • Review Safety Data Sheets (SDS): Before commencing any work, thoroughly review the SDS for this compound or a closely related substance like Cinnamon Leaf Oil.[1][2][3][4]

  • Designate a Handling Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.

  • Assemble all necessary PPE: Ensure all required personal protective equipment is readily available and in good condition.

  • Prepare for Spills: Have a chemical spill kit readily accessible.

Handling Procedures
  • Don appropriate PPE: Follow the guidelines outlined in the PPE table.

  • Work within a fume hood: Conduct all weighing, transfer, and preparation of solutions inside a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Avoid skin and eye contact: Exercise caution to prevent direct contact with the skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][5]

  • Use appropriate tools: Utilize spatulas, forceps, and other appropriate tools to handle solid this compound.

  • Controlled dispensing: When working with solutions, use pipettes or other controlled dispensing methods to avoid splashes and aerosol generation.

Storage
  • Store in a cool, dry, and well-ventilated area: Keep this compound containers tightly sealed and store them away from incompatible materials such as strong oxidizing agents.[5]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Unused this compound and grossly contaminated items (e.g., weigh boats, pipette tips) should be collected in a designated, labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour this compound waste down the drain.

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste.

  • Disposal Procedures:

    • Follow all institutional, local, and national regulations for the disposal of chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post_handling Post-Handling cluster_disposal Waste Disposal Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh_Transfer Weigh & Transfer Don_PPE->Weigh_Transfer Prepare_Solution Prepare Solution Weigh_Transfer->Prepare_Solution Store_Chemical Store this compound Prepare_Solution->Store_Chemical Clean_Work_Area Clean Work Area Store_Chemical->Clean_Work_Area Doff_PPE Doff PPE Clean_Work_Area->Doff_PPE Segregate_Waste Segregate Waste Doff_PPE->Segregate_Waste Dispose_Waste Dispose via EHS Segregate_Waste->Dispose_Waste

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。